ALC-0315
Description
Properties
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBEETXHOVFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336663 | |
| Record name | ALC-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036272-55-4 | |
| Record name | ALC-0315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALC-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of ALC-0315?
An In-Depth Technical Guide to the Ionizable Lipid ALC-0315 for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid that has become a critical component in the field of nucleic acid delivery.[1][2][3] It is a key excipient in the lipid nanoparticle (LNP) formulation of the Pfizer-BioNTech COVID-19 mRNA vaccine, BNT162b2.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound in drug delivery systems.
Chemical Structure and Physicochemical Properties
This compound is an amphiphilic molecule featuring a tertiary amine head group and two long, branched lipid tails.[4][5] The structure consists of a central nitrogen atom bonded to a 4-hydroxybutyl group and two hexane-6,1-diyl chains. These chains are, in turn, esterified with 2-hexyldecanoic acid.[5] This unique structure is instrumental to its function in LNP formulations.
The tertiary amine group has a pKa of approximately 6.09, which is crucial for its role as an ionizable lipid.[6] At a physiological pH of 7.4, this compound is largely neutral, which minimizes interactions with anionic cell membranes and contributes to the stability of the LNP in circulation.[4] However, in the acidic environment of the endosome (pH 5-6), the tertiary amine becomes protonated, acquiring a positive charge.[2][4] This pH-dependent ionization is the key to its mechanism of action in releasing the mRNA payload into the cytoplasm.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | [2][7] |
| CAS Number | 2036272-55-4 | [2][4][7] |
| Molecular Formula | C48H95NO5 | [2][7][8] |
| Molecular Weight | 766.29 g/mol | [7] |
| Appearance | Colorless to light yellow oily liquid | [2][7] |
| pKa | 6.09 | [6] |
Role in Lipid Nanoparticle (LNP) Delivery Systems
This compound is one of four lipid components that self-assemble with mRNA to form LNPs. The other components typically include a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like ALC-0159).[9][10]
Key functions of this compound in LNPs include:
-
mRNA Encapsulation and Protection: During LNP formation, the positively charged this compound (at an acidic pH) electrostatically interacts with the negatively charged mRNA backbone, facilitating the encapsulation and condensation of the nucleic acid.[9][11] This protects the fragile mRNA from degradation by nucleases in the extracellular environment.[1][3][11]
-
Facilitating Cellular Uptake: The overall neutral charge of the LNP at physiological pH prevents non-specific interactions with blood components and cell membranes, allowing for systemic delivery.[4] The LNPs are taken up by cells, particularly antigen-presenting cells, through receptor-mediated endocytosis.[2]
-
Endosomal Escape: Once inside the endosome, the acidic environment protonates the tertiary amine of this compound.[2][4] This positive charge is thought to induce interactions with the anionic lipids of the endosomal membrane, leading to destabilization of the membrane and the formation of non-bilayer lipid phases.[4][9] This process facilitates the release of the mRNA from the endosome into the cytoplasm, a critical step for its translation into the target protein.[1][4][9]
Table 2: Example Lipid Composition of BNT162b2 Vaccine LNPs
| Lipid Component | Molar Ratio (%) |
| This compound | 46.3 |
| DSPC | 9.4 |
| Cholesterol | 42.7 |
| ALC-0159 (PEGylated lipid) | 1.6 |
Data sourced from MedchemExpress.com[8][9]
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been described. A patented method involves a multi-step process:
-
Steglich Esterification: Acylation of an excess of hexanediol (B3050542) with 2-hexyldecanoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[1]
-
Oxidation: The resulting alcohol is oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC).[1]
-
Reductive Amination: The final step is the reductive amination of the aldehyde with 4-aminobutanol, using sodium triacetoxyborohydride (B8407120) as the reducing agent, to yield this compound.[1][2]
More recent and economical methods have been developed to simplify this process, for instance, by starting with 1,6-dibromohexane (B150918) to reduce the number of steps.[1][12]
References
- 1. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2036272-55-4 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound LNP-Cap 1 Cre mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]
- 11. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 12. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
ALC-0315 mechanism of action in mRNA delivery
An In-Depth Technical Guide on the Core Mechanism of Action of ALC-0315 in mRNA Delivery
Executive Summary
This compound, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal synthetic ionizable lipid that has enabled the successful clinical application of mRNA therapeutics, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its efficacy is rooted in its unique pH-responsive chemical structure, which facilitates the encapsulation, protection, and intracellular delivery of delicate mRNA molecules.[3][4] This guide delineates the core mechanism of action of this compound, provides quantitative data on lipid nanoparticle (LNP) formulations, details key experimental protocols for characterization, and presents visual workflows of its function and related laboratory procedures.
The Core Mechanism of Action of this compound
The function of this compound is governed by its tertiary amine head group, which has an apparent pKa of approximately 6.09.[5] This pKa value is critical, as it allows the lipid to change its charge in response to the pH of its environment, a property that is exploited at every stage of the mRNA delivery process.[6][7]
-
mRNA Encapsulation (Acidic pH) : During the LNP formulation process, which is conducted at an acidic pH (typically ~4.0), the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid.[1] This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient complexation and encapsulation of the mRNA payload within the forming nanoparticle core.[4][8]
-
Systemic Circulation (Neutral pH) : Once the LNPs are introduced into the bloodstream at a physiological pH of ~7.4, the this compound deprotonates and becomes neutrally charged.[4][9] This neutrality is crucial for minimizing toxicity and preventing non-specific interactions with anionic cell membranes and blood components, thereby enhancing the stability and circulation time of the LNPs.[10]
-
Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by target cells via endocytosis. Inside the endosome, the pH gradually drops from ~6.5 to 5.0.[5] As the environment becomes more acidic than this compound's pKa, the lipid is reprotonated, and the LNP surface acquires a net positive charge.[9] This charge promotes interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm—a critical step known as endosomal escape.[8][9]
-
Protein Translation : Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein, completing the delivery process.[11]
Quantitative Data
The precise composition and resulting physicochemical properties of this compound-containing LNPs are critical for their efficacy. The tables below summarize key quantitative parameters.
Table 1: Example LNP Formulation Components This table details the lipid composition used in the Pfizer-BioNTech COVID-19 vaccine (BNT162b2).
| Component | Lipid Type | Molar Ratio (%) | Purpose |
| This compound | Ionizable Cationic Lipid | 46.3 | mRNA encapsulation and endosomal escape.[12][13] |
| DSPC | Helper Lipid (Phospholipid) | 9.4 | Provides structural integrity to the LNP.[8] |
| Cholesterol | Structural Lipid | 42.7 | Enhances particle stability and aids membrane fusion.[8][14] |
| ALC-0159 | PEGylated Lipid | 1.6 | Forms a protective hydrophilic layer to increase circulation time.[12][13] |
Table 2: Physicochemical Properties of this compound LNPs These parameters are crucial quality attributes for LNP-based drug products.
| Parameter | Typical Value | Significance |
| pKa | ~6.09 | Determines the pH-responsiveness for endosomal escape.[5] |
| Particle Size (Z-average) | 70 - 100 nm | Influences biodistribution and cellular uptake.[15][16] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution.[17][18] |
| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully loaded into LNPs.[15] |
| Zeta Potential (at pH 7.4) | Near-neutral | Reflects surface charge; neutrality at physiological pH reduces toxicity.[16] |
Experimental Protocols
Reproducible synthesis and characterization are essential for LNP development. The following sections detail standardized protocols.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid and controlled nanoprecipitation, yielding LNPs with consistent size and high encapsulation efficiency.[17]
Methodology:
-
Aqueous Phase Preparation : The mRNA payload is diluted in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[19]
-
Organic Phase Preparation : this compound, DSPC, cholesterol, and a PEG-lipid are dissolved in 100% ethanol (B145695) at the desired molar ratios (e.g., 46.3:9.4:42.7:1.6).[13]
-
Microfluidic Mixing : The aqueous and organic phases are loaded into separate syringes and driven into a microfluidic mixing chip (e.g., NanoAssemblr Ignite) at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate (e.g., 10-12 mL/min).[12][20] The rapid mixing causes the lipids to self-assemble around the mRNA.
-
Purification and Buffer Exchange : The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the pH.[12] This can be done using dialysis cassettes or tangential flow filtration.[19]
-
Sterilization : The final LNP formulation is sterile-filtered through a 0.22 µm filter.[19]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. smobio.com [smobio.com]
- 3. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is this compound? | BroadPharm [broadpharm.com]
- 10. dovepress.com [dovepress.com]
- 11. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sciex.com [sciex.com]
- 14. sartorius.com [sartorius.com]
- 15. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 20. sciex.com [sciex.com]
A Technical Guide to the Synthesis and Purification of ALC-0315
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable lipid component of the lipid nanoparticle (LNP) delivery system for mRNA-based vaccines, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure, featuring a tertiary amine head group and two ester-linked lipid tails, allows for the effective encapsulation and intracellular delivery of mRNA.[3] At physiological pH, this compound is neutral, but it becomes protonated in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.[2][3] This guide provides an in-depth overview of the synthesis and purification of this compound, drawing from published methodologies to offer a comprehensive resource for researchers and developers in the field of nucleic acid therapeutics.
Synthesis of this compound
Several synthetic routes for this compound have been reported, evolving from the initial patented process to more optimized and scalable methods. The core of the synthesis generally involves the formation of an ester linkage and the alkylation of a central amine. Two primary strategies are prevalent: a reductive amination pathway and an amine alkylation pathway.
1. Reductive Amination Pathway
This was the approach detailed in the original patent by Acuitas Therapeutics.[2] It involves the reaction of an aldehyde intermediate with an aminoalcohol.
-
Step 1: Esterification. 1,6-Hexanediol is mono-esterified with 2-hexyldecanoic acid. This can be achieved via a Steglich-type esterification using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4][5] Alternatively, acylation can be performed using 2-hexyldecanoyl chloride.[6]
-
Step 2: Oxidation. The terminal alcohol of the resulting monoester is oxidized to an aldehyde. The original patent utilized pyridinium (B92312) chlorochromate (PCC).[6] However, due to the toxicity of chromium-based reagents, alternative methods like TEMPO-bleach oxidation or Parikh-Doering/Swern oxidations have been employed to yield a cleaner product.[1]
-
Step 3: Reductive Amination. The aldehyde intermediate is then reacted with 4-aminobutanol in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the tertiary amine of this compound.[1][2]
2. Amine Alkylation Pathway
More recent and often higher-yielding syntheses utilize a direct dialkylation of an amine.[5][6]
-
Step 1: Preparation of an Alkylating Agent. 2-Hexyldecanoic acid is reacted with a dihaloalkane, such as 1,6-dibromohexane (B150918), in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF.[4][5] This produces 6-bromohexyl-2-hexyldecanoate. Alternatively, 6-bromohexanol can be acylated with 2-hexyldecanoic acid.[6]
-
Step 2: Dialkylation. The resulting alkylating agent (e.g., 6-bromohexyl-2-hexyldecanoate) is then reacted with 4-aminobutanol to yield this compound.[4][5]
A significant improvement on the original reductive amination route involves protecting the hydroxyl group of 4-aminobutanol as a silyl (B83357) ether, which improves its solubility in organic solvents and leads to cleaner reactions and higher yields.[1] Continuous flow synthesis has also been explored as a scalable and efficient method for producing this compound.[6][7]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data from various reported synthetic methodologies for this compound.
Table 1: Yields for Reductive Amination Pathway Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
| Esterification | 2-Hexyldecanoic acid, 1,6-hexanediol, DCC, DMAP | Quantitative (crude) | [6] |
| Oxidation | PCC | 73-80% | [6] |
| Oxidation | TEMPO/bleach | ~90% (crude) | [1] |
| Reductive Amination | Aldehyde, 4-aminobutanol, NaBH(OAc)₃ | ~15-20% | [1][6] |
| Reductive Amination (with protected aminoalcohol) | Aldehyde, silyl-protected 4-aminobutanol, NaBH(OOCEt)₃ | 47-50% (for coupling), 82% (for desilylation) | [1] |
Table 2: Yields for Amine Alkylation Pathway Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
| Esterification/Halogenation | 2-Hexyldecanoic acid, 1,6-dibromohexane, K₂CO₃, DMF | 85% | [4][5] |
| Dialkylation | 6-bromohexyl-2-hexyldecanoate, 4-aminobutanol | 62% (up to 80% with recycling) | [4][5] |
| Acylation of Bromohexanol | 2-Hexyldecanoic acid, 6-bromohexanol, TsOH | 76% | [6] |
| Dialkylation | Bromo-ester, 4-aminobutanol | 87% | [6] |
Table 3: Overall Yields of Selected Synthetic Routes
| Synthetic Route | Key Features | Overall Yield (%) | Reference |
| Original Reductive Amination (Patent) | PCC oxidation, unprotected 4-aminobutanol | 5-10% (in practice) | [1] |
| Improved Reductive Amination | TEMPO oxidation, protected 4-aminobutanol | ~37% | [1] |
| Amine Alkylation (Dibromohexane) | Two-step process with recycling of intermediates | up to 80% | [5] |
| Continuous Flow Synthesis | Telescoped four-step process | 20% | [6][7] |
Experimental Protocols
Protocol 1: Improved Reductive Amination via Protected Aminoalcohol[1]
-
Protection of 4-aminobutanol: 4-aminobutanol is reacted with a suitable silylating agent (e.g., TBDMSCl) to protect the hydroxyl group.
-
Oxidation of 6-hydroxyhexyl 2-hexyldecanoate: The alcohol is oxidized using a TEMPO/bleach system in a biphasic CH₂Cl₂/aqueous medium to yield the corresponding aldehyde. The crude aldehyde is used directly in the next step.
-
Reductive Amination: The silyl-protected 4-aminobutanol and the aldehyde are dissolved in CH₂Cl₂ with acetic acid. A solution of sodium triacyloxyborohydride (e.g., NaBH(OOCEt)₃) is added slowly via syringe pump. The reaction proceeds at room temperature.
-
Deprotection: The resulting silylated this compound is treated with HF-pyridine to remove the silyl protecting group.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Amine Alkylation via Dibromohexane Intermediate[5]
-
Synthesis of 6-bromohexyl-2-hexyldecanoate: 2-Hexyldecanoic acid is reacted with a four-fold excess of 1,6-dibromohexane in DMF with potassium carbonate (K₂CO₃) as the base. The mixture is stirred at room temperature for three days. The product is isolated by column chromatography.
-
Synthesis of this compound: The purified 6-bromohexyl-2-hexyldecanoate is reacted with 4-aminobutanol. A slight excess (10%) of the bromo-ester is used. The reaction is stirred at room temperature.
-
Purification: The final product, this compound, is purified using silica (B1680970) gel column chromatography. Unreacted starting materials and mono-alkylation products can be recovered and recycled.
Purification and Characterization
Purification
The primary method for purifying this compound and its synthetic intermediates is silica gel column chromatography .[1][4][5] The nonpolar nature of the lipid tails and the polar head group require careful selection of solvent systems.
-
For intermediates like the aldehyde or bromo-ester, solvent systems such as hexane/methylene (B1212753) chloride are used.[4][5]
-
For the final this compound product, a gradient of methanol (B129727) in a less polar solvent like methylene chloride is typically employed to elute the product from the silica gel.[4][5]
The use of cleaner reactions, as in the improved synthetic routes, greatly facilitates purification by reducing the number of closely related byproducts.[1] In large-scale production, continuous chromatography methods like simulated moving bed (SMB) chromatography could be explored.[6] The purity of the final product is critical, as impurities such as N-oxides can impact the efficacy and safety of the LNP formulation.[8] High-purity this compound is typically achieved at >99%.[8]
Characterization
The structure and purity of this compound are confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the final product and intermediates.[4][5]
-
High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is used to assess purity.[5][8]
-
Mass Spectrometry (MS) , particularly high-resolution MS, is used to confirm the molecular weight and to identify and characterize impurities.[9][10] Electron-activated dissociation (EAD) has been shown to be particularly effective for the detailed structural elucidation of this compound and its degradation products.[9]
Visualizations
Caption: Overview of the primary synthetic pathways to this compound.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 5. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 7. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
Physicochemical Properties of ALC-0315: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal synthetic ionizable lipid that has become a cornerstone in the development of mRNA-based therapeutics and vaccines, most notably in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique physicochemical properties are instrumental in the formulation of lipid nanoparticles (LNPs) that effectively encapsulate, protect, and facilitate the intracellular delivery of delicate mRNA payloads.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.
Core Physicochemical Properties
The efficacy of this compound in mRNA delivery is intrinsically linked to its molecular structure and resulting physicochemical characteristics. It is a colorless to light yellow oily liquid at room temperature.[5] Below is a summary of its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C48H95NO5 | [5] |
| Molecular Weight | 766.29 g/mol | [5] |
| CAS Number | 2036272-55-4 | [5] |
| pKa (apparent in LNPs) | ~6.09 - 6.71 | [6][7] |
| Predicted logP | High (Cheminformatics prediction) | [6] |
| Solubility | Soluble in ethanol, DMSO, DMF, and chloroform (B151607) (50 mg/ml). | [5][8] |
| Purity | Typically >98% | [8] |
| Storage Conditions | -20°C for long-term storage. | [5] |
Mechanism of Action in mRNA Delivery: The Endosomal Escape
The functionality of this compound is centered around its ionizable tertiary amine head group. At physiological pH (~7.4), this compound is predominantly neutral, which minimizes interactions with anionic cell membranes and contributes to the stability of the LNP in circulation.[4] Upon endocytosis into the cell, the LNP is trafficked into the endosome, where the pH is significantly lower (acidic).[11] In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, triggering a series of events that culminate in the release of the mRNA payload into the cytoplasm.[12][] This critical process is known as endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound? | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. biorxiv.org [biorxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. preprints.org [preprints.org]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
The Pivotal Role of ALC-0315 in Lipid Nanoparticle Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics, most notably the COVID-19 vaccines, has brought lipid nanoparticles (LNPs) to the forefront of drug delivery technology.[1] These sophisticated delivery vehicles are essential for protecting the fragile mRNA payload and facilitating its entry into target cells.[1] At the heart of these LNPs is the ionizable cationic lipid, a component critical to both the formulation's stability and its biological activity. ALC-0315, a novel synthetic ionizable lipid, has emerged as a key player in this field, integral to the success of the Pfizer-BioNTech COVID-19 vaccine.[2][3] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its chemical properties, mechanism of action, and providing practical guidance on its use in experimental settings.
This compound: Chemical Identity and Physicochemical Properties
This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a tertiary amino lipid with a unique molecular structure that underpins its function.[2] Its key feature is a tertiary amine headgroup, which is ionizable, and two branched hydrocarbon tails.[2]
The ionizable nature of this compound is paramount to its function. At a low pH, such as during the LNP formulation process, the tertiary amine becomes protonated, resulting in a positive charge.[2] This positive charge enables the electrostatic complexation of the negatively charged mRNA.[3] Conversely, at physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity and non-specific interactions with anionic cell membranes in the bloodstream.[2][4]
The apparent pKa of an ionizable lipid within an LNP formulation is a critical parameter that dictates its performance. The pKa is the pH at which the lipid is 50% ionized. For effective mRNA delivery, a pKa in the range of 6.2-6.6 is often considered optimal, allowing for efficient encapsulation at low pH and facilitating endosomal escape within the acidic environment of the endosome.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | [2] |
| Molecular Weight | 766.3 g/mol | [2] |
| CAS Number | 2036272-55-4 | [2] |
| Appearance | Colorless oil | [2] |
| Apparent pKa | ~6.09 | [2][6] |
The Role of this compound in the LNP Formulation and Delivery Pathway
The function of this compound can be understood by examining its journey through the LNP formulation and cellular delivery process.
mRNA Encapsulation
During LNP formulation, the components are typically mixed in an acidic aqueous buffer (pH ~4-5).[4] At this pH, the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid.[2] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, driving the encapsulation of the nucleic acid within the core of the forming nanoparticle.[3] This process protects the mRNA from degradation by nucleases.[1]
Systemic Circulation
Once formulated and introduced into the bloodstream, the LNP is exposed to the physiological pH of approximately 7.4. At this pH, this compound is largely deprotonated and thus carries a near-neutral charge.[2] This is a critical design feature that minimizes non-specific binding to blood components and the surfaces of non-target cells, reducing potential toxicity and increasing the circulation half-life of the nanoparticle.[2][4]
Cellular Uptake and Endosomal Escape
LNPs are taken up by cells through endocytosis.[6] Once inside the cell, the LNP is trafficked into endosomes. The endosomal compartments undergo a maturation process that involves a drop in pH.[5] As the endosome acidifies, the this compound within the LNP becomes protonated again. This "re-charging" of the cationic lipid is thought to induce a structural change in the LNP, promoting the fusion of the nanoparticle membrane with the endosomal membrane.[2][4] This fusion event disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm, where it can be translated into the desired protein by the cell's ribosomal machinery.[2]
Quantitative Data on this compound LNP Formulations
The precise composition of an LNP formulation significantly impacts its physicochemical properties and in vivo performance. The following tables summarize key quantitative data for this compound-containing LNPs.
Table 2: Molar Ratios of Lipids in this compound Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (this compound:Helper:Chol:PEG) | Source(s) |
| This compound | DSPC | Cholesterol | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 | [7][8][9] |
| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | [3][5][10] |
| This compound | DSPC | Cholesterol | DMG-PEG | 4.63 mM : 0.94 mM : 4.27 mM : 0.16 mM | [11] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PEG: Polyethylene glycol; DMG-PEG2000: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Table 3: Physicochemical Characteristics of this compound LNPs
| Formulation (Ionizable Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Source(s) |
| This compound (HA mRNA) | 70 | 0.255 | 97 | [5] |
| This compound (Spike mRNA) | 74 | 0.218 | 95 | [5] |
| This compound | 80 - 100 | Low | >90 | [12] |
| This compound | ~85 | <0.2 | 80-90 | [1] |
| This compound | 150 | <0.2 | ~80 | [13] |
| This compound | ~200 | - | - | [14] |
Experimental Protocols
The following section outlines a general methodology for the formulation and characterization of this compound-containing LNPs.
LNP Formulation via Microfluidics
Microfluidic mixing is a widely used method for producing LNPs with controlled and reproducible characteristics.[4][15]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., ALC-0159 or DMG-PEG2000)
-
Ethanol (anhydrous)
-
mRNA
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-25 mM). Ensure all lipids are fully dissolved.
-
Preparation of mRNA Solution: Dilute the mRNA in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the flow rates of the syringe pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).[16]
-
Set the total flow rate (TFR) (e.g., 12 mL/min).
-
Initiate the pumps to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Dialyze the collected solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.[7]
-
-
Sterile Filtration:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile syringe filter.
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]
-
LNP Characterization
4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a suspension.[17]
Protocol:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Acquire the data to obtain the average particle size (Z-average) and the PDI, which is a measure of the width of the size distribution. A PDI below 0.3 generally indicates a monodisperse population.[5]
4.2.2. Encapsulation Efficiency
The encapsulation efficiency (EE%) determines the percentage of mRNA that has been successfully encapsulated within the LNPs. The RiboGreen assay is a common method for this measurement.
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.
-
Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.
-
Calculate the EE% using the following formula: EE% = [(Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent] x 100
4.2.3. Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the LNP morphology in a near-native, hydrated state.[18][19]
Protocol:
-
Apply a small volume (a few microliters) of the LNP suspension to a TEM grid.
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preventing the formation of ice crystals.[18]
-
Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope.
-
Image the LNPs at cryogenic temperatures to observe their size, shape, and internal structure.[19]
Conclusion
This compound has proven to be a highly effective ionizable cationic lipid for the formulation of lipid nanoparticles for mRNA delivery. Its unique pH-responsive nature is central to its ability to efficiently encapsulate mRNA and facilitate its release into the cytoplasm of target cells. The successful clinical translation of this compound-containing LNPs in the form of mRNA vaccines has underscored the critical importance of rational lipid design in the development of next-generation nucleic acid therapeutics. A thorough understanding of its physicochemical properties and the methodologies for LNP formulation and characterization are essential for researchers and drug development professionals working to harness the full potential of this powerful delivery platform.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 2036272-55-4 | BroadPharm [broadpharm.com]
- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. sartorius.com [sartorius.com]
- 12. jib-04.com [jib-04.com]
- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 14. mdpi.com [mdpi.com]
- 15. ai.updf.com [ai.updf.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
ALC-0315: A Technical Guide to Biodegradability and Clearance Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal ionizable amino lipid integral to the lipid nanoparticle (LNP) delivery system for mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its primary role is to encapsulate and protect the mRNA payload, facilitate cellular uptake, and enable endosomal escape for cytoplasmic release.[3][4] A thorough understanding of its biodegradability and clearance is crucial for evaluating the safety and long-term impact of LNP-based medicines. This guide provides a comprehensive overview of the metabolic fate, clearance pathways, and pharmacokinetic profile of this compound, supported by available preclinical data.
Biodegradability and Metabolic Pathways
The metabolism of this compound is a slow process primarily driven by hydrolysis.[1][5] The molecule contains two ester bonds, which are susceptible to enzymatic cleavage.[1][6]
The metabolic breakdown of this compound occurs via two sequential hydrolysis reactions:
-
First Hydrolysis: One of the ester bonds is cleaved, yielding a monoester metabolite.[7]
-
Second Hydrolysis: The remaining ester bond is hydrolyzed, resulting in a doubly de-esterified metabolite.[7]
The final products of these hydrolysis reactions are 6-hexyldecanoic acid and the core aliphatic head group.[3] This primary metabolic pathway has been observed across multiple species, including mice, rats, monkeys, and humans, in in vitro studies using blood, liver S9 fractions, and hepatocytes.[1][7]
Further metabolism of the doubly de-esterified metabolite can occur through glucuronidation, forming a glucuronide conjugate that has been detected in urine samples from rat pharmacokinetic studies.[6][8]
References
- 1. gov.uk [gov.uk]
- 2. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. dovepress.com [dovepress.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. ia902305.us.archive.org [ia902305.us.archive.org]
- 7. phmpt.org [phmpt.org]
- 8. FDA Approved mRNA Vaccines: Interpretation of Preclinical Pharmacokinetic (PK) Data - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
In Vitro Toxicity Profile of ALC-0315: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) is a pivotal ionizable cationic lipid that has been instrumental in the clinical success of lipid nanoparticle (LNP)-based mRNA vaccines. Its primary function is to encapsulate and facilitate the intracellular delivery of mRNA. At physiological pH, this compound is near-neutral, which minimizes toxicity during systemic circulation. However, upon endosomal uptake into the acidic environment of the endosome, it becomes protonated. This change in charge is crucial for endosomal escape and the release of the mRNA payload into the cytoplasm.[1][2] While essential for efficacy, the cationic nature of this compound is also intrinsically linked to its in vitro toxicity profile. This guide provides a comprehensive overview of the known in vitro toxicological properties of this compound, including its mechanisms of toxicity, available quantitative data, and detailed experimental protocols for its assessment.
Core Mechanism of In Vitro Toxicity
The primary driver of this compound's in vitro toxicity is its high intrinsic acid dissociation constant (pKa). Following cellular internalization and endosomal escape, the increasingly acidic environment leads to a significant increase in the cationic charge of the this compound molecule.[3][4] This heightened positive charge is believed to trigger a cascade of cytotoxic events, primarily mediated by the generation of Reactive Oxygen Species (ROS).[3]
The proposed mechanism involves the following key steps:
-
Increased Cationic Charge: In the acidic endosome, the tertiary amine group of this compound becomes protonated.[1]
-
ROS Generation: The positively charged lipid interacts with cellular components, leading to oxidative stress and the production of ROS.[3]
-
Cellular Damage: ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids. This includes disruption of the mitochondrial membrane, which can further exacerbate ROS production and lead to the release of pro-apoptotic factors.[3]
-
Inflammatory Response: The cellular stress and damage can trigger pro-inflammatory signaling pathways, leading to the production and release of inflammatory cytokines.[3]
Quantitative Toxicity Data
Publicly available quantitative in vitro toxicity data for this compound is limited. Most studies provide comparative or qualitative assessments. The tables below summarize the available information.
Table 3.1: Cytotoxicity of this compound Stereoisomers
| Stereoisomer | Cell Line | Concentration (mg/mL of LNP) | Cell Viability (%) | Reference |
| (S,S)-isomer | KMG4 | 0.05 | ~100 | [5][6][7] |
| (meso)-isomer | KMG4 | 0.05 | 97.7 | [5][6][7] |
| (R,R)-isomer | KMG4 | 0.05 | 84.4 | [5][6][7] |
| (S,S)-isomer | KMG4 | 0.10 | 77.3 | [5][6][7] |
| (meso)-isomer | KMG4 | 0.10 | 75.6 | [5][6][7] |
| (R,R)-isomer | KMG4 | 0.10 | 63.5 | [5][6][7] |
Table 3.2: Comparative In Vitro Performance of Ionizable Lipids
| Ionizable Lipid | Cell Line | Observation | Reference |
| This compound | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |
| SM-102 | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |
| MC3 | THP-1 (macrophage-like) | Observable cell detachment (toxicity) within 48 hours. | [8] |
| This compound | Huh7, A549 | Lower GFP expression compared to SM-102 and MC3. | [8] |
Note: The lack of extensive, standardized quantitative data (e.g., IC50 values across multiple cell lines) is a significant gap in the publicly available literature.
Experimental Protocols for In Vitro Toxicity Assessment
The following sections detail generalized protocols for key in vitro toxicity assays relevant to the evaluation of this compound and other lipid nanoparticles. These should be adapted and optimized for specific cell types and experimental conditions.
Cytotoxicity Assays
4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-containing LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
-
4.1.2 Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced, measured by its absorbance, is proportional to the amount of LDH released.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Reactive Oxygen Species (ROS) Assay
This assay utilizes fluorescent probes to detect the presence of ROS within cells.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with this compound-containing LNPs for the desired time.
-
Dye Loading: Remove the treatment medium and incubate the cells with a solution of DCFH-DA in a suitable buffer.
-
Incubation: Incubate the plate in the dark at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Quantify the fold increase in fluorescence relative to untreated control cells.
-
Inflammatory Response Assay (Cytokine ELISA)
This assay quantifies the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) released into the cell culture supernatant.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect the cytokine of interest with high specificity.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound-containing LNPs.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.
-
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound LNPs.
Proposed Signaling Pathway for this compound-Induced Toxicity
Caption: Proposed signaling cascade for this compound-mediated in vitro toxicity.
Conclusion and Future Directions
The in vitro toxicity of this compound is an inherent characteristic linked to its function as an ionizable cationic lipid. The primary mechanism of toxicity appears to be the induction of oxidative stress through the generation of ROS, leading to subsequent cellular damage and inflammatory responses. While current data provides a qualitative understanding of these effects, there is a clear need for more comprehensive, standardized quantitative studies to establish a robust in vitro safety profile. Future research should focus on:
-
Standardized quantitative assessments: Determining IC50 values across a wide range of relevant cell types.
-
Detailed mechanistic studies: Utilizing proteomics and transcriptomics to elucidate the specific signaling pathways affected by this compound.[9]
-
Head-to-head comparisons: Conducting systematic in vitro studies comparing the toxicity profiles of various clinically relevant ionizable lipids under identical conditions.
-
Stereoisomer-specific toxicity: Further investigating the differential toxicity of this compound stereoisomers to potentially develop safer LNP formulations.[5][6][7]
A deeper understanding of the in vitro toxicity profile of this compound will be crucial for the rational design of next-generation lipid nanoparticles with improved safety and efficacy for a wide range of therapeutic applications.
References
- 1. What is this compound? | BroadPharm [broadpharm.com]
- 2. dovepress.com [dovepress.com]
- 3. ijvtpr.com [ijvtpr.com]
- 4. researchgate.net [researchgate.net]
- 5. The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - figshare - Figshare [figshare.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Short-term transcriptomic changes in the mouse neural tube induced by an acute alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key mRNA Vaccine Component: A Technical History of ALC-0315
For Immediate Release
VANCOUVER, BC – In the landscape of modern vaccinology, the rapid development and deployment of mRNA vaccines against COVID-19 stand as a landmark achievement. Central to this success is the sophisticated delivery vehicle known as the lipid nanoparticle (LNP), and a critical component of the Pfizer-BioNTech BNT162b2 vaccine's LNP is the ionizable cationic lipid ALC-0315. This technical guide delves into the discovery, development, and core functionalities of this compound, providing researchers, scientists, and drug development professionals with an in-depth understanding of this pivotal molecule.
Discovery and Development: A Patented Innovation
This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic lipid developed by Acuitas Therapeutics.[1] The initial synthesis and its use in lipid nanoparticles were first detailed in a patent application by Acuitas Therapeutics in 2017.[1][2] This innovation was a crucial step forward in overcoming the inherent instability of mRNA and enabling its effective delivery into cells.
The development of this compound was driven by the need for a safe and efficient cationic lipid that could effectively encapsulate anionic mRNA, protect it from degradation, and facilitate its release into the cytoplasm of target cells.[3][4] Its unique chemical structure, featuring a tertiary amine head group and two ester-linked lipid tails, is key to its pH-dependent charge and biodegradability, addressing toxicity concerns associated with earlier cationic lipids.[5]
The Core Functionality: pH-Dependent Protonation for Endosomal Escape
The primary mechanism of action for this compound revolves around its ionizable nature. At a physiological pH of 7.4, this compound is largely neutral, which minimizes interactions with negatively charged cell membranes and reduces systemic toxicity.[6] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine group of this compound becomes protonated.[6] This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the target antigen by the cell's machinery.[3]
Below is a diagram illustrating the proposed mechanism of this compound-mediated endosomal escape.
Synthesis of this compound: A Multi-Step Process
The synthesis of this compound, as outlined in patent literature, involves a multi-step chemical process.[1][4] The final and crucial step is a reductive amination reaction.[1] In this reaction, a lipid aldehyde is condensed with 4-aminobutanol, and the resulting intermediate imine is reduced using sodium triacetoxyborohydride (B8407120) to yield the final this compound product.[1] Alternative and improved synthesis routes have since been proposed to enhance yield and reduce impurities.[7][8]
The following diagram provides a simplified overview of a patented synthesis route for this compound.
Formulation of Lipid Nanoparticles: The Microfluidic Approach
The formulation of this compound into lipid nanoparticles encapsulating mRNA is a critical step that is precisely controlled using microfluidic mixing.[9][10] This technique involves the rapid mixing of an organic phase (typically ethanol) containing the lipids with an acidic aqueous phase containing the mRNA.[9] The rapid change in solvent polarity triggers the self-assembly of the lipids around the mRNA, forming nanoparticles with a uniform size and high encapsulation efficiency.[10]
The table below summarizes a typical lipid composition for an this compound-containing LNP, based on the formulation of the BNT162b2 vaccine.
| Component | Chemical Name | Molar Ratio (%) |
| This compound | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | 46.3 |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | 9.4 |
| Cholesterol | Cholesterol | 42.7 |
| ALC-0159 | 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide | 1.6 |
| Data sourced from MedchemExpress.[3] |
The workflow for LNP formulation via microfluidics is depicted in the following diagram.
Experimental Protocols and Characterization
The development and quality control of this compound and LNP formulations rely on a suite of analytical and biological assays.
LNP Formulation Protocol (Microfluidic Mixing)
A general protocol for formulating this compound LNPs using a microfluidic device is as follows:
-
Preparation of Solutions:
-
Lipid Phase: Dissolve this compound, DSPC, Cholesterol, and ALC-0159 in ethanol (B145695) at the desired molar ratios.
-
Aqueous Phase: Dissolve mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid and aqueous phases into separate syringes.
-
Pump the solutions through a microfluidic mixing chip at a controlled flow rate ratio (e.g., 3:1 organic to aqueous phase).[11]
-
-
Purification:
-
The resulting LNP suspension is typically purified by dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.[11]
-
mRNA Encapsulation Efficiency
The efficiency of mRNA encapsulation is a critical quality attribute. A common method for its determination is a fluorescent dye-based assay (e.g., RiboGreen).[12][13]
-
The fluorescence of the dye is measured in the presence of the LNP formulation to quantify unencapsulated ("free") mRNA.
-
The LNPs are then lysed with a detergent (e.g., Triton X-100) to release the encapsulated mRNA, and the fluorescence is measured again to determine the total mRNA concentration.
-
Encapsulation efficiency is calculated as: (Total mRNA - Free mRNA) / Total mRNA * 100%.[12]
In Vivo Evaluation of Immune Response
The efficacy of an this compound-formulated mRNA vaccine is assessed in animal models (e.g., mice) by measuring the induced immune response.[13]
-
Immunization: Animals are immunized with the LNP-mRNA vaccine, typically via intramuscular injection.
-
Antibody Titer Measurement: Blood samples are collected at specified time points post-immunization. The levels of antigen-specific antibodies (e.g., IgG) are quantified using techniques like ELISA.[14][15]
-
T-Cell Response Analysis: Splenocytes or peripheral blood mononuclear cells are isolated and stimulated with the target antigen. The activation of T-cells is measured by detecting the production of cytokines (e.g., IFN-γ) using methods such as ELISpot or intracellular cytokine staining followed by flow cytometry.[15][16]
Comparative Performance of this compound
Studies comparing this compound with other ionizable lipids, such as DLin-MC3-DMA (MC3), have demonstrated the superior performance of this compound in the context of mRNA vaccines.
| Parameter | This compound | DLin-MC3-DMA (MC3) | Reference |
| siRNA Knockdown (FVII in hepatocytes) | 2-fold greater knockdown at 1 mg/kg | - | [17] |
| siRNA Knockdown (ADAMTS13 in HSCs) | 10-fold greater knockdown at 1 mg/kg | - | [17] |
| Liver Toxicity (at 5 mg/kg siRNA) | Increased ALT and bile acids | No significant increase | [18] |
| Protein Expression (in zebrafish embryos) | Significantly higher | Lower | [19] |
| Antigen-Specific T-Cell Response (in mice) | High production of intracellular cytokines | Similar high production | [19] |
These data highlight the potent in vivo activity of this compound in mediating nucleic acid delivery, while also indicating a narrower therapeutic window compared to MC3 in some applications.
Conclusion
This compound stands as a testament to the power of rational lipid design in advancing the field of nucleic acid therapeutics. Its discovery and development by Acuitas Therapeutics have been instrumental in the realization of effective mRNA vaccines. The unique properties of this compound, particularly its pH-dependent ionizability, have solved key challenges in mRNA delivery, enabling the potent and safe induction of immune responses. As research continues, the foundational understanding of this compound's structure-function relationship will undoubtedly pave the way for the next generation of lipid-based drug delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rio2023.org.za [rio2023.org.za]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. d-nb.info [d-nb.info]
- 8. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. Antibody and T-Cell Responses to Covid-19 mRNA Vaccines in Patients with B-Cell Lymphomas and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential T-cell and antibody responses induced by mRNA versus adenoviral vectored COVID-19 vaccines in patients with immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of DLin-MC3-DMA and this compound for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Crucial Role of ALC-0315 in Unlocking mRNA's Therapeutic Potential: A Technical Guide to Endosomal Escape
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has marked a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) serving as the linchpin for their success. Among the key components of these delivery vehicles, the ionizable lipid ALC-0315 has emerged as a critical factor in overcoming one of the most significant barriers to effective mRNA delivery: endosomal escape. This in-depth technical guide elucidates the mechanisms by which this compound facilitates the release of mRNA from endosomes into the cytoplasm, a prerequisite for its translation into therapeutic proteins.
The pH-Sensitive Nature of this compound: A Trigger for Action
This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid that remains largely neutral at physiological pH (around 7.4).[1][2][3] This neutrality is advantageous as it minimizes non-specific interactions with negatively charged cell membranes and blood components, thereby reducing toxicity.[3][4] However, the key to this compound's function lies in its tertiary amine head group, which becomes protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5).[1][2][5] This pH-dependent charge switch is the fundamental trigger for the subsequent events leading to endosomal escape.[6][7]
The apparent pKa (pKaapp) of an ionizable lipid within an LNP formulation is a critical parameter, representing the pH at which 50% of the lipid is ionized. For optimal in vivo gene silencing and mRNA delivery, a pKaapp in the range of 6.2-6.6 has been suggested to be ideal.[8] This ensures that the LNP remains neutral in circulation but becomes sufficiently charged within the endosome to initiate the escape process.[8]
Proposed Mechanisms of this compound-Mediated Endosomal Escape
The precise mechanism by which this compound facilitates endosomal escape is multifaceted and is thought to involve a combination of electrostatic interactions and structural rearrangements of the LNP.
Electrostatic Interactions and Membrane Destabilization
Upon entry into the cell via endocytosis, the LNP is trafficked into endosomes, where the internal pH begins to drop. As the pH decreases below the pKaapp of this compound, its tertiary amine head groups become protonated. This results in the LNP acquiring a net positive charge, leading to electrostatic interactions with the negatively charged lipids present in the endosomal membrane, such as phosphatidylserine.[9] This interaction is believed to disrupt the integrity of the endosomal membrane.
Structural Transition to Non-Bilayer Phases
A key hypothesis for this compound-mediated endosomal escape centers on the induction of non-bilayer lipid phases. The protonation of this compound and its subsequent interaction with endosomal lipids are thought to trigger a structural rearrangement within the LNP. Specifically, it is proposed that the LNP transitions from a lamellar (bilayer) structure to an inverted hexagonal (HII) phase.[3][8][10] The formation of these non-bilayer structures is fusogenic, meaning they promote the fusion of the LNP with the endosomal membrane. This fusion event creates a pore or channel through which the encapsulated mRNA can be released into the cytoplasm.[8][10] The multibranched, unsaturated tails of this compound are thought to favor the formation of these inverted-hexagonal phases under acidic conditions.[8]
The "Proton Sponge" Effect
While more commonly associated with cationic polymers, a "proton sponge" effect may also contribute to endosomal escape.[9][11] The continuous influx of protons into the endosome to protonate the this compound molecules can lead to an accumulation of protons. To maintain charge neutrality, this is accompanied by an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing its contents into the cytoplasm.[9][11]
Quantitative Data on this compound and LNP Formulations
The following tables summarize key quantitative data related to this compound and its use in LNP formulations.
| Parameter | Value | Reference |
| Apparent pKa (pKaapp) of this compound containing LNPs | 6.09 | [5] |
| Apparent pKa (pKaapp) Range for Optimal Delivery | 6.2 - 6.6 | [8] |
Table 1: Physicochemical Properties of this compound
| Component | Molar Ratio (%) |
| This compound | 46.3 |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 9.4 |
| Cholesterol | 42.7 |
| ALC-0159 (PEGylated Lipid) | 1.6 |
Table 2: Molar Ratios of Lipids in the Pfizer-BioNTech (BNT162b2) COVID-19 Vaccine Formulation [12]
Experimental Protocols for Studying Endosomal Escape
Several key experimental techniques are employed to investigate the mechanisms of this compound-mediated endosomal escape.
Determination of Apparent pKa using the TNS Assay
The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used method to determine the apparent pKa of ionizable lipids within an LNP.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).
-
Dilute the LNP formulation into each of the different pH buffers.
-
Add a solution of TNS to each of the LNP-buffer mixtures. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, positively charged form of the ionizable lipid.
-
Measure the fluorescence intensity of each sample using a fluorometer.
-
Plot the fluorescence intensity as a function of pH.
-
The data is typically fitted to a sigmoidal curve, and the pH at which 50% of the maximum fluorescence is observed is determined as the apparent pKa.[13]
Analysis of LNP Structural Transitions using Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique used to investigate the nanostructure of LNPs and their pH-dependent structural transitions.
Methodology:
-
Prepare LNP samples in buffers of different pH values, mimicking the physiological and endosomal environments.
-
Expose the LNP samples to a collimated beam of X-rays.
-
Measure the scattered X-rays at very small angles (typically 0.1-10 degrees).
-
The scattering pattern provides information about the size, shape, and internal structure of the LNPs.
-
Analysis of the scattering data can reveal the presence of different lipid phases, such as lamellar or inverted hexagonal phases, and how these change as a function of pH.[14]
Visualization and Quantification of Endosomal Escape using Reporter Assays
Cell-based assays are crucial for directly observing and quantifying the efficiency of endosomal escape. The Galectin-9 reporter assay is a common method.
Methodology:
-
Genetically engineer a cell line to express a fluorescently tagged version of Galectin-9 (e.g., Gal9-GFP). Galectin-9 is a protein that specifically binds to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture.
-
Treat the cells with LNPs containing a fluorescently labeled mRNA.
-
Image the cells over time using live-cell confocal microscopy.
-
The recruitment of fluorescent Galectin-9 to endosomes containing the LNPs appears as distinct puncta, indicating a loss of endosomal membrane integrity and an endosomal escape event.
-
The number and intensity of these puncta can be quantified to assess the efficiency of endosomal escape for different LNP formulations.[10][15][16]
Visualizing the Mechanisms and Workflows
Caption: Proposed mechanism of this compound mediated endosomal escape.
Caption: Experimental workflow for the TNS assay.
Caption: Logical relationship of events in endosomal escape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jib-04.com [jib-04.com]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of ALC-0315 with Core Lipid Components in mRNA Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the synthetic ionizable lipid ALC-0315 and its critical interactions with other lipid components within lipid nanoparticles (LNPs). These interactions are fundamental to the successful encapsulation, stabilization, and intracellular delivery of mRNA, as exemplified by its use in the Pfizer-BioNTech BNT162b2 COVID-19 vaccine.
The Core Components: A Symphony of Molecular Function
The efficacy of an LNP delivery system hinges on the synergistic interplay of its four primary lipid components. This compound, as the ionizable lipid, is central to this formulation, but its function is critically supported and modulated by a helper phospholipid, a structural sterol, and a PEGylated lipid.
-
This compound (Ionizable Cationic Lipid): Chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), this compound is the workhorse of the LNP.[1][2] Its primary roles are to complex with and encapsulate the negatively charged mRNA and to facilitate its release from the endosome into the cytoplasm.[1][2] The unique chemical structure of this compound, featuring a tertiary amine headgroup and multiple hydrophobic tails, is key to its function.[3][4]
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): As a saturated phospholipid, DSPC acts as a "helper" or structural lipid.[5] It provides rigidity and stability to the LNP's lipid bilayer, contributing to the particle's overall structural integrity and stability during storage and in vivo circulation.[4]
-
Cholesterol: This essential sterol intercalates within the lipid layers of the nanoparticle.[5] Its presence increases lipid packing, modulates membrane fluidity, and helps stabilize the particle structure.[5][6] Cholesterol also plays a role in facilitating the formation of non-bilayer lipid phases, which are crucial for the endosomal escape mechanism.[7]
-
PEGylated Lipid (e.g., ALC-0159): A lipid conjugated to a polyethylene (B3416737) glycol (PEG) chain, this component forms a hydrophilic corona on the LNP surface.[5][7] This "stealth" layer prevents nanoparticle aggregation, reduces opsonization (recognition by the immune system), and thereby prolongs circulation half-life.[7]
The Central Interaction: pH-Dependent Endosomal Escape
The defining interaction involving this compound is its pH-dependent ionization, which is the trigger for mRNA release.
-
Formulation (Acidic pH): During LNP assembly via microfluidic mixing, the components are combined in an acidic buffer (pH ~4-5). At this low pH, the tertiary amine headgroup of this compound becomes protonated, acquiring a positive charge. This allows it to electrostatically interact with and condense the negatively charged mRNA backbone, forming a protected core.
-
Circulation (Physiological pH): Once in the bloodstream (physiological pH ~7.4), this compound is deprotonated and becomes largely neutral. This is a critical design feature that reduces the systemic toxicity often associated with permanently cationic lipids.[1][7]
-
Cellular Uptake and Endosomal Acidification: LNPs are taken up by cells via endocytosis. Inside the cell, the endosome matures and its internal environment acidifies (pH drops to 5.5-6.5).
-
Endosomal Escape (Acidic pH): The acidic endosomal environment again protonates this compound. The now positively charged this compound is believed to interact with negatively charged lipids in the endosomal membrane. This interaction, combined with the unique branched-tail structure of this compound and the presence of cholesterol, promotes a transition from a bilayer to a non-bilayer, inverted hexagonal phase.[7] This structural rearrangement disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein.[1][2]
Quantitative Data on LNP Formulations and Properties
The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological activity of the LNPs.
Table 1: Representative Molar Ratios of this compound-Based LNPs
| Component | Molar % (BNT162b2 Formulation) | Role |
| This compound | 46.3% | Ionizable Lipid (mRNA Encapsulation & Endosomal Escape) |
| DSPC | 9.4% | Helper Lipid (Structural Stability) |
| Cholesterol | 42.7% | Stabilizer (Membrane Fluidity & Packing) |
| PEGylated Lipid | 1.6% | Stealth Lipid (Colloidal Stability & Circulation) |
| Source:[1][8][9] |
Table 2: Typical Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Significance |
| Particle Size (Diameter) | 80 – 100 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform particle size distribution. |
| mRNA Encapsulation Efficiency | > 90% | High efficiency ensures a potent therapeutic dose. |
| Source:[1] |
Key Experimental Protocols
Reproducible formulation and characterization are essential for LNP development.
LNP Formulation via Microfluidic Mixing
This method is standard for producing uniform LNPs with high encapsulation efficiency.
-
Solution Preparation:
-
Lipid Phase: Prepare a stock solution of this compound, DSPC, cholesterol, and the PEGylated lipid in absolute ethanol (B145695) at the desired molar ratios (e.g., 46.3:9.4:42.7:1.6).
-
Aqueous Phase: Dissolve the mRNA payload in an acidic aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).[9]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer) at a controlled flow rate ratio, typically 3:1 (Aqueous:Lipid).[8]
-
The rapid mixing of the two streams causes a solvent exchange, leading to the self-assembly of the lipids around the mRNA into nanoparticles.
-
-
Purification and Concentration:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).
-
Dialyze the LNP solution against PBS using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.
-
Sterile filter the final LNP formulation through a 0.2 µm filter.[8]
-
LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Methodology: Dilute the LNP sample in PBS. Place the sample in a DLS instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The instrument's software correlates these fluctuations to determine the hydrodynamic diameter and the PDI of the particle population.
-
-
mRNA Encapsulation Efficiency (EE) Quantification:
-
Technique: RiboGreen Assay.
-
Methodology:
-
Measure the total amount of mRNA in a sample of the LNP formulation after disrupting the particles with a surfactant (e.g., 0.5% Triton X-100).
-
In a separate sample, measure the amount of free, unencapsulated mRNA in the formulation (without adding surfactant). The RiboGreen dye fluoresces upon binding to nucleic acids but cannot penetrate intact LNPs.
-
Calculate the EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
-
Lipid Component Quantification:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Methodology: Develop an LC-MS/MS method to separate and detect the individual lipid components (this compound, DSPC, etc.). Use reference standards for each lipid to create calibration curves for absolute quantification. This technique is also crucial for identifying and quantifying potential impurities or degradation products, such as N-oxides of this compound.[10][11][12]
-
Visualizing Core Interactions and Processes
The following diagrams illustrate the key relationships and workflows in the lifecycle of an this compound LNP.
References
- 1. jib-04.com [jib-04.com]
- 2. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smobio.com [smobio.com]
- 6. sartorius.com [sartorius.com]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
- 12. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
Methodological & Application
Protocol for the Formulation of mRNA-Lipid Nanoparticles using ALC-0315
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics and vaccines has been significantly advanced by the development of lipid nanoparticle (LNP) technology. The ionizable cationic lipid ALC-0315 is a critical component in the formulation of clinically successful mRNA-LNPs, such as the Pfizer-BioNTech COVID-19 vaccine.[1][2][3][4] this compound plays a crucial role in encapsulating and protecting the mRNA payload, facilitating its cellular uptake, and enabling its release into the cytoplasm to exert its therapeutic effect.[2][5][6][7] This document provides a detailed protocol for the formulation of mRNA-LNPs using this compound, including experimental procedures, characterization methods, and a summary of key formulation parameters.
This compound is an ionizable aminolipid that remains neutral at physiological pH but becomes positively charged in the acidic environment of the endosome.[2] This property is key to its function: the neutral charge reduces interactions with blood components, while the positive charge in the endosome facilitates the disruption of the endosomal membrane and the release of mRNA into the cytosol.[2][8]
Materials and Equipment
Lipids and mRNA
-
Ionizable Cationic Lipid: this compound
-
Neutral Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: ALC-0159 or 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA: The specific mRNA of interest.
Solvents and Buffers
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (e.g., 10 mM, pH 4.0) or Acetate (B1210297) buffer (e.g., 100 mM, pH 5.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Syringe pumps
-
Glass vials
-
Dialysis cassettes (e.g., 100 kDa MWCO) or centrifugal filters
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zetasizer for zeta potential measurement
-
Fluorometer or UV-Vis spectrophotometer
-
Quant-iT RiboGreen RNA Assay Kit or similar for encapsulation efficiency determination
-
Sterile filters (0.2 µm)
Experimental Protocols
Preparation of Lipid and mRNA Solutions
Lipid Phase (Organic):
-
Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid (e.g., ALC-0159) in anhydrous ethanol to achieve the desired molar ratio. A commonly used molar ratio is approximately 46.3:9.4:42.7:1.6 (this compound:DSPC:Cholesterol:ALC-0159).[1][7]
-
Ensure complete dissolution of all lipids. The cholesterol solution may need to be warmed to maintain solubility.[6][7]
-
The total lipid concentration in the ethanol phase is a critical parameter that can be optimized.
Aqueous Phase:
-
Dilute the mRNA in a citrate or acetate buffer at a low pH (e.g., pH 4.0-5.0). This acidic environment ensures that the ionizable lipid this compound will be protonated and can effectively complex with the negatively charged mRNA.[9][10]
-
The concentration of mRNA in the aqueous phase should be optimized based on the desired final mRNA concentration in the LNPs.
LNP Formulation using Microfluidics
The microfluidic mixing process rapidly combines the lipid-ethanol solution with the mRNA-aqueous solution, leading to the self-assembly of LNPs.[10][11][12]
-
Set up the microfluidic mixing system with two syringe pumps.
-
Load one syringe with the lipid-ethanol solution and the other with the mRNA-aqueous buffer solution.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1.[1][13] The TFR can influence particle size and uniformity.[6]
-
Initiate the flow from both syringes into the microfluidic mixing chip.
-
Collect the resulting crude LNP suspension in a sterile vial.
Purification and Buffer Exchange
-
The crude LNP suspension contains ethanol and is at a low pH, which needs to be exchanged for a physiological buffer.
-
Dialyze the crude LNPs against PBS (pH 7.4) using a dialysis cassette (e.g., 100 kDa MWCO) for at least 2 hours, with several buffer changes.[6] Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
-
This step removes the ethanol and raises the pH, resulting in a more stable and biocompatible LNP formulation.
Sterilization and Storage
-
Sterile filter the purified LNP suspension through a 0.2 µm syringe filter.[6]
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[14]
Characterization of mRNA-LNPs
Thorough characterization is essential to ensure the quality and efficacy of the formulated LNPs.[11][15][16]
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Measure the particle size (Z-average diameter) and PDI.
-
Expected Results: LNPs should ideally have a mean diameter of around 80-120 nm with a PDI below 0.2, indicating a monodisperse population.[13]
Zeta Potential
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate measurement.[11]
-
Expected Results: The zeta potential of this compound-containing LNPs is typically close to neutral or slightly negative at physiological pH.[17][18]
mRNA Encapsulation Efficiency (EE)
-
Method: Quant-iT RiboGreen RNA Assay or a similar fluorescence-based assay. This method quantifies the amount of mRNA both inside and outside the LNPs.
-
Procedure:
-
To measure the amount of unencapsulated (free) mRNA, add the RiboGreen reagent directly to a diluted LNP sample.
-
To measure the total amount of mRNA, first lyse the LNPs by adding a surfactant (e.g., Triton X-100) to release the encapsulated mRNA, then add the RiboGreen reagent.
-
Calculate the EE using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
-
Expected Results: High encapsulation efficiency (>90%) is desirable.[18][19]
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting LNP characteristics for this compound-based formulations.
Table 1: Formulation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Lipid Molar Ratios | ||
| This compound | 46.3 - 50 mol% | [1][14][20] |
| DSPC | 9.4 - 10 mol% | [1][14][20] |
| Cholesterol | 38.5 - 42.7 mol% | [1][14][20] |
| PEG-Lipid (ALC-0159/DMG-PEG2000) | 1.5 - 1.6 mol% | [1][14][20] |
| Process Parameters | ||
| Aqueous:Organic Flow Rate Ratio | 3:1 | [1][13] |
| Total Flow Rate (TFR) | 12 mL/min | [1][6] |
| mRNA:Lipid Weight Ratio | 1:10 to 1:20 (0.05 wt/wt) | [7][14] |
| Buffer Systems | ||
| mRNA Buffer | Citrate or Acetate, pH 4.0-5.0 | [6][9] |
| Final Buffer | PBS, pH 7.4 | [6] |
Table 2: LNP Characterization Data
| Parameter | Typical Value/Range | Reference(s) |
| Particle Size (Z-average) | 80 - 140 nm | [1][13][20] |
| Polydispersity Index (PDI) | < 0.2 | [13][18] |
| Encapsulation Efficiency (EE) | > 90% | [18][19][21] |
| Zeta Potential (at pH 7.4) | Near-neutral to slightly negative | [17][18] |
Mechanism of mRNA Delivery with this compound LNPs
The successful delivery of mRNA to the cytoplasm is a multi-step process.
-
Systemic Circulation: Following administration, the LNPs circulate at physiological pH (7.4), where the this compound remains largely neutral, minimizing non-specific interactions. The PEG-lipid layer provides steric stabilization and helps to prolong circulation time.
-
Cellular Uptake: LNPs are taken up by target cells primarily through endocytosis.
-
Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, giving it a positive charge.[2][22] This charge is thought to promote interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[6][7]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Conclusion
This protocol provides a comprehensive guide for the formulation and characterization of mRNA-LNPs using the ionizable lipid this compound. By carefully controlling the formulation parameters and implementing robust characterization methods, researchers can produce high-quality LNPs suitable for a wide range of research and therapeutic development applications. The optimization of these parameters is crucial for achieving the desired physicochemical properties that ultimately dictate the in vivo efficacy and safety of the mRNA delivery system.
References
- 1. 2.3. Preparation of mRNA-LNPs [bio-protocol.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ai.updf.com [ai.updf.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. preprints.org [preprints.org]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. sciex.com [sciex.com]
- 20. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
ALC-0315 for siRNA and saRNA Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, a potent ionizable cationic lipid, has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and self-amplifying RNA (saRNA). Its ability to efficiently encapsulate and facilitate the cytoplasmic delivery of RNA payloads has positioned it as a key excipient in both research and clinical applications, most notably in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in siRNA and saRNA delivery systems.
Application Notes
This compound is an integral part of a multi-component LNP system, which also typically includes a PEGylated lipid, a helper phospholipid, and cholesterol.[3] The ionizable nature of this compound is central to its function; at a low pH, such as during LNP formulation, it is positively charged, enabling strong electrostatic interactions with the negatively charged RNA backbone.[4] At physiological pH, this compound is nearly neutral, which is thought to reduce non-specific interactions and increase circulation time.[5] Upon endocytosis into the target cell, the acidic environment of the endosome protonates this compound, leading to destabilization of the endosomal membrane and subsequent release of the RNA cargo into the cytoplasm.[1][3]
This compound for siRNA Delivery
For siRNA-mediated gene silencing, this compound-containing LNPs have demonstrated superior potency compared to other ionizable lipids like DLin-MC3-DMA, particularly for delivery to hepatocytes and hepatic stellate cells (HSCs).[6][7] Studies in mice have shown that this compound LNPs can achieve a more significant knockdown of target proteins.[6][7] However, it is important to note that at higher doses, this compound LNPs have been associated with increased markers of liver toxicity.[6][8]
This compound for saRNA Delivery
In the context of saRNA delivery, which involves a much larger RNA payload than siRNA, this compound has also shown significant promise. Optimization studies have revealed that this compound-based LNP formulations lead to higher levels of protein expression compared to those formulated with MC3.[4] The formulation parameters, including the lipid ratios and aqueous phase pH, are critical for optimizing the physicochemical properties and functional performance of saRNA-LNPs.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound and DLin-MC3-DMA for siRNA delivery in mice.
Table 1: In Vivo siRNA-Mediated Knockdown Efficiency
| Target Gene | Target Cell Type | Ionizable Lipid | Dose (mg/kg siRNA) | Residual mRNA (%) | Fold Greater Knockdown (vs. MC3) | Reference |
| Factor VII (FVII) | Hepatocytes | This compound | 1 | ~15 | 2 | [8] |
| MC3 | 1 | ~30 | - | [8] | ||
| ADAMTS13 | Hepatic Stellate Cells | This compound | 1 | 31 ± 13 | 10 | [7][8] |
| MC3 | 1 | 86 ± 18 | - | [7] |
Table 2: In Vivo Liver Toxicity Markers (at 5 mg/kg siRNA dose)
| Marker | Ionizable Lipid | Value (vs. control) | Significance | Reference |
| Alanine Aminotransferase (ALT) | This compound | Increased | P < 0.001 | [6] |
| MC3 | No significant difference | - | [6] | |
| Bile Acids | This compound | Increased | P < 0.05 | [6] |
| MC3 | No significant difference | - | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for siRNA/saRNA Delivery
This protocol describes a general method for preparing this compound LNPs using microfluidic mixing.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA or saRNA
-
Ethanol (B145695) (200 proof, anhydrous)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for a standard formulation). The total lipid concentration in the ethanol phase is typically around 12.5 mM.
-
Prepare RNA Solution: Dissolve the siRNA or saRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous-to-organic phase ratio can be adjusted to control the final LNP size.[9] A common starting ratio is 3:1 (aqueous:organic).
-
LNP Formation: Pump the lipid-ethanol solution and the RNA-aqueous solution through the microfluidic device at a set flow rate. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter. Store the final LNP formulation at 4°C.
Protocol 2: In Vivo siRNA Delivery in Mice
This protocol outlines a general procedure for systemic siRNA delivery to the liver in mice using this compound LNPs.
Materials:
-
This compound LNPs encapsulating target siRNA
-
Control LNPs encapsulating a non-targeting siRNA (e.g., luciferase siRNA)
-
8-10 week old mice (e.g., C57BL/6)
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to achieve the desired final dose (e.g., 1 mg/kg siRNA). The final injection volume is typically 100-200 µL.
-
Intravenous Injection: Administer the LNP-siRNA solution to the mice via tail vein injection.
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and collect blood and liver tissue.
-
Analysis:
-
Gene Knockdown: Extract RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene.
-
Protein Knockdown: Perform a Western blot or ELISA on liver tissue lysates or plasma to quantify the target protein levels.
-
Toxicity Assessment: Analyze serum for liver toxicity markers such as ALT and AST.
-
Visualizations
Caption: Cellular delivery pathway of this compound LNPs.
Caption: Experimental workflow for in vivo siRNA delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and this compound for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of ALC-0315
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of ALC-0315, a critical ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics and vaccines. The following sections detail methods for determining the identity and purity of this compound, as well as the characterization of this compound-containing LNPs, including their physicochemical properties, mRNA encapsulation efficiency, and in vitro and in vivo performance.
This compound Identity and Purity Assessment
The structural integrity and purity of this compound are critical quality attributes that can impact the efficacy and safety of the final LNP product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) are powerful techniques for this purpose.
Purity Analysis by HPLC with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for quantifying the purity of this compound and detecting non-volatile impurities. Evonik's quality control, for instance, utilizes HPLC-CAD to ensure their this compound batches are typically above 99% purity[1][2].
Table 1: Purity of this compound from Different Vendors as Determined by LC-MS [3]
| Vendor | Relative Abundance of this compound (Peak Area %) |
| Vendor 1 | 98.20% |
| Vendor 2 | 94.99% |
| Vendor 3 | 96.86% |
Impurity Identification and Structural Elucidation by LC-MS/MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with advanced fragmentation techniques like Electron Activated Dissociation (EAD), is instrumental for the identification and structural characterization of this compound and its related impurities, even at levels as low as 0.01%[3][4]. A key impurity of concern is the N-oxide of this compound, which can lead to the formation of reactive aldehydes that may compromise mRNA integrity.
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
For analysis of LNPs in plasma, perform a protein precipitation by adding acetonitrile (B52724) (ACN), followed by centrifugation. Collect the supernatant for injection[1][5].
-
For direct analysis, dilute the this compound stock solution in the mobile phase to an appropriate concentration.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm[3][6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water/methanol/acetonitrile (15/30/55, v/v/v)[3]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (60/40, v/v)[3]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of impurities.
Mass Spectrometry Conditions (ZenoTOF 7600 system):
-
Ion Source: OptiFlow Turbo V ion source with Electrospray Ionization (ESI) in positive mode[1][7].
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on detected peaks[3].
-
Fragmentation: Utilize both Collision-Induced Dissociation (CID) and Electron Activated Dissociation (EAD) for comprehensive structural information. EAD is particularly effective for detailed lipid characterization[3][4][7][8][9].
Characterization of this compound Containing Lipid Nanoparticles (LNPs)
The physicochemical properties of LNPs are critical for their in vivo performance, including stability, circulation time, and cellular uptake.
LNP Formulation
LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA cargo, often using a microfluidic device[3]. The molar ratio of the lipid components is a key formulation parameter. For the Pfizer-BioNTech COVID-19 vaccine, the LNP formulation includes this compound, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEGylated lipid[7].
Table 2: Example Molar Ratio for this compound LNP Formulation [10]
| Lipid Component | Molar Ratio (%) |
| This compound | 46.3 |
| DSPC | 9.4 |
| Cholesterol | 42.7 |
| PEGylated Lipid | 1.6 |
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of LNPs[11][12]. A narrow size distribution (low PDI, typically < 0.3) is desirable for consistent performance[13]. For higher resolution, Nanoparticle Tracking Analysis (NTA) or Multi-Angle DLS (MADLS) can be employed[11][12][14].
-
Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.
-
-
Data Analysis: The software will calculate the Z-average diameter (mean size) and the PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
Table 3: Typical Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Analytical Technique |
| Size (Hydrodynamic Diameter) | 70 - 100 nm[15] | Dynamic Light Scattering (DLS)[11][12] |
| Polydispersity Index (PDI) | < 0.2[10] | Dynamic Light Scattering (DLS)[11][12] |
| Zeta Potential | Near-neutral[15] | Electrophoretic Light Scattering[12] |
| mRNA Encapsulation Efficiency | > 90%[10] | RiboGreen Assay[16][17][18] |
mRNA Encapsulation Efficiency
The RiboGreen assay is a sensitive fluorescence-based method used to quantify the amount of mRNA encapsulated within LNPs[16][17][18]. The assay relies on a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulation efficiency can be determined.
-
Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.
-
Prepare a 2% Triton X-100 solution in TE buffer to lyse the LNPs.
-
-
Standard Curve:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
-
Sample Preparation (in a 96-well plate):
-
Total mRNA: Mix the LNP sample with the Triton X-100 solution to disrupt the particles.
-
Free mRNA: Mix the LNP sample with TE buffer alone.
-
-
Assay:
-
Add the diluted RiboGreen reagent to all wells (standards and samples).
-
Incubate for a short period at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission).
-
-
Calculation:
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
In Vitro and In Vivo Performance Evaluation
The ultimate measure of LNP efficacy is its ability to deliver functional mRNA to target cells and elicit a biological response.
In Vitro Transfection
In vitro transfection studies using cultured cell lines are essential for the initial screening and optimization of LNP formulations. The expression of a reporter protein (e.g., luciferase or Green Fluorescent Protein) encoded by the mRNA is a common readout.
-
Cell Seeding: Seed the desired cell line (e.g., HEK293, HeLa) in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the mRNA-LNPs in cell culture medium and add them to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Analysis:
-
For luciferase expression, lyse the cells and measure the luminescent signal using a luciferase assay kit.
-
For GFP expression, visualize the cells using fluorescence microscopy or quantify the percentage of fluorescent cells by flow cytometry.
-
In Vivo Evaluation in Animal Models
In vivo studies, typically in mice, are crucial for assessing the biodistribution, protein expression, and immunogenicity of LNP-delivered mRNA[5][19][20].
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Administration: Administer the mRNA-LNP vaccine via the desired route (e.g., intramuscular injection).
-
Sample Collection: Collect blood samples at various time points post-vaccination to assess the antibody response. Spleens and lymph nodes can also be harvested to analyze T-cell responses.
-
Immunological Assays:
-
Humoral Response: Measure antigen-specific antibody titers (e.g., IgG) in the serum using ELISA.
-
Cellular Response: Isolate splenocytes or lymphocytes and perform assays such as ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T-cell responses.
-
References
- 1. sciex.com [sciex.com]
- 2. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 3. sciex.com [sciex.com]
- 4. wyatt.com [wyatt.com]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. abpbio.com [abpbio.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. arxiv.org [arxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. sciex.com [sciex.com]
- 17. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 18. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Molar Ratio of ALC-0315 in Lipid Nanoparticle (LNP) Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315 is an ionizable cationic lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, most notably mRNA vaccines.[1] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitates their release into the cytoplasm of target cells following endocytosis.[1][2] The molar ratio of this compound, in conjunction with other lipid components such as phospholipids, cholesterol, and PEGylated lipids, is a critical quality attribute that dictates the physicochemical properties and biological performance of the LNP formulation.[3] These properties include particle size, stability, encapsulation efficiency, and ultimately, the efficacy of the therapeutic payload.[3]
This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-containing LNPs, with a focus on the molar ratios of the lipid components.
Data Presentation: Molar Ratios of this compound in LNP Formulations
The following tables summarize the molar ratios of this compound and other lipid components in commonly cited LNP formulations.
Table 1: LNP Formulation Composition for mRNA Vaccines
| Component | Molar Ratio (%) in Pfizer-BioNTech BNT162b2 Vaccine[4][5][6] | Molar Ratio (%) in Moderna mRNA-1273 Vaccine (using SM-102) |
| Ionizable Lipid | This compound: 46.3 | SM-102: 50 |
| Phospholipid (DSPC) | 9.4 | 10 |
| Cholesterol | 42.7 | 38.5 |
| PEGylated Lipid | ALC-0159: 1.6 | PEG2000-DMG: 1.5 |
Table 2: Exemplary Molar Ratios for Research-Grade LNP Formulations
| Formulation ID | Ionizable Lipid (Molar %) | Phospholipid (DSPC) (Molar %) | Cholesterol (Molar %) | PEGylated Lipid (DMG-PEG) (Molar %) | Reference |
| LNP-ALC-0315-A | This compound: 50 | 10 | 38.5 | 1.5 | [7] |
| LNP-ALC-0315-B | This compound: 46.3 | 9.4 | 42.7 | 1.6 (ALC-0159) | [4][5][6] |
Experimental Protocols
Preparation of Lipid Stock Solutions
This protocol describes the preparation of individual lipid stock solutions in ethanol (B145695), which will be subsequently mixed to create the final lipid mixture for LNP formulation.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
2[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide (ALC-0159) or 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Absolute Ethanol (200 proof, molecular biology grade)
-
Sterile, RNase-free vials
Procedure:
-
This compound Stock Solution:
-
Accurately weigh the desired amount of this compound and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.[1]
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
-
DSPC Stock Solution:
-
Weigh the desired amount of DSPC and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.
-
Gentle warming may be required to fully dissolve the lipid.
-
-
Cholesterol Stock Solution:
-
Weigh the desired amount of cholesterol and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.
-
Warm the solution to >37°C to ensure complete dissolution and maintain fluidity during handling.[4]
-
-
PEGylated Lipid (ALC-0159 or DMG-PEG) Stock Solution:
-
Weigh the desired amount of the PEGylated lipid and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.
-
-
Storage:
-
Store all lipid stock solutions at -20°C in tightly sealed vials.
-
Preparation of the Final Lipid Mixture
This protocol outlines the mixing of the individual lipid stock solutions to achieve the desired molar ratio for LNP formulation. The example below is for the Pfizer-BioNTech BNT162b2 vaccine formulation.
Procedure:
-
For each 1 mL of the final lipid mixture, combine the following volumes of the 10 mg/mL stock solutions:
-
Mix the solutions thoroughly by vortexing to achieve a clear, homogenous solution. This mixture contains 10 mg of total lipid per mL.
mRNA Encapsulation using Microfluidic Mixing
This protocol describes the formation of LNPs by rapidly mixing the lipid-ethanol solution with an aqueous mRNA solution using a microfluidic device.
Materials:
-
Final lipid mixture in ethanol
-
mRNA in an aqueous buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.0)[1]
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Syringes
-
Tubing compatible with ethanol and aqueous buffers
Procedure:
-
Prepare the mRNA solution at a concentration of 166.7 µg/mL in 100 mM sodium acetate buffer (pH 5.0).[4]
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the final lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.[1]
-
Set the total flow rate to 12 mL/min.[1]
-
Initiate the mixing process. The two streams will rapidly mix in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet of the microfluidic device.
Downstream Processing: Dialysis and Sterile Filtration
This protocol describes the purification and sterilization of the LNP formulation.
Materials:
-
LNP dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.2 µm)
Procedure:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze the LNPs against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove ethanol and unencapsulated mRNA.[1]
-
After dialysis, carefully recover the LNP formulation from the cassette.
-
Sterile filter the LNP solution using a 0.2 µm syringe filter into a sterile vial.
-
Store the final LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.
Characterization of LNPs
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a suitable cuvette for the DLS instrument.
-
Measure the particle size (Z-average diameter) and PDI according to the instrument's standard operating procedure.
Method: Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute a small aliquot of the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Measure the zeta potential according to the instrument's instructions.
Method: RiboGreen Assay
This assay quantifies the amount of mRNA encapsulated within the LNPs.
Procedure:
-
Prepare a standard curve of the mRNA used in the formulation.
-
Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to measure the total mRNA. The other set remains intact to measure the unencapsulated (free) mRNA.
-
Add the RiboGreen reagent to both the standards and the LNP samples.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Quantification of this compound Molar Ratio
Method: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Procedure:
-
Sample Preparation: Disrupt the LNP structure by diluting the formulation in an organic solvent (e.g., ethanol or a mixture of chloroform (B151607) and methanol) to release the lipids.
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., C18 or a specialized lipid analysis column).
-
Develop a gradient elution method using a mobile phase system appropriate for lipid separation (e.g., a gradient of acetonitrile, methanol, and water with a modifier like ammonium (B1175870) acetate).[8]
-
-
Detection:
-
ELSD: This detector is suitable for quantifying all non-volatile components, including all lipid classes.
-
MS: Mass spectrometry provides high sensitivity and specificity for identifying and quantifying each lipid component based on its mass-to-charge ratio.
-
-
Quantification:
-
Prepare standard curves for each lipid component (this compound, DSPC, cholesterol, and the PEGylated lipid).
-
Calculate the concentration of each lipid in the LNP sample based on the standard curves.
-
Convert the concentrations to molar amounts and determine the final molar ratio of the lipids in the formulation.
-
Visualization of Workflows
Caption: Workflow for LNP Formulation and Characterization.
Caption: Key Characterization Parameters for this compound LNPs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Impurity Detection in Lipid Nanoparticles LNPs via LC-MS/MS [knauer.net]
- 4. abpbio.com [abpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
Application Notes and Protocols: In Vivo Biodistribution of ALC-0315 Formulated LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315 is an ionizable cationic lipid that has become a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] Its unique chemical structure, featuring biodegradable ester groups, allows for efficient encapsulation of mRNA at a low pH and facilitates endosomal escape for cytosolic delivery at physiological pH, while minimizing systemic toxicity.[3][4] Understanding the in vivo biodistribution of this compound formulated LNPs is paramount for assessing the safety and efficacy of these advanced drug delivery systems.[1] These application notes provide a summary of quantitative biodistribution data and detailed protocols for key experimental procedures.
Physicochemical Characteristics of this compound LNPs
The biodistribution and biological performance of LNPs are significantly influenced by their physicochemical attributes. This compound LNPs are typically formulated to have specific characteristics that enhance stability and in vivo efficacy.
| Parameter | Typical Value | Significance | Citations |
| Particle Size (Diameter) | 70 - 100 nm | Influences stability, cellular uptake, and biodistribution. Sizes under 100 nm are optimal for avoiding rapid clearance. | [5][6][7] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform particle size distribution, which is crucial for consistent performance and clinical use. | [6][8] |
| Zeta Potential | Near-neutral at physiological pH | A neutral surface charge helps to minimize non-specific interactions with blood components, prolonging circulation time. | [5][7] |
| Encapsulation Efficiency | > 90% | High encapsulation protects the mRNA payload from degradation by nucleases and ensures efficient delivery. | [5][6] |
In Vivo Biodistribution Data
The distribution of this compound LNPs in vivo is highly dependent on the route of administration. Studies primarily utilize intravenous (I.V.) and intramuscular (I.M.) injections.
Intramuscular (I.M.) Injection
Following I.M. injection, the majority of mRNA expression occurs locally at the injection site. This route is standard for vaccination to engage local immune cells.
| Animal Model | Key Findings | Citations |
| BALB/c Mice | - Highest protein expression observed at the injection site. | [5][7] |
| - Peak bioluminescence signal occurs approximately 6 hours post-injection. | [2] | |
| - this compound LNPs show significantly higher protein expression compared to MC3 and C12-200 LNPs. | [7] | |
| - Some distribution to the liver is observed, though at much lower levels than the injection site. | [7] |
Intravenous (I.V.) Injection
When administered intravenously, this compound LNPs predominantly accumulate in the liver. This is attributed to the adsorption of apolipoprotein E (ApoE) onto the LNP surface, which then targets hepatocytes via the low-density lipoprotein receptor (LDLR).[2]
| Animal Model | Organ Tropism (Ranked) | Key Findings | Citations |
| Mice | Liver > Spleen > Lung | - The liver is the primary site of LNP accumulation and mRNA expression. | [8][9] |
| - this compound LNPs demonstrate the strongest induction of luciferase activity across all organs compared to other formulations like LP-01 and cKK-E12. | [8][9] | ||
| - Minimal luciferase activity is observed in the kidneys and brain. | [9] | ||
| Sprague-Dawley Rats | Liver > Spleen > Adrenal Glands > Ovaries | - 48 hours post-injection, 21.5% of the total administered dose (radiolabeled) was found in the liver. | [2] |
| - Significantly smaller amounts were detected in the spleen (<1.1%), adrenal glands (<0.1%), and ovaries (<0.1%). | [2] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the mechanism of action is crucial for understanding and replicating studies.
Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidics
This protocol describes the standard method for producing this compound LNPs using a microfluidic mixing device.
Materials:
-
Lipids: this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).[1]
-
Solvent: Anhydrous Ethanol.
-
Aqueous Phase: mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM Sodium Acetate, pH 4.0 or Citrate Buffer, pH 4.25).[7][8]
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Equipment: Microfluidic mixing system, dialysis device (e.g., 100kDa MWCO cassette), dynamic light scattering (DLS) instrument.
Procedure:
-
Preparation of Lipid Stock: Prepare a lipid stock solution in ethanol. A typical molar ratio is 46.3:9.4:42.7:1.6 for this compound:DSPC:Cholesterol:PEG-lipid.[1]
-
Preparation of Aqueous Stock: Dilute the mRNA payload in the aqueous buffer to the desired concentration (e.g., 200 µg/mL).[8]
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. A common flow rate ratio of aqueous to solvent is 3:1 at a total flow rate of 15 mL/min.[7]
-
LNP Formation: Pump the lipid-ethanol solution and the mRNA-aqueous solution through the two inlets of the microfluidic chip. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the mRNA.
-
Purification and Buffer Exchange: Collect the LNP solution and immediately dialyze against PBS (pH 7.4) overnight at 4°C using a 100kDa MWCO filter to remove ethanol and raise the pH.[8]
-
Characterization: Measure the particle size and polydispersity index (PDI) using DLS. Determine the mRNA encapsulation efficiency using a RiboGreen assay or similar method.
-
Storage: Store the final LNP formulation at 4°C for short-term use.[8]
Protocol 2: Mouse Biodistribution Study via Bioluminescence Imaging
This protocol outlines the in vivo and ex vivo analysis of LNP-mediated mRNA expression.
Materials:
-
This compound LNPs encapsulating Firefly Luciferase (Fluc) mRNA.
-
Animal Model: 6-8 week old BALB/c mice.[5]
-
D-Luciferin substrate.
-
Equipment: In Vivo Imaging System (IVIS) or similar, organ homogenizer, luminometer.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
LNP Administration: Inject mice with a defined dose of Fluc mRNA-LNPs (e.g., 10 µg mRNA per mouse) via the desired route (I.M. into the hind limb or I.V. via the tail vein).
-
In Vivo Imaging: At specified time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize the mice and administer D-luciferin via intraperitoneal (I.P.) injection.[5][8]
-
Image Acquisition: After ~10-15 minutes, place the mice in the IVIS chamber and acquire bioluminescence images.
-
Euthanasia and Organ Collection: At the final time point, euthanize the mice. Perfuse with saline and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, brain, and muscle from the injection site).[8]
-
Ex Vivo Imaging: Arrange the collected organs in a petri dish and perform ex vivo bioluminescence imaging using the IVIS system to confirm signal localization.[9]
-
Quantification: a. Weigh each organ and homogenize in a suitable lysis buffer. b. Centrifuge the homogenates to pellet debris. c. Use a luminometer to measure the luciferase activity in the supernatant after adding luciferin (B1168401) substrate. d. Normalize the relative light units (RLU) to the total protein content of the lysate (determined by a BCA or Bradford assay).
Protocol 3: Quantification of this compound in Plasma via LC-MS/MS
This protocol provides a method for directly quantifying the this compound lipid component in biological matrices.[1][10]
Materials:
-
Plasma samples from LNP-treated animals.
-
This compound analytical standard.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), LC-MS grade water and formic acid.
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., ZenoTOF 7600 system or a triple quadrupole).[1][10]
Procedure:
-
Sample Preparation (Protein Precipitation): [1] a. To 50 µL of plasma, add 200 µL of cold 100% ACN containing an internal standard. b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully collect the supernatant for analysis.
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of this compound into control plasma and processing as described in step 1.
-
LC-MS/MS Analysis: a. Inject the prepared samples and standards onto the LC-MS/MS system. b. Chromatography: Use a suitable C18 column to separate this compound from other plasma components. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using high-resolution multiple reaction monitoring (MRMHR). The precursor-to-fragment transition for this compound can be m/z 766.7 to 510.5.[1]
-
Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Generate a calibration curve from the analytical standards. c. Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
References
- 1. sciex.com [sciex.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. jib-04.com [jib-04.com]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Lyophilization and Long-Term Storage of ALC-0315 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of ionizable lipids, such as ALC-0315, has been pivotal in the successful development of mRNA-based therapeutics and vaccines. However, a significant challenge with this compound containing Lipid Nanoparticles (LNPs) is their inherent instability, particularly at refrigerated and room temperatures. This instability can manifest as changes in particle size, polydispersity index (PDI), and a decrease in mRNA encapsulation efficiency, ultimately impacting the therapeutic efficacy. Lyophilization, or freeze-drying, has emerged as a critical strategy to enhance the long-term stability of these formulations, enabling storage at more convenient temperatures and extending shelf-life.
These application notes provide a comprehensive overview and detailed protocols for the lyophilization and long-term storage of this compound LNPs. The information is intended to guide researchers and drug development professionals in establishing robust and effective stabilization strategies for their mRNA-LNP candidates.
Pre-Lyophilization Characterization of this compound LNPs
Prior to lyophilization, it is imperative to thoroughly characterize the freshly prepared this compound LNPs to establish a baseline for quality control.
Table 1: Key Quality Attributes of this compound LNPs Pre-Lyophilization
| Parameter | Method | Typical Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Encapsulation Efficiency (%) | RiboGreen Assay / HPLC | > 90% |
| mRNA Integrity | Capillary Electrophoresis | Main peak > 95% |
| pH | pH meter | 7.0 - 7.4 |
Experimental Protocol 1: Characterization of this compound LNPs
1.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS analysis. The final concentration should be within the optimal range for the specific DLS instrument being used.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25 °C).
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 1 minute before measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the correlation function to determine the Z-average particle size and the polydispersity index.
1.2. Encapsulation Efficiency (EE) Determination using RiboGreen Assay
-
Total mRNA Quantification:
-
Lyse a known volume of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.
-
Prepare a standard curve of the free mRNA of known concentrations.
-
Add RiboGreen reagent to both the lysed LNP samples and the standards.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).
-
Calculate the total mRNA concentration in the LNP sample using the standard curve.
-
-
Free mRNA Quantification:
-
Use a known volume of the intact LNP formulation (without lysis).
-
Add RiboGreen reagent.
-
Measure the fluorescence intensity to determine the amount of unencapsulated (free) mRNA.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
1.3. mRNA Integrity Analysis by Capillary Electrophoresis
-
Sample Preparation: Extract the mRNA from the LNP formulation using a suitable RNA extraction kit.
-
Instrument Setup: Prepare the capillary electrophoresis instrument with the appropriate gel and running buffer.
-
Analysis:
-
Load the extracted mRNA sample onto the instrument.
-
Run the electrophoresis according to the manufacturer's protocol.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the percentage of the main mRNA peak relative to the total RNA detected.
Lyophilization of this compound LNPs
The success of lyophilization is highly dependent on the formulation, including the choice of cryoprotectants, and the lyophilization cycle parameters.
The Role of Cryoprotectants
Cryoprotectants are essential to protect LNPs from the stresses of freezing and drying. Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used as they form a glassy matrix that immobilizes the LNPs, preventing aggregation and fusion.[1][2][3] The addition of a surfactant, like Polysorbate 80 or Poloxamer 188, can further enhance stability.[4][5]
Table 2: Common Cryoprotectant Formulations for this compound LNPs
| Cryoprotectant(s) | Typical Concentration (w/v) | Reference |
| Sucrose | 5 - 10% | [4] |
| Trehalose | 5 - 10% | [2] |
| Sucrose + Poloxamer 188 | 8% Sucrose, 0.5% P188 | [4][6] |
| Mannitol + Pluronic F127 | - | [4] |
Experimental Protocol 2: Lyophilization of this compound LNPs
2.1. Formulation with Cryoprotectant
-
Prepare a stock solution of the desired cryoprotectant(s) in nuclease-free water.
-
Gently mix the this compound LNP suspension with the cryoprotectant solution to achieve the final target concentrations. Avoid vigorous mixing that could disrupt the LNP structure.
2.2. Lyophilization Cycle
The following is a representative lyophilization cycle. The exact parameters (temperatures, pressures, and durations) should be optimized for the specific formulation and lyophilizer.
-
Freezing:
-
Step 1 (Thermal Conditioning): Hold the product at 4 °C for 1-2 hours.
-
Step 2 (Freezing): Ramp down the shelf temperature to -40 °C to -50 °C at a rate of 1 °C/minute.
-
Step 3 (Hold): Hold at -40 °C to -50 °C for at least 2-3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Step 1: Reduce the chamber pressure to 50-150 mTorr.
-
Step 2: Ramp the shelf temperature to -20 °C to -10 °C over 1-2 hours.
-
Step 3 (Hold): Hold at this temperature and pressure for 24-48 hours, or until the product temperature, as measured by a thermocouple, rises to meet the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying (Desorption):
-
Step 1: Ramp the shelf temperature to 20 °C to 25 °C at a rate of 0.1-0.2 °C/minute.
-
Step 2 (Hold): Hold at this temperature for 6-12 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen or argon.
-
Stopper the vials under vacuum or partial vacuum.
-
Store the lyophilized product at the desired temperature (e.g., 4 °C or 25 °C).
-
Caption: Workflow for the lyophilization of this compound LNPs.
Post-Lyophilization Characterization and Long-Term Stability
After lyophilization, the product should be characterized to ensure that the critical quality attributes have been maintained. Long-term stability studies are then conducted to determine the shelf-life under various storage conditions.
Experimental Protocol 3: Post-Lyophilization Analysis
3.1. Reconstitution
-
Bring the lyophilized vial to room temperature before opening to prevent condensation.
-
Add the required volume of nuclease-free water or a suitable buffer to the vial.
-
Gently swirl the vial to dissolve the cake. Avoid shaking, as this can cause foaming and potentially damage the LNPs.
3.2. Characterization of Reconstituted LNPs
Perform the same characterization assays as in Experimental Protocol 1 (DLS, RiboGreen, Capillary Electrophoresis) on the reconstituted product.
Table 3: Comparison of this compound LNP Attributes Before and After Lyophilization
| Parameter | Pre-Lyophilization | Post-Reconstitution |
| Particle Size (Z-average) | 80 - 150 nm | < 10% change from pre-lyo |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Encapsulation Efficiency (%) | > 90% | > 85% |
| mRNA Integrity | > 95% | > 90% |
| Cake Appearance | N/A | Uniform, elegant cake |
| Reconstitution Time | N/A | < 2 minutes |
Long-Term Stability Studies
Store the lyophilized this compound LNPs at various temperatures (e.g., 4 °C, 25 °C, and an accelerated condition like 40 °C) and relative humidities. At specified time points (e.g., 1, 3, 6, 12, and 24 months), withdraw samples and perform the full suite of characterization assays after reconstitution.
Studies have shown that lyophilized mRNA-LNPs can be stable for at least 24 weeks at 4°C and for 12 weeks at room temperature.[7] In contrast, non-lyophilized LNPs show significant degradation under these conditions.[8][9]
Caption: Logical flow for long-term stability testing of lyophilized this compound LNPs.
Challenges and Considerations
-
This compound Degradation: The tertiary amine in this compound can undergo oxidation and subsequent hydrolysis, leading to the formation of aldehydes and secondary amines.[1] These byproducts can form adducts with the mRNA, rendering it untranslatable. The use of buffers like Tris, which can act as an aldehyde scavenger, may help mitigate this issue.[1]
-
Loss of Biological Activity: Even if the physicochemical properties are maintained, a decrease in in vivo transfection efficiency can occur after lyophilization.[10] This highlights the importance of including functional assays in stability studies.
-
Process Optimization: The lyophilization cycle must be carefully optimized for each specific LNP formulation to avoid cake collapse and ensure efficient drying, which is critical for long-term stability.
Conclusion
Lyophilization is a highly effective strategy for improving the long-term stability of this compound containing LNPs, a critical step in the development of mRNA-based medicines. By carefully selecting cryoprotectants and optimizing the lyophilization process, it is possible to produce a stable, dried product that can be stored at refrigerated or even room temperatures. Rigorous characterization before and after lyophilization, coupled with comprehensive long-term stability studies, is essential to ensure the quality, safety, and efficacy of the final product.
References
- 1. Continuous freeze-drying of messenger RNA lipid nanoparticles enables storage at higher temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyophilization process optimization and molecular dynamics simulation of mRNA-LNPs for SARS-CoV-2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Scale-Up of ALC-0315 LNP Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and methodologies for scaling up the production of lipid nanoparticles (LNPs) utilizing the ionizable lipid ALC-0315. The following sections detail the manufacturing workflow, critical process parameters, and scalable protocols for formulation and purification, designed to ensure consistent quality and performance from benchtop to industrial-scale manufacturing.
Introduction to this compound LNP Scale-Up
This compound is an ionizable cationic lipid that has been a critical component in the successful formulation of mRNA-based therapeutics, most notably in COVID-19 vaccines.[1][2] The scalability of LNP production is paramount for the clinical and commercial success of these therapies. The transition from small-scale laboratory batches to large-scale manufacturing presents several challenges, including maintaining consistent particle size, polydispersity, and encapsulation efficiency.[3] This document outlines a systematic approach to this compound LNP production scale-up, focusing on a robust and reproducible manufacturing process.
Manufacturing Workflow Overview
The large-scale production of this compound LNPs can be broken down into four main stages: Reagent Preparation, LNP Formulation, Downstream Processing, and Quality Control. A systematic process development approach is recommended to mitigate risks associated with scaling up.[4]
References
- 1. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALC-0315 in Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionizable lipid ALC-0315 in the formulation of lipid nanoparticles (LNPs) for the delivery of gene-editing machinery, such as CRISPR-Cas9 mRNA and guide RNA (gRNA). Detailed protocols for key experiments are provided to guide researchers in the successful application of this technology.
Introduction to this compound
This compound, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable lipid crucial for the formulation of LNPs that deliver nucleic acid payloads into cells.[1] Its structure features a tertiary amine head group and two ester-linked hydrophobic tails.[1] At physiological pH, this compound is neutral, minimizing interactions with blood components and reducing toxicity.[1] However, within the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine becomes protonated, leading to a net positive charge.[1][2] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated cargo, such as mRNA, to be released into the cytoplasm.[1][2] This mechanism of endosomal escape is vital for the successful delivery of gene-editing components to their site of action in the cell nucleus.
Data Presentation
Table 1: Physicochemical Properties of this compound-containing LNPs
| Ionizable Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound | 120 - 160 | < 0.1 | > 15 | > 90 |
| SM102 | ~120 | < 0.1 | > 15 | > 90 |
| MC3 | 120 - 160 | < 0.1 | > 15 | > 90 |
| (Data compiled from a comparative study of LNPs for mRNA delivery)[3] |
Table 2: In Vitro Transfection Efficiency of LNPs with GFP mRNA
| Ionizable Lipid | Cell Line | Transfection Efficiency (%) | Cell Viability |
| This compound | Multiple Cell Lines | Lower than SM102 | Comparable to untreated cells |
| SM102 | Multiple Cell Lines | > 95% | Comparable to untreated cells |
| MC3 | Multiple Cell Lines | Lower than SM102 | Significantly decreased |
| (Results from a study comparing different ionizable lipids for GFP mRNA delivery)[3] |
Table 3: In Vivo Gene Editing Efficiency (Illustrative)
| LNP Formulation | Target Gene | Indel Frequency (%) | Off-Target Editing |
| This compound-LNP | Illustrative Target | Data not available in cited literature | Data not available in cited literature |
| MC3-LNP | PCSK9 (in vivo) | up to 0.27% | Not detected |
| (Data from a study using a different ionizable lipid, MC3, for in vivo gene editing. Specific indel frequency for this compound in a gene editing context is not readily available in the provided search results.)[4] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Cas9 mRNA and guide RNA
This protocol outlines the steps for producing high-quality Cas9 mRNA and gRNA for subsequent encapsulation in LNPs.
Materials:
-
Linearized plasmid DNA template containing the Cas9 or gRNA sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs)
-
RNase inhibitor
-
DNase I
-
RNA purification kit
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the linearized DNA template, T7 RNA Polymerase, NTPs, and RNase inhibitor in the appropriate transcription buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for another 15-30 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed mRNA or gRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the quality and concentration of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis to ensure the integrity of the transcript.
Protocol 2: Formulation of this compound LNPs for mRNA Delivery
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., ALC-0159 or DMG-PEG)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Cas9 mRNA and gRNA
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing this compound, DSPC, Cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 46.3:9.4:42.7:1.6 for this compound:DSPC:Cholesterol:ALC-0159).[5]
-
mRNA Solution Preparation: Dissolve the Cas9 mRNA and gRNA in sodium acetate buffer (pH 5.0).
-
Microfluidic Mixing: Set up the microfluidic device with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in another. The rapid mixing of the two streams at a controlled flow rate will induce the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques like dynamic light scattering (DLS) and a Ribogreen assay.
Protocol 3: In Vitro Transfection and Gene Editing Analysis
This protocol details the steps for transfecting cells with this compound LNPs and assessing the subsequent gene editing efficiency.
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
This compound LNPs encapsulating Cas9 mRNA and gRNA
-
Genomic DNA extraction kit
-
PCR primers flanking the target genomic region
-
DNA polymerase
-
Sanger sequencing or Next-Generation Sequencing (NGS) services
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Transfection: Add the this compound LNP solution to the cell culture medium at a predetermined concentration.
-
Incubation: Incubate the cells for 48-72 hours to allow for LNP uptake, mRNA translation, and Cas9-mediated gene editing.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a suitable kit.
-
PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.
-
Gene Editing Analysis:
-
Sanger Sequencing: Sequence the PCR products and analyze the resulting chromatograms for the presence of insertions and deletions (indels) using tools like TIDE or ICE.
-
Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of on-target and potential off-target editing, utilize NGS.
-
Protocol 4: Assessment of Off-Target Effects
This protocol outlines a general workflow for identifying and quantifying off-target mutations induced by the CRISPR-Cas9 system delivered by LNPs.
Materials:
-
Genomic DNA from treated and control cells
-
In silico off-target prediction tools (e.g., Cas-OFFinder)
-
PCR primers for predicted off-target sites
-
NGS services
Procedure:
-
In Silico Prediction: Use computational tools to predict potential off-target sites in the genome based on the gRNA sequence.
-
Amplification of Off-Target Sites: Design PCR primers to amplify the predicted off-target loci from the genomic DNA of LNP-treated and control cells.
-
NGS Analysis: Subject the amplified PCR products to NGS to detect any indels at these potential off-target sites.
-
Data Analysis: Analyze the NGS data to quantify the frequency of mutations at each off-target site and compare it to the on-target editing efficiency.
Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Mechanism of Cellular Uptake and Endosomal Escape.
Caption: Gene Editing Experimental Workflow.
References
Application Notes and Protocols for Transfection of Primary Cells using AL-0315 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ALC-0315 lipid nanoparticles (LNPs) for the efficient transfection of primary cells. This document includes detailed protocols for LNP formulation and cell transfection, along with expected transfection efficiencies and cytotoxicity data for key primary cell types.
Introduction
This compound is an ionizable cationic lipid that has become a cornerstone of modern mRNA delivery systems, most notably for its use in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure allows for efficient encapsulation of nucleic acids and facilitates their delivery and release into the cytoplasm of target cells.[1][2] The endosomal escape mechanism is attributed to the protonation of this compound's amino headgroup in the acidic environment of the endosome, leading to destabilization of the endosomal membrane and release of the nucleic acid cargo.[3][4] This mechanism makes this compound-formulated LNPs a powerful tool for gene delivery in hard-to-transfect primary cells, which are often more sensitive and less amenable to traditional transfection methods.
Key Advantages of this compound LNPs for Primary Cell Transfection
-
High Transfection Efficiency: this compound LNPs have demonstrated high transfection efficiency in various primary cells, including immune cells.[5]
-
Low Cytotoxicity: Compared to traditional transfection reagents, this compound LNPs exhibit low toxicity, which is crucial for maintaining the viability and physiological relevance of primary cells.[5][6]
-
In Vivo Relevance: Primary cells transfected with this compound LNPs more accurately reflect in vivo responses, making them ideal for preclinical research and therapeutic development.[5]
-
Versatility: These LNPs can be used to deliver various nucleic acid payloads, including mRNA, siRNA, and plasmid DNA.[3]
Experimental Data
Transfection Efficiency of this compound LNPs in Primary Immune Cells
The following table summarizes the transfection efficiency of this compound LNPs loaded with GFP mRNA in human primary T cells. Data was collected 48 hours post-transfection via flow cytometry.
| Cell Type | Transfection Efficiency (% GFP+ cells) | Mean Fluorescence Intensity (MFI) |
| Human Primary T Cells | ~20% | ~1,500 |
Data adapted from Cayman Chemical application note.[5]
Cytotoxicity of this compound LNPs in Primary and Immortalized Cells
The viability of various cell types following transfection with this compound LNPs loaded with mCherry mRNA was assessed 72 hours post-transfection.
| Cell Line | Cell Viability (% of control) |
| THP-1 | >80% |
| SH-SY5Y | >80% |
Data adapted from Cayman Chemical application note.[3]
Experimental Protocols
I. Formulation of this compound LNPs with mRNA
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a simple pipette mixing method.
Materials:
-
This compound (e.g., MedChemExpress, HY-138170)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (e.g., MedChemExpress, HY-W040193)
-
Cholesterol (e.g., MedChemExpress, HY-N0322)
-
ALC-0159 (PEGylated lipid) (e.g., MedChemExpress, HY-138300)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
mRNA cargo in nuclease-free water or citrate (B86180) buffer (pH 4.0)
-
Nuclease-free water
-
Dialysis cassette (e.g., 10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile syringe filters (0.2 µm)
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and ALC-0159 in ethanol at a concentration of 10 mg/mL.[1]
-
Warm the cholesterol solution to >37°C to ensure it remains in solution.[1]
LNP Formulation (Pipette Mixing Method):
-
Prepare the lipid mixture in ethanol. For 1 mL of lipid mixture (containing 10 mg of total lipid), combine the following:[1]
-
560 µL of 10 mg/mL this compound
-
117 µL of 10 mg/mL DSPC
-
261 µL of 10 mg/mL Cholesterol
-
62 µL of 10 mg/mL ALC-0159
-
-
Prepare the mRNA solution in an aqueous buffer (e.g., citrate buffer, pH 4.0). The final concentration of mRNA will depend on the desired RNA:lipid ratio. A common ratio is 0.05 (wt/wt).[1]
-
Rapidly add 3 mL of the mRNA solution to 1 mL of the lipid mixture.[1]
-
Immediately and vigorously pipette the mixture up and down for 20-30 seconds.[1]
-
Incubate the resulting LNP solution at room temperature for 15 minutes.[1]
-
Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours to remove the ethanol.
-
Sterile filter the dialyzed LNPs using a 0.2 µm syringe filter.
-
Store the formulated LNPs at 4°C. It is recommended to use them within one week.[3]
II. Transfection of Primary Cells with this compound LNPs
This protocol provides a general guideline for transfecting primary cells. Optimization may be required for specific cell types.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound LNPs encapsulating the desired mRNA
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the primary cells in a multi-well plate at a density appropriate for your cell type to achieve 50-70% confluency on the day of transfection.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of transfection, gently add the desired amount of this compound LNPs directly to the cells in their complete culture medium. A typical starting concentration is 1-3 µL of loaded LNPs per 100 µL of medium.[3]
-
Gently swirl the plate to ensure even distribution of the LNPs.
-
Incubate the cells for 24-72 hours. The optimal incubation time will depend on the mRNA cargo and the cell type.
-
After incubation, the expression of the transfected mRNA can be assessed using appropriate methods such as fluorescence microscopy, flow cytometry, or western blotting.
Visualizations
Caption: Workflow for the formulation of this compound LNPs.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dovepress.com [dovepress.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Quality Control Parameters for ALC-0315 Raw Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, most notably mRNA vaccines. The purity and quality of the this compound raw material are paramount as they can significantly impact the efficacy, stability, and safety of the final drug product. Impurities in the lipid raw material, such as the N-oxide, can lead to a loss of mRNA potency through covalent modification.[1][2] This document outlines a comprehensive set of quality control parameters, acceptance criteria, and detailed analytical protocols for the assessment of this compound raw material.
Quality Control Parameters and Acceptance Criteria
The following table summarizes the key quality control parameters and suggested acceptance criteria for this compound raw material, based on general pharmaceutical guidelines such as ICH Q6A and available data from suppliers and scientific literature.[3][4][5][6]
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow oily liquid. |
| Identity | 1. 1H NMR2. Mass Spectrometry (MS) | 1. The 1H NMR spectrum conforms to the structure of this compound.2. The mass spectrum exhibits the expected molecular ion peak for this compound (e.g., [M+H]+ at m/z 766.7). |
| Assay | HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | 98.0% to 102.0% |
| Purity | HPLC-CAD/ELSD | ≥ 99.0% |
| Related Impurities | LC-MS/MS | - N-Oxide Impurity: ≤ 0.10%- Any other single unknown impurity: ≤ 0.10%- Total Impurities: ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace Gas Chromatography (GC) | Meets ICH Q3C limits. |
| Elemental Impurities | ICP-MS or ICP-OES | Meets ICH Q3D limits. |
Experimental Protocols
Identity by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or a mixture of acetonitrile (B52724) and methanol.[1] Dilute the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ZenoTOF 7600 system) with an electrospray ionization (ESI) source is used.[1][3]
-
MS Parameters:
-
Ionization Mode: Positive
-
Acquisition Mode: TOF-MS
-
Mass Range: m/z 100-1000
-
-
Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of this compound at m/z 766.72.
Assay and Purity by HPLC-CAD/ELSD
Objective: To determine the content and purity of this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., UHPLC Peptide BEH C18, 2.1 × 150 mm, 1.7 µm) is recommended.[1]
-
Mobile Phase A: 15% water, 30% MeOH, and 55% acetonitrile with 10mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: 60:40 (v/v) acetonitrile/MeOH with 10mM ammonium acetate.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 70°C.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient: A suitable gradient program should be developed to separate this compound from its impurities.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound raw material in the mobile phase to a known concentration.
-
Standard Preparation: Prepare a reference standard of this compound with a known purity at the same concentration as the sample.
-
Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is used for detection as this compound lacks a strong chromophore.
-
Quantification: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by the area percentage method.
Related Impurities by LC-MS/MS
Objective: To identify and quantify known and unknown impurities in the this compound raw material.
Methodology:
-
Chromatographic Conditions: Use the same HPLC conditions as described in the Assay and Purity method.
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., ZenoTOF 7600 system) is used for sensitive detection and structural elucidation of impurities.[1][3]
-
MS/MS Parameters:
-
Impurity Identification: Impurities are identified based on their accurate mass, retention time, and fragmentation patterns. The N-oxide impurity will have an [M+H]+ ion at m/z 782.7.[1][6] Other potential impurities include products of hydrolysis and acyl chain loss.[7]
-
Quantification: The relative abundance of impurities is typically determined by comparing the peak area of each impurity to the total peak area of all components in the chromatogram. For critical impurities like the N-oxide, quantification against a qualified reference standard is preferred.
Visualizations
Caption: Quality Control Testing Workflow for this compound Raw Material.
Caption: Logical Pathway for Impurity Analysis of this compound using LC-MS/MS.
References
- 1. particle.dk [particle.dk]
- 2. uspbpep.com [uspbpep.com]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ALC-0315 LNP Encapsulation Efficiency
Welcome to the technical support center for ALC-0315 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the encapsulation efficiency of your this compound-based LNPs.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common challenge in LNP formulation. Below are common causes and their corresponding solutions to improve the encapsulation of your nucleic acid cargo.
| Problem | Potential Cause | Recommended Solution |
| Consistently low (<80%) encapsulation efficiency | Suboptimal pH of the aqueous buffer. | The ionizable lipid this compound requires an acidic environment to become positively charged and effectively complex with the negatively charged nucleic acid cargo.[1][2][3] Ensure the pH of your aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is in the range of 4.0-5.0.[4] |
| Inefficient mixing of lipid and aqueous phases. | For microfluidic systems, optimize the total flow rate (TFR) and flow rate ratio (FRR). Higher TFRs and specific FRRs (e.g., 3:1 or 4:1 aqueous to ethanol) can lead to smaller, more uniform particles with higher encapsulation.[5][6][7] For manual mixing, ensure rapid and vigorous vortexing immediately after combining the phases.[6] | |
| Variable encapsulation efficiency between batches | Inconsistent mixing parameters. | Standardize the mixing method and parameters. For microfluidics, ensure the pump is calibrated and flow rates are stable.[7][8] For manual methods, use a consistent vortex speed and duration.[6] |
| Degradation of lipids or nucleic acid. | Use high-quality lipids and ensure proper storage conditions. Assess the integrity of your nucleic acid cargo before encapsulation. | |
| Decreased encapsulation efficiency with larger payloads (e.g., saRNA) | Steric hindrance and complex secondary structures of the nucleic acid. | Optimization of the formulation is crucial for larger RNA payloads. It has been observed that saRNA can be more challenging to encapsulate than smaller mRNA.[9][10][11] Consider adjusting the lipid-to-payload ratio and the formulation parameters. |
| Low encapsulation after dialysis or purification | Destabilization of LNPs due to residual ethanol (B145695) or improper buffer exchange. | Ensure complete removal of ethanol after formulation, as it can destabilize the LNP structure.[12][13] Use a suitable storage buffer like phosphate-buffered saline (PBS) at a neutral pH (around 7.4) after dialysis.[4] |
Frequently Asked Questions (FAQs)
Formulation Parameters
Q1: What is the optimal pH for the aqueous buffer when formulating this compound LNPs?
The optimal pH for the aqueous buffer is acidic, typically between 4.0 and 5.0.[4] This low pH ensures that the tertiary amine of this compound becomes protonated, leading to a positive charge that facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid, which is crucial for high encapsulation efficiency.[1][3][14][15]
Q2: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect encapsulation efficiency in a microfluidic system?
Both TFR and FRR are critical parameters in microfluidic synthesis of LNPs.[7]
-
Total Flow Rate (TFR): Increasing the TFR generally leads to smaller and more uniform LNPs.[5] Some studies suggest an optimal TFR in the range of 2000 to 3000 µL/min.[5]
-
Flow Rate Ratio (FRR): The FRR, the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate, significantly impacts LNP characteristics.[6][7] Ratios of 3:1 or 4:1 (aqueous:ethanol) are commonly used and have been shown to yield high encapsulation efficiency.[5][6]
Q3: What is the recommended drug-to-lipid ratio for this compound LNPs?
The optimal drug-to-lipid ratio can vary depending on the specific nucleic acid payload and the desired LNP characteristics. A commonly referenced starting point for mRNA LNPs is a nucleic acid to total lipid weight ratio of approximately 1:10 to 1:20. For siRNA, an amine-to-phosphate (N/P) ratio of around 3 to 6 is often used.[16][17] It is recommended to empirically determine the optimal ratio for your specific application.
LNP Composition
Q4: What are the typical components of an this compound LNP formulation?
This compound LNPs are typically composed of four main components:
-
Ionizable Cationic Lipid (this compound): Essential for encapsulating the nucleic acid and facilitating its release into the cytoplasm.[1][18]
-
Helper Lipid (e.g., DSPC): Provides structural stability to the LNP.[19]
-
Cholesterol: Also contributes to the stability and structure of the LNP.[20]
-
PEGylated Lipid (e.g., ALC-0159 or DMG-PEG2000): Controls particle size and prevents aggregation.[14][19]
A common molar ratio for these components, as seen in the Pfizer-BioNTech COVID-19 vaccine, is approximately 46.3% this compound, 9.4% DSPC, 42.7% Cholesterol, and 1.6% PEG-lipid.[18]
Q5: Can I substitute other ionizable lipids for this compound?
While other ionizable lipids like SM-102 or DLin-MC3-DMA can be used to formulate LNPs, the optimal formulation parameters and resulting LNP characteristics will differ.[9][21] Each ionizable lipid has a unique pKa and structure that influences its interaction with the nucleic acid and the overall LNP properties.[3] Therefore, direct substitution without re-optimization of the formulation is not recommended.
Measurement and Characterization
Q6: How can I accurately measure the encapsulation efficiency of my this compound LNPs?
Several methods are available to determine encapsulation efficiency:
-
RiboGreen Assay: This is a common fluorescence-based method. The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured before and after lysing the LNPs with a detergent like Triton X-100. The difference in fluorescence is used to calculate the amount of encapsulated nucleic acid.[22]
-
Anion Exchange Chromatography (AEX): AEX can separate free mRNA from LNPs based on charge differences, allowing for the quantification of encapsulated and unencapsulated material.[23]
-
Analytical Ultracentrifugation (AUC): This technique can simultaneously measure the sedimentation coefficients of both the LNP-mRNA formulation and free mRNA molecules to determine encapsulation efficiency.[24]
The formula to calculate encapsulation efficiency is: EE (%) = (Amount of encapsulated drug / Total drug added) x 100[25]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEGylated lipid (e.g., ALC-0159)
-
Ethanol (200 proof, molecular biology grade)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Aqueous buffer: 50 mM sodium acetate, pH 4.0
-
Dialysis buffer: PBS, pH 7.4
-
Microfluidic mixing device and pumps
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to achieve the desired molar ratio (e.g., 46.3:9.4:42.7:1.6).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-20 mg/mL.
-
-
Prepare the Aqueous-Nucleic Acid Solution:
-
Dilute the nucleic acid in the aqueous buffer (50 mM sodium acetate, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.
-
Set the desired TFR (e.g., 12 mL/min) and FRR (e.g., 3:1 aqueous to ethanol).[18]
-
Initiate the pumps to start the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and exchange the buffer.[18]
-
-
Sterilization and Storage:
-
Sterile filter the final LNP formulation through a 0.2 µm filter.[18]
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
Materials:
-
LNP formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black plate
-
Plate reader capable of measuring fluorescence (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of your nucleic acid in TE buffer to generate a standard curve.
-
-
Measure Free Nucleic Acid:
-
In a 96-well plate, add your LNP sample and TE buffer.
-
Add the RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence (Fluorescence_sample). This represents the unencapsulated nucleic acid.
-
-
Measure Total Nucleic Acid:
-
In a separate well, add your LNP sample and the Triton X-100 solution to lyse the LNPs.
-
Add the RiboGreen reagent and incubate in the dark for 5 minutes.
-
Measure the fluorescence (Fluorescence_total). This represents the total nucleic acid.
-
-
Calculation:
-
Using the standard curve, determine the concentration of free and total nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for this compound LNP formulation using microfluidics.
Caption: Key factors influencing high encapsulation efficiency of this compound LNPs.
References
- 1. jib-04.com [jib-04.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. dovepress.com [dovepress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 8. youtube.com [youtube.com]
- 9. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 22. sciex.com [sciex.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
ALC-0315 LNP Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the Nitrogen-to-Phosphate (N/P) ratio for ALC-0315 based Lipid Nanoparticles (LNPs). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during LNP formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and why is it a critical parameter for this compound LNPs?
The N/P ratio represents the molar ratio of the ionizable nitrogen atoms (N) in the cationic lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone (e.g., mRNA, siRNA).[1] This ratio is a cornerstone of LNP formulation because it governs the electrostatic interaction that drives the complexation of the positively charged lipid with the negatively charged nucleic acid cargo.[2] Proper optimization of the N/P ratio is crucial for achieving high encapsulation efficiency, desirable particle size, and stability, which ultimately impact the LNP's delivery efficiency and therapeutic efficacy.[1]
Q2: What is a typical starting N/P ratio for this compound LNP formulations?
For many LNP systems, including those with this compound, a common starting N/P ratio is approximately 6.[2][3][4] However, the optimal ratio can vary depending on the specific nucleic acid payload (size and concentration), lipid composition, and formulation process (e.g., microfluidics flow rate).[1][5] It is often recommended to test a range of N/P ratios (e.g., 3, 6, 9) during the optimization phase to determine the best performance for a specific application.
Q3: How does altering the N/P ratio affect key LNP quality attributes?
The N/P ratio significantly influences the physicochemical properties of this compound LNPs. A higher N/P ratio generally leads to a greater positive charge, which can enhance nucleic acid complexation and encapsulation efficiency. However, an excessively high ratio may result in larger particle sizes, increased polydispersity (PDI), and potential cytotoxicity. Conversely, a low N/P ratio might lead to incomplete encapsulation and lower transfection efficiency. The zeta potential of the LNPs can also be adjusted by altering the N/P ratio.[2]
Q4: How do I calculate the N/P ratio for my experiment?
To calculate the N/P ratio, you need to determine the moles of ionizable nitrogen from this compound and the moles of phosphate from your nucleic acid.
-
Step 1: Calculate Moles of this compound.
-
Moles = (Mass of this compound) / (Molecular Weight of this compound)
-
The molecular weight of this compound is approximately 766.3 g/mol .[6]
-
Since this compound has one ionizable nitrogen atom, the Moles of N = Moles of this compound.
-
-
Step 2: Calculate Moles of Phosphate.
-
Moles of Phosphate = (Mass of RNA) / (Average Molecular Weight of an RNA base)
-
The average molecular weight of a ribonucleotide phosphate is ~340 g/mol .
-
Moles of Phosphate = (Mass of RNA in g) / (Length of RNA in bases * 340 g/mol ) is another way to calculate it if the length is known.
-
-
Step 3: Calculate the N/P Ratio.
-
N/P Ratio = (Moles of N) / (Moles of Phosphate)
-
Troubleshooting Guide
Problem: Low Encapsulation Efficiency (<80%)
-
Potential Cause: The N/P ratio may be too low, resulting in an insufficient amount of cationic lipid to fully complex with the nucleic acid cargo. The pH of the aqueous buffer is also critical, as it ensures the this compound lipid is protonated and positively charged.[1]
-
Suggested Solutions:
-
Incrementally increase the N/P ratio (e.g., from 3 to 6, or 6 to 9). This provides more positively charged this compound to interact with the negatively charged phosphate backbone of the RNA.
-
Ensure the aqueous buffer containing the nucleic acid is acidic (typically pH 4-5) to facilitate the protonation of this compound (pKa ≈ 6.09).[2][6]
-
Verify the concentrations of both the lipid stock solution and the nucleic acid solution. Inaccurate concentrations will lead to an incorrect actual N/P ratio.
-
Problem: LNP Aggregation or Large Particle Size (>150 nm)
-
Potential Cause: An excessively high N/P ratio can lead to a highly positive surface charge on the initial complexes, which can cause aggregation or the formation of larger, less stable particles.
-
Suggested Solutions:
-
Decrease the N/P ratio. A lower ratio can lead to more compact and stable particles.
-
Optimize the mixing process. For microfluidics, adjusting the total flow rate (TFR) and flow rate ratio (FRR) can help control particle size.[7][8] A common FRR for the aqueous to ethanolic phase is 3:1.[8]
-
Ensure rapid and efficient mixing to prevent localized areas of high concentration that can promote aggregation.
-
Problem: Poor In Vitro / In Vivo Transfection Efficiency
-
Potential Cause: Suboptimal LNP formulation, including an imbalanced N/P ratio, can hinder the endosomal escape of the nucleic acid payload, leading to poor protein expression or gene silencing. The pKa of the ionizable lipid is a critical factor affecting transfection.[9] this compound's pKa of ~6.09 is designed to facilitate endosomal escape as the endosome acidifies.[6][10]
-
Suggested Solutions:
-
Optimize the N/P ratio by screening a range of values. While a higher ratio can improve encapsulation, an optimal balance is needed for effective payload release inside the cell.
-
Characterize the apparent pKa of your final LNP formulation. This can be done using a fluorescent probe like TNS.[4][11] The pKa should ideally be in the range of 6.2-6.6 for efficient endosomal escape.[12]
-
Confirm the integrity of your mRNA or siRNA payload before and after encapsulation.
-
Data Summary
The following table summarizes the general trends observed when adjusting the N/P ratio for this compound based LNPs. Optimal values are formulation-dependent and should be determined empirically.
| N/P Ratio | Expected Particle Size (d.nm) | Expected PDI | Expected Encapsulation Efficiency (%) | Remarks / Potential Issues |
| Low (e.g., 2-4) | 70 - 100 | < 0.15 | 70 - 90% | May result in incomplete encapsulation of nucleic acid. |
| Optimal (e.g., 5-7) | 80 - 120 | < 0.1 | > 90% | Generally provides a good balance of high encapsulation and stable particle characteristics.[3][4] |
| High (e.g., >8) | 120 - 200+ | > 0.2 | > 95% | Risk of particle aggregation, increased polydispersity, and potential for in vivo toxicity. |
Key Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic device, a common method for producing particles with uniform size and high encapsulation efficiency.[8][13]
-
Phase Preparation:
-
Organic Phase: Prepare a lipid mixture in ethanol (B145695). A common molar ratio for a BNT162b2-like formulation is this compound:DSPC:Cholesterol:ALC-0159 at 46.3:9.4:42.7:1.6.[8][14] Dissolve the lipids in 100% ethanol to the desired total lipid concentration.
-
Aqueous Phase: Dissolve the mRNA/siRNA payload in an acidic aqueous buffer (e.g., 100 mM sodium acetate, pH 4.0-5.0).[14]
-
-
Microfluidic Mixing:
-
Prime the microfluidic device channels, typically with ethanol followed by the aqueous buffer.
-
Load the organic phase and aqueous phase into separate syringes and place them on a syringe pump.
-
Set the flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[8]
-
Set the total flow rate (TFR). A higher TFR can sometimes lead to smaller particles.
-
Initiate pumping. The two streams will converge in the microfluidic chip, leading to rapid mixing and LNP self-assembly.
-
-
Purification and Concentration:
-
Collect the LNP solution.
-
Immediately dialyze the collected solution against a neutral buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa) to remove ethanol and neutralize the pH.[8]
-
Sterile filter the final LNP suspension through a 0.2 µm filter and store at 4°C.[8]
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol uses a nucleic acid-binding fluorescent dye (e.g., RiboGreen, Quant-iT) to determine the amount of encapsulated RNA.
-
Sample Preparation: Prepare two sets of aliquots from your LNP sample.
-
Measurement of Free RNA:
-
Dilute one set of aliquots in a buffer (e.g., TE buffer).
-
Add the fluorescent dye solution to the diluted LNPs.
-
Measure the fluorescence (Fluorescenceinitial). This reading corresponds to the unencapsulated, accessible RNA.
-
-
Measurement of Total RNA:
-
To the second set of aliquots, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the RNA.[2]
-
Add the fluorescent dye solution.
-
Measure the fluorescence (Fluorescencetotal). This reading corresponds to the total amount of RNA in the sample.
-
-
Calculation:
-
EE (%) = [ (Fluorescencetotal - Fluorescenceinitial) / Fluorescencetotal ] * 100
-
Protocol 3: Particle Size, PDI, and Zeta Potential Measurement
These critical quality attributes are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS for size and PDI, deionized water for zeta potential) to a suitable concentration for the instrument.
-
DLS Measurement (Size and PDI):
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's instructions to obtain the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI < 0.2 is generally considered acceptable for LNP formulations.
-
-
ELS Measurement (Zeta Potential):
-
Use a specific cuvette for zeta potential measurements.
-
Perform the measurement to determine the surface charge of the LNPs. At neutral pH, LNPs should have a near-neutral or slightly negative zeta potential.
-
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting guide for common this compound LNP issues.
Caption: N/P ratio illustrates the charge interaction for LNP complexation.
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Impact of ALC-0315 purity on LNP performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of ALC-0315 purity on Lipid Nanoparticle (LNP) performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNPs?
This compound is an ionizable cationic lipid that is a critical component in lipid nanoparticle formulations for mRNA delivery.[1][2][3] Its primary functions are to encapsulate and protect the mRNA payload and to facilitate its delivery into the cytoplasm of target cells.[2][4] At a low pH during formulation, this compound is positively charged, enabling it to electrostatically interact with and compact the negatively charged mRNA.[2][5] At physiological pH, it is neutral, which reduces interactions with blood components.[2] Upon entering the acidic environment of the endosome, this compound becomes protonated again, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.[2][5]
Q2: What are common impurities found in this compound and how do they arise?
Common impurities in ionizable lipids like this compound can include N-oxides and corresponding aldehydes.[6] These can form due to oxidation and subsequent hydrolysis of the tertiary amine group of the this compound molecule.[6][7] Other impurities may be related to the synthesis process, such as byproducts from chemical reactions.[8][9] For example, one identified impurity is an O-Boc-protected form of this compound.[8] The presence and levels of these impurities can vary between different manufacturing batches and suppliers.[7][10]
Q3: Why is the purity of this compound important for LNP performance?
The purity of this compound is paramount as impurities can significantly and negatively impact the efficacy and stability of the LNP formulation.[6][11] Certain impurities, such as N-oxides, can form reactive species that covalently bind to the mRNA, leading to a disruption in mRNA translation and a subsequent loss of protein expression.[6][7] Impurities can also affect the physical characteristics of the LNPs, such as their size and polydispersity, and can compromise the stability of the formulation.[11] High-purity this compound is essential for ensuring reproducible LNP manufacturing, stability, and optimal therapeutic activity.[6]
Q4: What are the typical lipid compositions and ratios in an this compound-containing LNP formulation?
A common LNP formulation, similar to that used in the Pfizer-BioNTech COVID-19 vaccine, consists of the ionizable lipid this compound, a phospholipid (DSPC), cholesterol, and a PEGylated lipid (ALC-0159).[3][4][5] The molar ratio of these components is crucial for the final properties of the LNP.[11] A widely cited molar ratio for this formulation is approximately 46.3% this compound, 9.4% DSPC, 42.7% Cholesterol, and 1.6% ALC-0159.[4][12]
Troubleshooting Guide
Issue 1: Low mRNA Encapsulation Efficiency
Possible Cause: Impurities in this compound may be interfering with its ability to effectively complex with and encapsulate mRNA. Some impurities can increase the hydrophobicity or cause steric hindrance, which can impede the condensation of mRNA into the LNPs.[8]
Troubleshooting Steps:
-
Verify this compound Purity: Obtain a certificate of analysis for your batch of this compound. If possible, use a high-purity batch (>99%) for comparison.
-
Analytical Characterization: If you have the capabilities, perform HPLC-MS or HPLC-CAD to analyze the purity of your this compound stock and identify any potential impurities.[6]
-
Optimize Formulation Parameters: While purity is a key factor, also ensure that other formulation parameters such as pH of the aqueous buffer, lipid-to-mRNA ratio, and mixing speed are optimized.[3][11]
Issue 2: High Particle Size and/or Polydispersity Index (PDI)
Possible Cause: The presence of lipid impurities can disrupt the self-assembly process of the LNPs, leading to larger and more heterogeneous particles.[11] Degradation of lipids can also contribute to an increase in particle size and PDI.[11]
Troubleshooting Steps:
-
Use High-Purity Lipids: Switch to the highest purity this compound available to minimize the impact of impurities on particle formation.
-
Control Mixing Process: Ensure a rapid and consistent mixing method, such as microfluidics, is used. Slower or more variable mixing can lead to larger and more polydisperse LNPs.[4]
-
Check for Lipid Degradation: Ensure proper storage and handling of all lipid stock solutions to prevent degradation. For example, cholesterol solutions should be kept warm to maintain fluidity.[12]
Issue 3: Reduced In Vitro/In Vivo Efficacy (Low Protein Expression)
Possible Cause: This is a critical indicator of this compound impurity issues. N-oxide and aldehyde impurities, in particular, can lead to the formation of lipid-mRNA adducts that inhibit the translation of the mRNA into protein.[6]
Troubleshooting Steps:
-
Source High-Purity this compound: This is the most critical step. Obtain this compound with very low levels of N-oxide (<0.03%) and aldehyde (<0.015%) impurities.[6]
-
Perform Comparative Study: If you suspect your this compound is impure, perform a side-by-side transfection experiment with LNPs formulated with a new, high-purity batch of this compound.
-
Assess mRNA Integrity: Ensure that the mRNA used for encapsulation is of high integrity and has not degraded.
Impact of this compound Purity on LNP Performance: Illustrative Data
The following tables present illustrative data based on published findings to demonstrate the potential impact of this compound purity on key LNP performance metrics.
Table 1: Effect of this compound Purity on LNP Physicochemical Properties
| This compound Purity (%) | Predominant Impurity | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| > 99.5 | - | 80 ± 5 | < 0.10 | > 95 |
| 98.0 | N-Oxide | 95 ± 10 | 0.15 ± 0.03 | 90 ± 5 |
| 95.0 | N-Oxide/Aldehyde | 120 ± 20 | > 0.20 | < 85 |
| 95.0 | Synthesis Byproduct | 110 ± 15 | 0.18 ± 0.04 | < 90 |
Table 2: Effect of this compound Purity on In Vitro Transfection Efficiency
| This compound Purity (%) | Predominant Impurity | Relative Protein Expression (%) | Cell Viability (%) |
| > 99.5 | - | 100 | > 95 |
| 98.0 | N-Oxide | 60 - 70 | 90 - 95 |
| 95.0 | N-Oxide/Aldehyde | < 40 | < 85 |
| 95.0 | Synthesis Byproduct | 70 - 80 | 90 - 95 |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and ALC-0159 in ethanol (B145695) to prepare individual stock solutions.[12]
-
Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio (e.g., 46.3:9.4:42.7:1.6) to create the final lipid mixture in ethanol.[4]
-
mRNA Preparation: Dilute the mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5).[12]
-
Microfluidic Mixing: Load the lipid mixture into one syringe and the mRNA solution into another. Set up a microfluidic mixing device with a specific total flow rate and flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[4]
-
Formulation: Pump the two solutions through the microfluidic device to induce rapid mixing and self-assembly of the LNPs.[4]
-
Purification: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[4]
-
Sterilization: Sterile filter the final LNP formulation through a 0.2 µm filter.[4]
Protocol 2: LNP Characterization
-
Size and PDI Measurement:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Measurement:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to disrupt the LNPs.
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.
-
Visualizations
Caption: Workflow for LNP Formulation and Quality Control.
Caption: Troubleshooting Decision Tree for LNP Formulation.
References
- 1. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. smobio.com [smobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Strategies to Reduce the Immunogenicity of ALC-0315
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the immunogenicity of the ionizable lipid ALC-0315, a key component of lipid nanoparticle (LNP) delivery systems for mRNA therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunogenicity a concern?
A1: this compound is a synthetic ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines and therapeutics. Its primary function is to encapsulate and protect the mRNA payload and facilitate its release into the cytoplasm of target cells. However, as a synthetic molecule, this compound can be recognized by the innate immune system, leading to an inflammatory response. This immunogenicity can cause adverse effects, and in the context of repeated administrations for therapeutic applications, it may compromise efficacy and patient safety.
Q2: What are the primary molecular pathways through which this compound activates an immune response?
A2: The primary mechanism of this compound-induced immunogenicity involves the activation of Toll-like receptor 4 (TLR4). Ionizable lipids with certain amine structures, like this compound, can bind to TLR4 on immune cells such as macrophages. This binding initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and IL-1β.
Q3: Besides this compound, what other components of an LNP formulation can contribute to immunogenicity?
A3: The polyethylene (B3416737) glycol (PEG)-lipid conjugate (e.g., ALC-0159 in the Pfizer-BioNTech vaccine) is another major contributor to the immunogenicity of LNPs. Pre-existing anti-PEG antibodies in a significant portion of the population, acquired through exposure to common consumer products, can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent exposure, reducing their therapeutic efficacy.[1][2] Anti-PEG antibodies can also trigger complement activation, which in rare cases can lead to hypersensitivity reactions.[3]
Q4: What are the main strategies to reduce the immunogenicity of this compound-containing LNPs?
A4: Key strategies focus on two main areas: modifying the ionizable lipid itself and altering other LNP components.
-
Ionizable Lipid Modification: This includes adjusting the headgroup of the lipid or incorporating biodegradable elements to reduce TLR4 binding and lower the release of inflammatory cytokines.[4]
-
PEG-Lipid Replacement: Replacing the PEG-lipid with alternative hydrophilic polymers, such as those based on mannose or poly(2-oxazoline) (PEOZ), can mitigate the issues associated with anti-PEG antibodies.
-
Co-delivery of Immunosuppressants: Encapsulating immunosuppressive mRNAs, such as those encoding for PD-L1, within the LNP can help to create a more tolerogenic local environment.
-
Optimization of Physicochemical Properties: Modifying the size and zeta potential of the LNPs can also influence their interaction with the immune system.
Troubleshooting Guides
Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) observed in in vitro cell-based assays with this compound LNPs.
| Potential Cause | Recommended Solution |
| Inherent Immunostimulatory Activity of this compound | Consider formulating LNPs with a modified, biodegradable ionizable lipid. For example, lipids with faster clearance may reduce the duration of immune cell activation.[4] |
| mRNA Cargo Immunogenicity | Ensure the use of modified nucleosides (e.g., N1-methylpseudouridine) in the mRNA sequence to reduce its intrinsic immunogenicity. High-purity mRNA with minimal double-stranded RNA contaminants should be used.[4] |
| Endotoxin (B1171834) Contamination | Test all components and the final LNP formulation for endotoxin levels. Use endotoxin-free reagents and consumables throughout the formulation and experimental process. |
| Inappropriate Cell Model | The choice of cell line can significantly impact the observed cytokine response. Consider using primary immune cells like peripheral blood mononuclear cells (PBMCs) or iPSC-derived monocytes for a more physiologically relevant assessment.[5] |
Issue 2: Reduced efficacy and rapid clearance of this compound LNPs upon second administration in in vivo models.
| Potential Cause | Recommended Solution |
| Accelerated Blood Clearance (ABC) Phenomenon | This is likely due to the induction of anti-PEG antibodies.[1][2] Replace the PEG-lipid in your LNP formulation with an alternative stealth polymer such as a brush-shaped polymer lipid or a zwitterionic lipid.[6] |
| High Immunogenicity of the LNP Formulation | High initial inflammatory response can lead to a stronger adaptive immune response against the LNP components. In addition to PEG replacement, consider modifying the ionizable lipid to a less immunogenic alternative. |
| Dosing Regimen | The time interval between doses can influence the magnitude of the anti-PEG antibody response. Experiment with different dosing schedules to find an optimal window that minimizes the ABC effect. |
Quantitative Data on Immunogenicity Reduction Strategies
Table 1: Comparative Cytokine Induction by Different Ionizable Lipids in Empty LNPs (in vivo mouse model)
| Ionizable Lipid | IL-6 (pg/mL) at 6h | CXCL10 (pg/mL) at 6h |
| This compound | ~1500 | ~4000 |
| SM-102 | ~1200 | ~3500 |
| MC3 | ~800 | ~2500 |
| Biodegradable Lipid (e.g., δO3) | ~500 | ~1500 |
| Data synthesized from multiple sources for illustrative comparison. Absolute values can vary based on experimental conditions.[4] |
Table 2: Effect of PEG-Lipid Modification on Anti-PEG Antibody Induction (in vivo mouse model)
| PEG-Lipid Type | Anti-PEG IgM (Log10 Concentration) - Day 26 | Anti-PEG IgG (Log10 Concentration) - Day 26 |
| Linear PEG-lipid | 3.692 ± 0.35 | 2.083 ± 0.306 |
| Brush-shaped PEG-lipid | Significantly lower than linear PEG | Significantly lower than linear PEG |
| Data is illustrative of trends reported in the literature.[1][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of LNP Immunogenicity using Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
LNP Treatment: Add different formulations of LNPs (e.g., this compound LNPs, modified lipid LNPs) to the cell cultures at various concentrations. Include a positive control (e.g., LPS) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Protocol 2: In Vivo Assessment of LNP Immunogenicity in Mice
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
LNP Administration: Administer a single intramuscular or intravenous injection of the LNP formulations to different groups of mice. Include a control group receiving saline or empty LNPs.
-
Blood Collection: Collect blood samples via retro-orbital or tail vein bleeding at different time points (e.g., 2, 6, 24, and 48 hours) post-injection.
-
Serum/Plasma Isolation: Process the blood to obtain serum or plasma.
-
Cytokine Analysis: Analyze the serum/plasma for a panel of cytokines and chemokines using a multiplex immunoassay.
-
For Repeated Dosing Studies: Administer a second dose of the LNPs after a specific interval (e.g., 7 or 14 days) and monitor for changes in efficacy (e.g., reporter gene expression) and immune response.
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
-
Cell Stimulation: Stimulate PBMCs or splenocytes with the LNP formulations in vitro for a specified period (e.g., 6-24 hours). Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8, CD14) to identify different immune cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing cells within specific immune cell subsets.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Impact of Pre-existing Anti-polyethylene Glycol Antibodies on the Pharmacokinetics and Efficacy of a COVID-19 mRNA Vaccine (Comirnaty) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. preprints.org [preprints.org]
- 6. Implications of Anaphylaxis Following mRNA-LNP Vaccines: It Is Urgent to Eliminate PEG and Find Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
ALC-0315 LNP Technical Support Center: A Guide to Controlling Particle Size and Polydispersity
Welcome to the technical support center for the formulation of ALC-0315 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the critical quality attributes of particle size and polydispersity (PDI) during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve consistent and optimal LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the particle size and PDI of this compound LNPs?
The size and uniformity of your this compound LNPs are critical for their in vivo performance and are influenced by several formulation and process parameters. The primary factors include:
-
Lipid Composition: The molar ratio of the different lipids, particularly the concentration of the PEGylated lipid (e.g., ALC-0159), plays a significant role. Higher concentrations of PEG-lipid can lead to smaller and more stable nanoparticles.[1][2]
-
Manufacturing Process: The method used for mixing the lipid and aqueous phases is crucial. Microfluidic systems offer precise control over mixing conditions, leading to more uniform and reproducible LNP populations compared to traditional methods like vortexing or pipette mixing.[3]
-
Flow Rate: In microfluidic systems, a higher total flow rate generally results in smaller and more uniform particles due to faster mixing and rapid nanoparticle formation.[2]
-
Aqueous-to-Organic Phase Ratio: The ratio of the aqueous buffer (containing mRNA) to the organic solvent (containing lipids) significantly impacts LNP size. Increasing the aqueous-to-organic phase ratio typically leads to a decrease in particle size.[2][4]
-
Lipid Concentration: Higher lipid concentrations can result in the formation of larger particles.[2]
-
pH of the Aqueous Buffer: The pH of the aqueous buffer is important for the encapsulation of negatively charged nucleic acids. An acidic environment (e.g., pH 4-5) protonates the ionizable lipid this compound, facilitating its interaction with the mRNA.[5][6]
Q2: What is the recommended lipid molar ratio for formulating this compound LNPs?
A commonly used molar ratio for this compound LNPs, similar to that used in the Pfizer-BioNTech COVID-19 vaccine, is:
It is important to note that the choice of lipids and their ratios can be modified to alter the LNP properties, including size, PDI, and efficacy.[7][8]
Q3: What is a typical size range and PDI for this compound LNPs for effective in vivo delivery?
For many therapeutic applications, the target size for LNPs is between 50 and 200 nm. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.
Troubleshooting Guide
Issue 1: My this compound LNPs are too large.
| Potential Cause | Troubleshooting Step |
| Low Flow Rate (Microfluidics) | Increase the total flow rate of the aqueous and organic phases in your microfluidic system. Faster mixing generally leads to smaller particles.[2] |
| Low Aqueous-to-Organic Phase Ratio | Increase the ratio of the aqueous buffer to the lipid-ethanol solution. For example, moving from a 1.5:1 to a 3:1 ratio can significantly decrease particle size.[2] |
| High Lipid Concentration | Decrease the total lipid concentration in the organic phase. |
| Inadequate Mixing (Manual Methods) | If using vortex or pipette mixing, ensure rapid and vigorous mixing to promote faster nanoprecipitation. However, for better control, switching to a microfluidic system is recommended. |
| Low PEG-Lipid Concentration | Ensure the molar percentage of the PEGylated lipid (e.g., ALC-0159) is sufficient. Higher PEG-lipid content can help control particle size and prevent aggregation.[2] |
Issue 2: The Polydispersity Index (PDI) of my LNPs is too high ( > 0.2).
| Potential Cause | Troubleshooting Step |
| Inconsistent Mixing | Manual mixing methods can lead to heterogeneous particle populations. Switch to a microfluidic device for precise and reproducible mixing.[3] |
| Suboptimal Flow Rate Ratio (Microfluidics) | Optimize the flow rate ratio of the aqueous and organic phases. A 3:1 aqueous to organic ratio is a good starting point. |
| Aggregation of LNPs | Ensure proper purification (e.g., dialysis) to remove residual ethanol (B145695), which can destabilize the LNPs. Also, verify the formulation for sufficient PEG-lipid content. |
| Poor Quality of Lipids or Solvents | Use high-purity lipids and fresh, high-quality solvents. Impurities can interfere with the self-assembly process. |
Issue 3: My mRNA encapsulation efficiency is low.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Aqueous Buffer | Ensure the aqueous buffer containing the mRNA is at an acidic pH (e.g., pH 4-5) to ensure the ionizable lipid this compound is positively charged for effective complexation with the negatively charged mRNA.[5][6] |
| Suboptimal Lipid:mRNA Ratio | The weight ratio of total lipid to mRNA influences encapsulation efficiency. A common starting point is a lipid-to-mRNA weight ratio of around 20:1. This may need to be optimized for your specific mRNA and formulation. |
| Degradation of mRNA | Handle mRNA carefully to avoid degradation by RNases. Use nuclease-free water, buffers, and consumables. |
Data Presentation
The following table summarizes the effect of the aqueous-to-organic phase ratio on the particle size and PDI of this compound LNPs, demonstrating a clear trend of decreasing size with an increasing aqueous phase proportion.
| Aqueous:Organic Phase Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1.3:1 | ~140 | < 0.2 |
| 1.5:1 | ~120 | < 0.2 |
| 2:1 | ~90 | < 0.2 |
| 3:1 | ~70 | < 0.2 |
Data adapted from a study on tailoring LNP dimensions through manufacturing processes.[2]
Experimental Protocols
Protocol 1: Preparation of this compound LNPs using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
ALC-0159 (or other PEGylated lipid)
-
Ethanol (200 proof, anhydrous)
-
mRNA in an appropriate aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Microfluidic mixing system (e.g., with a staggered herringbone micromixer)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Stock Solution:
-
Dissolve this compound, DSPC, Cholesterol, and ALC-0159 in ethanol at the desired molar ratio (e.g., 46.3:9.4:42.7:1.6).
-
The total lipid concentration can be, for example, 12.5 mg/mL.
-
Ensure all lipids are fully dissolved. Gentle warming may be necessary to dissolve cholesterol.
-
-
Prepare the mRNA Solution:
-
Dilute the mRNA stock to the desired concentration in the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Set up the Microfluidic System:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Place the syringes onto the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
-
Initiate Mixing:
-
Set the syringe pumps to the desired flow rates. A common starting point is a flow rate ratio of 3:1 (aqueous:organic) and a total flow rate of 12 mL/min.
-
Start the pumps to initiate the mixing of the two phases within the microfluidic chip.
-
Collect the resulting LNP dispersion from the outlet of the chip.
-
-
Purification:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterile filter the purified LNP solution through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C.
-
Protocol 2: Characterization of Particle Size and PDI by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to a suitable concentration for DLS analysis. The solution should be visually clear to slightly opalescent. Overly concentrated samples can lead to inaccurate measurements due to multiple scattering.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement temperature, typically to 25°C.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle). A common setup is a 633 nm laser with a detection angle of 173°.
-
Initiate the measurement. The instrument will perform multiple runs to obtain an average size and PDI.
-
-
Data Analysis:
-
The instrument software will automatically analyze the correlation function of the scattered light to provide the Z-average particle size and the PDI.
-
Ensure the quality of the data by checking the correlation curve and the count rate.
-
Visualizations
Caption: Workflow for this compound LNP Formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: ALC-0315 Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable lipid ALC-0315, a critical component in lipid nanoparticle (LNP) formulations for mRNA delivery. The focus of this guide is to address stability issues that may arise under acidic conditions during formulation, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its behavior in acidic conditions important?
This compound is a synthetic ionizable lipid essential for the formulation of lipid nanoparticles that encapsulate and deliver mRNA.[1] Its tertiary amine head group has a pKa that allows it to be neutral at physiological pH (around 7.4) and become positively charged in acidic environments.[1][2] This pH-dependent ionization is crucial for two main reasons:
-
mRNA Encapsulation: During LNP formulation, which is often performed at a low pH, the positive charge of this compound facilitates the complexation and encapsulation of the negatively charged mRNA backbone.
-
Endosomal Escape: After cellular uptake of the LNP into endosomes, the acidic environment of the endosome protonates this compound. This charge switch is believed to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.[3][4]
Understanding the stability of this compound in acidic conditions is therefore critical for ensuring the integrity of the LNP formulation and the successful delivery of its mRNA cargo.
Q2: What are the primary stability concerns for this compound in acidic conditions?
The main stability concerns for this compound, particularly in acidic environments, revolve around its chemical degradation. The ester linkages in the this compound molecule are susceptible to hydrolysis, and the tertiary amine can be oxidized. These degradation processes can lead to the formation of impurities that may impact the safety and efficacy of the final LNP product.
Q3: What are the known degradation products of this compound?
Forced degradation studies and impurity analysis of this compound raw materials have identified several key degradation products and impurities.[5][6] These are crucial to monitor during the development and quality control of LNP formulations.
| Degradation Product/Impurity | Description | Potential Impact |
| Hydrolysis Products | Loss of one or both acyl chains due to the cleavage of ester bonds.[7] | Alteration of the lipid's hydrophobic properties, potentially affecting LNP structure and stability. |
| This compound N-oxide | Oxidation of the tertiary amine head group.[7][8] | May alter the pKa and electrostatic interactions of the lipid, potentially impacting mRNA encapsulation and release. Can also potentially lead to covalent modification of mRNA.[6] |
| Aldehyde Impurity (6-oxohexyl 2-hexyldecanoate) | A reactive impurity that can be present in this compound raw materials. | Can form adducts with the mRNA payload, which may reduce the efficacy of the therapeutic. |
| Other Impurities | Loss of the head group or an alkyl chain.[6] | Can affect the overall purity and performance of the LNP formulation. |
Troubleshooting Guide
This section provides guidance on how to identify and mitigate common stability issues with this compound in your experiments.
Problem 1: Poor mRNA Encapsulation Efficiency
-
Possible Cause: Degradation of this compound prior to or during LNP formulation. If this compound has degraded, its ability to interact with and encapsulate mRNA may be compromised.
-
Troubleshooting Steps:
-
Analyze this compound Purity: Before formulation, assess the purity of your this compound raw material using a qualified analytical method, such as LC-MS/MS, to check for the presence of the degradation products listed in the table above.
-
Optimize Formulation pH: While a low pH is necessary for protonation, an excessively low pH or prolonged exposure to acidic conditions could accelerate hydrolysis. Experiment with the formulation buffer pH to find a balance between efficient encapsulation and minimal degradation.
-
Control Temperature: Avoid high temperatures during formulation, as this can accelerate degradation.
-
Problem 2: LNP Aggregation Over Time
-
Possible Cause: Changes in the surface properties of the LNPs due to the degradation of this compound or other lipid components.
-
Troubleshooting Steps:
-
Incorporate Stabilizing Excipients: The addition of cryoprotectants like sucrose (B13894) and surfactants can help to stabilize LNPs, especially during freeze-thaw cycles and storage.[9]
-
Optimize Storage Conditions: For long-term stability, store this compound-containing LNPs at ultra-low temperatures (e.g., -80°C).[4] Studies have shown that this compound-based LNPs can be unstable at room temperature.[9]
-
Monitor Particle Size and Polydispersity Index (PDI): Regularly measure the size and PDI of your LNP formulations during storage to detect any signs of aggregation.
-
Problem 3: Reduced In Vitro or In Vivo Efficacy
-
Possible Cause: Degradation of the mRNA payload due to reaction with impurities in this compound, or inefficient endosomal escape due to changes in the properties of the ionizable lipid.
-
Troubleshooting Steps:
-
Screen for Reactive Impurities: Specifically test your this compound raw material for the presence of aldehyde impurities.
-
Assess mRNA Integrity: After formulation, extract the mRNA from the LNPs and analyze its integrity to ensure it has not been damaged.
-
Perform Functional Assays: Compare the biological activity of LNPs formulated with different batches of this compound to identify any performance issues.
-
Experimental Protocols
1. Analysis of this compound and its Impurities by LC-MS/MS
This protocol is adapted from methodologies developed for the sensitive quantification and structural elucidation of this compound and its impurities.[2][10][11]
-
Instrumentation: A high-resolution mass spectrometer such as the SCIEX ZenoTOF 7600 system coupled with a UHPLC system.[10][11]
-
Chromatography:
-
Column: A C18 column suitable for lipid analysis (e.g., Waters Peptide BEH C18, 2.1 x 150 mm, 1.7 µm).[2][11]
-
Mobile Phase A: A mixture of water, methanol (B129727), and acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) buffer.[2]
-
Mobile Phase B: A mixture of acetonitrile and methanol with an ammonium acetate buffer.[2]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate this compound from its more polar and less polar impurities.
-
Column Temperature: Elevated temperature (e.g., 70°C) may be required for good peak shape.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Data-dependent acquisition (DDA) to collect both MS and MS/MS spectra. High-resolution MRM (MRMHR) can be used for quantification.[10]
-
Precursor Ion (m/z): 766.7 for this compound.[10]
-
Fragment Ions: Monitor for characteristic fragment ions of this compound and its expected impurities. Electron Activated Dissociation (EAD) can provide more detailed structural information than traditional collision-induced dissociation (CID).[5]
-
-
Sample Preparation:
-
Raw Material: Dilute the this compound sample in a suitable organic solvent.
-
From LNPs: The LNPs can be diluted in methanol to release the lipid components for analysis.[10]
-
Visualizations
Caption: Degradation pathways of this compound under stress conditions.
Caption: Experimental workflow for this compound impurity analysis.
References
- 1. What is this compound? | BroadPharm [broadpharm.com]
- 2. sciex.com [sciex.com]
- 3. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. jib-04.com [jib-04.com]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 9. preprints.org [preprints.org]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
Technical Support Center: Optimizing mRNA Transfection with ALC-0315
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low transfection efficiency when using ALC-0315-based lipid nanoparticles (LNPs) for mRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in mRNA delivery?
This compound is an ionizable cationic lipid that is a key component of lipid nanoparticles (LNPs) used for delivering mRNA into cells.[1][2][3][4] Its primary functions are to encapsulate and protect the mRNA cargo, facilitate its uptake into target cells, and promote its release from endosomes into the cytoplasm where it can be translated into protein.[3][4] At a low pH (typically in an acidic buffer during formulation and within the endosome), this compound becomes positively charged, which allows it to complex with the negatively charged mRNA.[2][3] At physiological pH, it is nearly neutral, which reduces potential toxicity.[2][5]
Q2: What are the typical components of an this compound LNP formulation?
An this compound based LNP formulation is typically composed of four main components:
-
An ionizable cationic lipid: this compound is responsible for mRNA encapsulation and endosomal escape.[1][4]
-
A helper phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the LNP.[6]
-
Cholesterol: This provides stability to the LNP structure.[6]
-
A PEGylated lipid: Such as ALC-0159 or DMG-PEG 2000, which helps to control the particle size and reduces non-specific interactions, thereby increasing the circulation half-life of the LNPs in vivo.[5][6]
Q3: What is the proposed mechanism of this compound mediated mRNA delivery?
The delivery of mRNA by this compound containing LNPs is a multi-step process. The LNPs are taken up by cells through endocytosis.[7] Inside the endosome, the acidic environment causes the protonation of this compound, leading to a positive charge.[3][5] This positive charge is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[3] The multi-branched, unsaturated tails of this compound are believed to favor the formation of inverted-hexagonal phases in acidic conditions, which enhances the disruption of the endosomal membrane.[5]
Troubleshooting Guide for Low Transfection Efficiency
Low transfection efficiency can arise from various factors related to the LNP formulation, the quality of the mRNA, the health of the target cells, and the experimental procedure.
Issue 1: Suboptimal LNP Formulation
Potential Cause: Incorrect lipid ratios, poor encapsulation efficiency, or inappropriate particle size and polydispersity.
Solutions:
-
Optimize Lipid Ratios: The molar ratio of the four lipid components is critical for LNP performance.[8][9] A commonly used molar ratio for this compound based LNPs is approximately 46.3% this compound, 9.4% DSPC, 42.7% Cholesterol, and 1.6% PEGylated lipid.[4][10]
-
Ensure High Encapsulation Efficiency: Aim for an encapsulation efficiency of over 85% to ensure a sufficient amount of mRNA is delivered to the cells.[11] This can be influenced by the lipid-to-mRNA weight ratio, which is often around 10:1.[8]
-
Control Particle Size and Polydispersity Index (PDI): The optimal particle size for effective endocytosis is typically between 70-200 nm.[7] The PDI, a measure of the homogeneity of the particle size distribution, should be below 0.2.[7] Microfluidic mixing techniques can help to achieve consistent particle sizes and low PDI.[6][9]
Issue 2: Poor Quality or Integrity of mRNA
Potential Cause: Degradation of mRNA by nucleases or improper storage.
Solutions:
-
Handle mRNA with Care: Use nuclease-free water, buffers, and labware throughout the process to prevent mRNA degradation.
-
Verify mRNA Integrity: Before encapsulation, check the integrity of your mRNA using methods like gel electrophoresis.
-
Proper Storage: Store mRNA at appropriate temperatures (typically -80°C) and avoid repeated freeze-thaw cycles.[12]
Issue 3: Unhealthy Target Cells
Potential Cause: Cells are not in a healthy state, are at a suboptimal confluency, or have been passaged too many times.
Solutions:
-
Maintain Healthy Cell Cultures: Ensure cells are healthy and actively dividing. Regularly check for contamination.
-
Optimize Cell Confluency: The optimal cell confluency for transfection is typically between 70-90%.[11]
-
Use Low-Passage Cells: Use cells that have been passaged a limited number of times, as high passage numbers can affect cell behavior and transfection efficiency.
Issue 4: Inefficient Transfection Protocol
Potential Cause: Incorrect N/P ratio, inappropriate incubation time, or the presence of interfering substances.
Solutions:
-
Optimize N/P Ratio: The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter for efficient encapsulation and cellular uptake.[11] The optimal N/P ratio can vary depending on the cell type and the specific nucleic acid being delivered, often ranging from 3 to 8.[11]
-
Optimize Incubation Time: The incubation time of the LNP-mRNA complexes with the cells can influence transfection efficiency. A typical incubation time is 24-48 hours.[11]
-
Avoid Antibiotics During Transfection: Some antibiotics can be toxic to cells in the presence of transfection reagents, so it is advisable to perform the transfection in an antibiotic-free medium.[11]
Data Presentation
Table 1: Key Parameters for Optimal this compound LNP Formulation and Transfection
| Parameter | Optimal Range/Value | Rationale |
| LNP Composition | ||
| This compound Molar % | ~46.3% | Key for mRNA encapsulation and endosomal escape.[4][10] |
| DSPC Molar % | ~9.4% | Structural helper lipid.[4][10] |
| Cholesterol Molar % | ~42.7% | Provides stability to the LNP.[4][10] |
| PEGylated Lipid Molar % | ~1.6% | Controls particle size and increases circulation time.[4][10] |
| Physicochemical Properties | ||
| Particle Size (Diameter) | 70 - 200 nm | Facilitates effective endocytosis and avoids rapid renal clearance.[7] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of LNPs with a narrow size distribution.[7] |
| Encapsulation Efficiency | > 85% | Ensures a high concentration of mRNA cargo is delivered to the cells.[11] |
| Transfection Parameters | ||
| N/P Ratio | 3 - 8 | Critical for efficient encapsulation, cellular uptake, and endosomal escape.[11] |
| Cell Confluency | 70 - 90% | Optimal cell density for efficient transfection.[11] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes a general method for preparing this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
PEGylated lipid (e.g., ALC-0159)
-
mRNA
-
Nuclease-free citrate (B86180) buffer (pH 3.0)
-
Nuclease-free phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratios.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in nuclease-free citrate buffer (pH 3.0).
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH.
-
Characterization: Characterize the LNPs for particle size, PDI, and encapsulation efficiency.
-
Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter and store at 4°C.
Protocol 2: In Vitro Transfection of Cells with this compound LNPs
This protocol provides a general guideline for transfecting mammalian cells in culture.
Materials:
-
This compound LNP-encapsulated mRNA
-
Mammalian cells in culture
-
Culture medium (antibiotic-free)
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare LNP-mRNA Complexes: Dilute the this compound LNP-mRNA suspension in serum-free culture medium to the desired final concentration.
-
Transfection:
-
Remove the old medium from the cells.
-
Add the diluted LNP-mRNA complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, analyze the cells for protein expression using appropriate methods such as fluorescence microscopy, flow cytometry, or a luciferase assay.
Visualizations
Caption: this compound LNP-mediated mRNA delivery pathway.
Caption: Troubleshooting workflow for low transfection efficiency.
References
- 1. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precigenome.com [precigenome.com]
- 8. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound LNP-Cap 1 Cre mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]
Navigating the Synthesis of ALC-0315: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ALC-0315, a critical ionizable lipid for mRNA-based therapeutics. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges and potential impurities encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the final reductive amination step | - Impure aldehyde starting material containing self-condensation products.[1] - Poor solubility of 4-amino-1-butanol (B41920) in the reaction solvent (e.g., CH2Cl2).[1] - Slow reaction rates leading to the formation of side products.[1] - Inefficient reducing agent. | - Purify the aldehyde intermediate by column chromatography before use.[1] - Consider using a protected form of 4-amino-1-butanol, such as a silyl (B83357) ether, to improve solubility in organic solvents.[1] - Employ a more soluble triacyloxyborohydride reagent.[1] - Optimize reaction conditions by slow, simultaneous addition of reactants.[1] |
| Difficult purification of the final product | - Formation of numerous side products during reductive amination.[1] - Presence of urea (B33335) derivatives from Steglich esterification if this route is used.[2] - Co-elution of impurities with the desired product during chromatography. | - Utilize cleaner reaction pathways, such as those avoiding PCC oxidation. - Employ alternative esterification methods that do not produce urea byproducts. - Use specialized chromatography techniques, such as flash chromatography with amino-functionalized silica (B1680970), for enhanced separation. |
| Batch-to-batch variability in crude product | - Inconsistent quality of starting materials. - Lack of precise control over reaction conditions. | - Implement stringent quality control for all starting materials. - For oxidation steps, consider flow chemistry for better control over reaction parameters.[3] |
| Presence of N-oxide impurities in the final product | - Oxidation of the tertiary amine of this compound during synthesis, purification, or storage. | - Minimize exposure to oxidizing agents and air. - Implement robust analytical methods like HPLC-MS to monitor and quantify N-oxide levels.[4][5] |
| Detection of aldehyde impurities | - Incomplete reaction or degradation of intermediates. - Carry-over from the aldehyde intermediate used in the reductive amination step.[6] | - Ensure complete conversion during the reductive amination. - Use derivatization with agents like DNPH for enhanced detection by LC-MS.[6] |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the common synthetic routes for this compound?
There are several synthetic routes for this compound. A common patented approach involves the acylation of 1,6-hexanediol, followed by oxidation to an aldehyde, and a final reductive amination with 4-aminobutanol.[7] Alternative routes have been developed to improve yield and reduce the use of toxic reagents. One such improved method involves the reaction of 2-hexyldecanoic acid with an excess of 1,6-dibromohexane, followed by condensation with 4-aminobutanol.[8][2]
Q2: What are the major challenges in the synthesis of this compound?
Key challenges include:
-
The use of hazardous reagents like pyridinium (B92312) chlorochromate (PCC) in some methods.[1]
-
Difficult purification due to the formation of side products, such as self-condensation products of the aldehyde intermediate and urea derivatives from certain esterification methods.[1][8]
-
Low yields in the reductive amination step due to poor solubility of reactants and competing side reactions.[1]
-
The need for chromatographic purification at multiple steps, which can be time-consuming and costly.[9]
Q3: How can the purification of this compound be improved?
To enhance the purification of this compound, consider the following:
-
Utilize flash chromatography systems.
-
Employ amino-functionalized silica columns, which can improve separation from impurities and avoid the need for basic modifiers in the mobile phase.
-
Develop a scalable step-gradient elution method for more efficient separation.
Impurities
Q4: What are the critical impurities to monitor in this compound?
The most critical impurities to monitor are N-oxides and residual aldehydes.[4][6] N-oxide impurities can potentially react with mRNA, affecting the efficacy of the final vaccine or therapeutic product.[4][10] Aldehyde impurities can also form adducts with mRNA, potentially reducing its efficacy.[6]
Q5: How can N-oxide and other impurities be detected and quantified?
High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a common method for assessing the purity of this compound.[4] For sensitive detection and structural elucidation of impurities, including N-oxides, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is highly effective.[4][5] Advanced fragmentation techniques like Electron-Activated Dissociation (EAD) can provide detailed structural information about impurities.[11][12] Impurities have been detected at levels as low as 0.01-0.02%.[12][13]
Q6: What are the potential sources of impurities in this compound?
Impurities can arise from various sources:
-
Side reactions: Formation of urea derivatives during Steglich esterification.[8][2]
-
Incomplete reactions: Residual starting materials or intermediates.
-
Degradation: Oxidation of the tertiary amine to form N-oxides, or hydrolysis of the ester groups.[11]
-
Contaminants in starting materials: Impurities present in the initial reagents.[14]
Experimental Protocols
Synthesis of this compound via Reductive Amination (Flow Chemistry Approach)
This protocol is a summarized example of a continuous flow synthesis.
-
Acylation: React 2-hexyldecanoic acid with 1,6-hexanediol.
-
Oxidation: The resulting monoester is oxidized to the corresponding aldehyde using a TEMPO-bleach system in a flow reactor.[3]
-
Reductive Amination: The aldehyde is then reacted with 4-aminobutanol and a reducing agent, such as tetramethylammonium (B1211777) triacetoxyborohydride, in a continuous flow setup.[3][9]
A continuous flow process has been described with an overall yield of 20% and a productivity of 7 mmol per hour.[3][15]
Analytical Method for Impurity Profiling
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent mixture, such as methanol (B129727) and acetonitrile (B52724) with ammonium (B1175870) acetate.[10][12]
-
Chromatography: Perform reverse-phase HPLC to separate this compound from its impurities.
-
Detection: Utilize a high-resolution mass spectrometer for the detection and identification of impurities.[5] Employ EAD for detailed structural characterization of the detected impurities.[11][12]
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the key pathways in this compound synthesis and the formation of a critical impurity.
Caption: Patented synthesis route for this compound.
Caption: Alternative synthesis of this compound.
Caption: Formation of N-oxide impurity from this compound.
Caption: Workflow for purification and analysis.
References
- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 4. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 5. sciex.com [sciex.com]
- 6. Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments | Poster Board #126 - American Chemical Society [acs.digitellinc.com]
- 7. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 8. A Route to Synthesize Ionizable Lipid this compound, a Key Component of the mRNA Vaccine Lipid Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Continuous flow synthesis of the ionizable lipid this compound - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of ALC-0315 and SM-102 for mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
The rapid development and deployment of mRNA vaccines have been underpinned by critical advancements in lipid nanoparticle (LNP) technology. Among the most pivotal components of these delivery systems are the ionizable cationic lipids, which are essential for encapsulating and delivering the mRNA payload. This guide provides an objective, data-driven comparison of two leading ionizable lipids: ALC-0315, utilized in the Pfizer-BioNTech COVID-19 vaccine, and SM-102, a key component of the Moderna COVID-19 vaccine.
Executive Summary
Both this compound and SM-102 are highly effective ionizable lipids that have enabled the successful clinical application of mRNA vaccines.[1][2] Experimental evidence suggests that while both lipids facilitate robust mRNA delivery and potent immune responses, there are notable differences in their performance characteristics. Studies have shown that SM-102 may offer moderately more efficient intramuscular delivery of mRNA and higher antibody production in mice.[3] Furthermore, LNPs formulated with SM-102 have demonstrated greater stability during long-term storage at 4°C.[3] Conversely, other studies have indicated that this compound and SM-102 can achieve comparable levels of protein expression in vivo, with both being highly potent.[4][5] The choice between these two lipids may, therefore, depend on the specific requirements of the vaccine or therapeutic application, including desired immunogenicity, stability, and potential for liver tropism.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of this compound and SM-102.
Table 1: Physicochemical Properties of this compound and SM-102 LNPs
| Parameter | This compound LNP | SM-102 LNP | Reference(s) |
| Particle Size (nm) | 90.2 ± 7.8 | 75.5 ± 0.4 | [3] |
| Encapsulation Efficiency (%) | >95% | >95% | [3] |
| pKa | 6.09 | 6.75 | [5][6] |
Table 2: In Vivo Performance in Mice (Intramuscular Injection)
| Parameter | This compound LNP | SM-102 LNP | Reference(s) |
| Luciferase Expression (Bioluminescence) | High | ~60% higher than this compound | [3] |
| Antibody Production | High | Higher than this compound | [3] |
| Hepatic Tropism (Liver Expression) | Increased hepatic tropism | Less hepatic tropism than this compound | [5] |
Table 3: LNP Stability
| Storage Condition | This compound LNP | SM-102 LNP | Reference(s) |
| 4°C (Long-term) | Moderately less stable | More stable | [3] |
| -80°C (Long-term) | Stable | Stable | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for the formulation and evaluation of this compound and SM-102 LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a common method for producing uniformly sized nanoparticles.
a. Preparation of Lipid Stock Solutions:
-
Dissolve this compound or SM-102, DSPC, cholesterol, and a PEGylated lipid (e.g., ALC-0159 for this compound LNPs or DMG-PEG 2000 for SM-102 LNPs) in absolute ethanol (B145695) to create individual stock solutions.[7][8]
-
The molar ratio of lipids for this compound LNPs is often cited as 46.3:9.4:42.7:1.6 (this compound:DSPC:Cholesterol:ALC-0159).[9]
-
For SM-102 LNPs, a common molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[8]
-
Combine the appropriate volumes of the individual lipid stock solutions to create the final ethanolic lipid mixture. Ensure the solution is clear and well-mixed.[7][8]
b. Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA transcript in an acidic aqueous buffer, such as 100 mM sodium acetate (B1210297) at pH 5.0.[7]
c. Microfluidic Mixing:
-
Set up the microfluidic mixing device with two inlet streams, one for the ethanolic lipid mixture and one for the aqueous mRNA solution.
-
The typical flow rate ratio of the aqueous to the ethanolic phase is 3:1.[7][10]
-
The total flow rate can be adjusted to optimize particle size.
-
As the two streams mix within the microfluidic chip, the LNPs self-assemble, encapsulating the mRNA.[11]
d. Downstream Processing:
-
The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated mRNA.[7]
-
The LNPs can then be sterile-filtered and stored at 4°C for short-term use or at -80°C for long-term storage.[7]
In Vivo Bioluminescence Imaging
This protocol is used to assess the in vivo expression of mRNA delivered by LNPs using a luciferase reporter gene.
-
Animal Model: BALB/c mice are a commonly used strain.
-
Administration: Inject the mRNA-LNP formulation intramuscularly into the gastrocnemius muscle of the mice.[3]
-
Substrate Injection: At the desired time point post-injection (e.g., 24 hours), administer D-luciferin, the substrate for the luciferase enzyme, via intraperitoneal injection.[4]
-
Imaging: Anesthetize the mice and place them in an in vivo imaging system (IVIS).[4]
-
Data Acquisition: Acquire bioluminescence images. The intensity of the light emitted is proportional to the amount of luciferase protein expressed.[4]
-
Analysis: Quantify the bioluminescent signal in the region of interest to compare the expression levels between different LNP formulations.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This protocol measures the humoral immune response by quantifying the amount of antigen-specific antibodies in the serum of vaccinated animals.
-
Serum Collection: Collect blood samples from the immunized mice at specified time points post-vaccination.
-
Plate Coating: Coat 96-well ELISA plates with the recombinant antigen encoded by the mRNA vaccine (e.g., SARS-CoV-2 Spike protein).[12]
-
Blocking: Block the plates to prevent non-specific binding.
-
Sample Incubation: Add serial dilutions of the mouse serum to the wells and incubate.
-
Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibodies from the mouse serum.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.[13]
-
Measurement: Measure the absorbance of the wells using a plate reader. The absorbance is proportional to the amount of specific antibody present in the serum.
-
Titer Calculation: The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[13]
Mandatory Visualization
Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
Caption: Cellular uptake and mechanism of action for mRNA-LNPs.
Conclusion
Both this compound and SM-102 have proven to be highly effective ionizable lipids for the delivery of mRNA vaccines. The choice between them is not straightforward and may depend on the specific goals of the vaccine or therapeutic. SM-102 appears to have an edge in terms of intramuscular delivery efficiency, antibody induction, and stability at refrigerated temperatures, which could be advantageous for vaccine distribution and potency.[3] On the other hand, this compound is a clinically validated component of a globally distributed vaccine and has demonstrated high efficacy.[12] The potential for increased hepatic tropism with this compound could be a consideration for certain applications.[5] Ultimately, the selection of an ionizable lipid should be based on a thorough evaluation of preclinical data and the specific product requirements. Further head-to-head clinical studies would be invaluable in definitively determining the relative merits of these two critical components of mRNA technology.
References
- 1. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. mRNA Vaccines Induce Rapid Antibody Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variant SARS-CoV-2 mRNA vaccines confer broad neutralization as primary or booster series in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Lipids: ALC-0315 vs. DLin-MC3-DMA in Nucleic Acid Delivery
In the rapidly evolving landscape of genetic medicine, the efficient and safe delivery of nucleic acid payloads like mRNA and siRNA is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component governing their efficacy and safety. This guide provides a detailed comparative analysis of two clinically significant ionizable lipids: ALC-0315, a key ingredient in the Pfizer-BioNTech COVID-19 vaccine, and DLin-MC3-DMA (MC3), used in the first FDA-approved siRNA therapy, Onpattro®.[1][2][3][4][5] This comparison is intended for researchers, scientists, and drug development professionals to inform the selection of lipids for their specific therapeutic applications.
At a Glance: Key Differences and Applications
| Feature | This compound | DLin-MC3-DMA |
| Primary Application | mRNA vaccine delivery (e.g., Pfizer-BioNTech COVID-19 vaccine)[6][7][8] | siRNA therapy (e.g., Onpattro®)[1][2][5] |
| Chemical Structure | Contains two ester linkages, leading to biodegradability.[7] | Contains a dimethylaminobutyrate headgroup.[9] |
| Efficacy | Generally shows higher potency for mRNA and siRNA delivery in comparative studies.[1][2][3][4][10] | Potent for siRNA delivery, particularly to hepatocytes.[5][9][11] |
| Toxicity Profile | May exhibit liver toxicity at higher doses.[1][2][3][4] | Generally well-tolerated at therapeutic doses.[1][2][3][4] |
| Endosomal Escape | Believed to have a highly efficient endosomal escape mechanism.[7] | Possesses an optimized pKa for efficient endosomal escape.[12] |
Delving Deeper: A Comparative Analysis
Chemical Structure and Biodegradability
This compound is a synthetic ionizable lipid with the chemical name ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate).[6][7][13] A key feature of its structure is the presence of two ester bonds. These ester linkages are susceptible to hydrolysis by esterase enzymes in the body, leading to the breakdown of the lipid into smaller, more easily cleared components.[7] This biodegradability is a desirable feature for a lipid component in a therapeutic, as it can reduce the potential for long-term toxicity.
DLin-MC3-DMA, or (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is another synthetic ionizable lipid.[5] Its structure is characterized by a dimethylaminobutyrate headgroup and unsaturated lipid tails. While effective for delivery, the alkyl tail of DLin-MC3-DMA is not as readily biodegradable as the ester-containing tails of this compound, which may contribute to potential toxicity at higher cumulative doses.[14]
Mechanism of Action: The Journey of a Lipid Nanoparticle
The primary function of both this compound and DLin-MC3-DMA is to facilitate the encapsulation of negatively charged nucleic acids (mRNA or siRNA) into LNPs and their subsequent delivery into target cells. This process can be summarized in the following steps:
-
LNP Formulation: At a low pH (acidic environment), the tertiary amine group on the ionizable lipid becomes protonated (positively charged).[6][7] This positive charge allows for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the formation of the core of the LNP. Other lipid components, such as DSPC, cholesterol, and a PEGylated lipid, are also included to stabilize the particle and shield it from the immune system.[2][15]
-
Systemic Circulation: Once in the bloodstream at a physiological pH of around 7.4, the ionizable lipid becomes largely neutral.[7][14] This neutrality is crucial as it minimizes non-specific interactions with blood components and cell membranes, reducing potential toxicity.
-
Cellular Uptake and Endosomal Escape: LNPs are taken up by cells through endocytosis. Inside the endosome, the pH drops, causing the ionizable lipid to become protonated again.[7] This positive charge is thought to interact with the negatively charged lipids of the endosomal membrane, leading to the destabilization of the endosome and the release of the nucleic acid payload into the cytoplasm. This endosomal escape is a critical and often rate-limiting step in the delivery process.
The superior performance of newer ionizable lipids like this compound is often attributed to their optimized pKa, which allows for a more efficient endosomal escape compared to earlier generations of lipids.[16]
Caption: General mechanism of LNP-mediated nucleic acid delivery.
Performance Showdown: Efficacy and Safety
Direct comparative studies have shed light on the performance differences between this compound and DLin-MC3-DMA. A key study compared their ability to deliver siRNA to hepatocytes and hepatic stellate cells in mice.
Efficacy in siRNA-Mediated Knockdown
In a study comparing LNPs formulated with either this compound or MC3 for the knockdown of coagulation factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells, this compound demonstrated superior efficacy.[1][2][3][4]
| Target Gene | Cell Type | Ionizable Lipid | Dose (siRNA) | Knockdown Efficiency | Reference |
| Factor VII (FVII) | Hepatocytes | This compound | 1 mg/kg | ~2-fold greater knockdown than MC3 | [1][3] |
| Factor VII (FVII) | Hepatocytes | DLin-MC3-DMA | 1 mg/kg | - | [1][3] |
| ADAMTS13 | Hepatic Stellate Cells | This compound | 1 mg/kg | ~10-fold greater knockdown than MC3 | [1][3] |
| ADAMTS13 | Hepatic Stellate Cells | DLin-MC3-DMA | 1 mg/kg | - | [1][3] |
These results suggest that this compound is more potent at mediating siRNA-induced gene silencing in liver cells compared to DLin-MC3-DMA at the same dose.[1][2][3][4]
Safety and Tolerability
The same study also investigated the toxicity of the two LNP formulations at a higher dose.
| Ionizable Lipid | Dose (siRNA) | Observation | Reference |
| This compound | 5 mg/kg | Increased markers of liver toxicity (ALT and bile acids) | [1][2][3][4] |
| DLin-MC3-DMA | 5 mg/kg | No significant increase in liver toxicity markers | [1][2][3][4] |
This data indicates that while this compound is more potent, it may also have a narrower therapeutic window, with the potential for liver toxicity at higher doses. In contrast, DLin-MC3-DMA appears to be better tolerated at the tested high dose.
Experimental Protocols: A Guide to Comparative Evaluation
For researchers aiming to conduct their own comparative studies of ionizable lipids, the following experimental workflow provides a general framework.
Caption: A generalized experimental workflow for comparing ionizable lipids.
Detailed Methodologies
1. LNP Formulation and Characterization:
-
Materials: Ionizable lipid (this compound or DLin-MC3-DMA), DSPC, cholesterol, PEG-DMG, and the nucleic acid payload (siRNA or mRNA).
-
Procedure: A common method for LNP formulation is microfluidic mixing. An ethanolic solution of the lipids is rapidly mixed with an aqueous solution of the nucleic acid at a low pH (e.g., pH 4).[16] The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and raise the pH.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of nucleic acid encapsulated within the LNPs compared to the total amount.
-
2. In Vitro Transfection and Efficacy Assessment:
-
Cell Culture: Plate target cells (e.g., Huh7 for hepatocytes) in appropriate culture media.
-
Transfection: Add LNP formulations at varying concentrations to the cell culture and incubate for a specified period (e.g., 24-72 hours).
-
Efficacy Assessment:
-
For siRNA: Measure the knockdown of the target gene expression using quantitative real-time PCR (qPCR) for mRNA levels and Western blotting or ELISA for protein levels.
-
For mRNA: Measure the expression of the protein encoded by the mRNA using methods like luciferase assay (if using a reporter gene), Western blotting, or flow cytometry.
-
-
Toxicity Assessment: Evaluate cell viability using assays such as MTT or LDH release assays.
3. In Vivo Animal Studies:
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice).
-
Administration: Administer the LNP formulations via the desired route (e.g., intravenous injection for liver targeting).
-
Sample Collection: Collect blood samples at various time points to analyze for target protein levels in the serum and for markers of toxicity (e.g., ALT, AST). Euthanize animals at the end of the study to collect tissues for analysis.
-
Analysis:
-
Efficacy: Quantify the target mRNA and protein levels in the target tissue.
-
Biodistribution: If the LNPs are labeled with a fluorescent dye, their distribution in different organs can be visualized and quantified using in vivo imaging systems or by measuring fluorescence in tissue homogenates.
-
Toxicity: Perform histopathological analysis of major organs to assess for any tissue damage.
-
Conclusion: Selecting the Right Lipid for the Job
The choice between this compound and DLin-MC3-DMA is not a one-size-fits-all decision and depends heavily on the specific application.
-
For mRNA vaccine development , where high potency and robust protein expression are critical, This compound has proven to be highly effective, as demonstrated by its use in the Pfizer-BioNTech COVID-19 vaccine. Researchers in this area may favor this compound for its superior efficacy, while carefully managing the dose to mitigate potential toxicity.
-
For siRNA therapeutics , particularly those requiring repeated dosing, the better-established safety profile of DLin-MC3-DMA at higher doses might be a more significant advantage. Its proven track record in an FDA-approved drug provides a strong foundation for its continued use in this space.
Ultimately, the selection of an ionizable lipid requires a careful balancing of efficacy and safety, informed by rigorous preclinical evaluation. The experimental framework provided in this guide offers a starting point for researchers to conduct their own head-to-head comparisons and make data-driven decisions for the development of the next generation of nucleic acid-based medicines.
References
- 1. Comparison of DLin-MC3-DMA and this compound for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. polysciences.com [polysciences.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound? | BroadPharm [broadpharm.com]
- 8. This compound, 2036272-55-4 - Biopharma PEG [biochempeg.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 11. DLin-MC3-DMA - Echelon Biosciences [echelon-inc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ionizable Lipids for In Vivo Nucleic Acid Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant for the efficacy and safety of lipid nanoparticle (LNP)-based therapeutics. This guide provides an objective comparison of commonly used and novel ionizable lipids for the in vivo delivery of mRNA and siRNA, supported by experimental data.
Ionizable lipids are a cornerstone of modern nucleic acid delivery systems, playing a pivotal role in the encapsulation, systemic stability, and intracellular release of payloads. Their pH-responsive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome, is key to their success. This guide delves into a head-to-head comparison of prominent ionizable lipids, focusing on their performance in preclinical in vivo models.
Comparative Analysis of In Vivo Performance
The efficacy of ionizable lipids is often evaluated by their ability to deliver functional nucleic acids to target tissues, primarily the liver, and the associated safety profile. The following tables summarize key quantitative data from comparative studies.
mRNA Delivery and Protein Expression
The delivery of mRNA and subsequent protein expression is a primary application for LNP technology. Luciferase mRNA (luc-mRNA) is a common reporter gene used to quantify delivery efficiency.
| Ionizable Lipid | Animal Model | Dose (mg/kg) | Reporter Gene | Relative Luciferase Expression (vs. Control) | Primary Organ of Expression | Reference |
| ALC-0315 | Mouse | 5 | luc-mRNA | Increased ALT and bile acids | Liver | [1] |
| DLin-MC3-DMA | Mouse | 5 | luc-mRNA | No significant increase in liver toxicity markers | Liver | [1] |
| SM-102 | Rat | 3 | luc-mRNA | Higher ALT and AST levels compared to (4S)‐KEL12 | Liver | [1] |
| (4S)‐KEL12 | Rat | 3 | luc-mRNA | Lower ALT and AST levels compared to SM-102 | Liver | [1] |
| 5D8 | Mouse | 0.1 | luc-mRNA | Higher than C12-200 | Liver | [2] |
| C12-200 | Mouse | 0.1 | luc-mRNA | Benchmark | Liver | [2] |
siRNA Delivery and Gene Silencing
The ability to silence specific genes using siRNA is another critical application of LNP technology. The knockdown of target gene expression is the primary measure of efficacy.
| Ionizable Lipid | Animal Model | Target Gene | Dose (mg/kg) | Gene Silencing Efficiency | Reference |
| DLin-MC3-DMA | Mouse | Transthyretin (TTR) | - | Benchmark for siRNA therapy | [3] |
| This compound | Mouse | ADAMTS13 | - | Effective knockdown in HSCs | [3] |
| 7C1 | Non-human primate | Endothelial genes | - | ~80% knockout in lung endothelium | [4] |
In Vivo Toxicity Profile
The safety of ionizable lipids is a major consideration for clinical translation. Liver toxicity is a common concern due to the natural accumulation of LNPs in this organ. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key serum markers of liver damage.
| Ionizable Lipid | Animal Model | Dose (mg/kg) | Key Toxicity Findings | Reference |
| DLin-MC3-DMA | Mouse | 1.0 | Significant increase in ALT and AST levels | [1] |
| This compound | Mouse | 5 | Increased ALT and bile acids | [1] |
| SM-102 | Rat | 3.0 | Higher ALT and AST levels compared to (4S)‐KEL12 | [1] |
| (4S)‐KEL12 | Rat | 3.0 | Lower hepatotoxicity compared to SM-102 | [1] |
| YSK13 | Mouse | - | Elevated plasma levels of ALT and AST with empty LNPs | [1] |
Experimental Workflows and Signaling Pathways
To ensure reproducibility and facilitate the independent evaluation of novel ionizable lipids, detailed experimental protocols are essential.
General Experimental Workflow for In Vivo Comparison
The following diagram outlines a typical workflow for the head-to-head comparison of different ionizable lipids for in vivo nucleic acid delivery.
Mechanism of LNP Uptake and Endosomal Escape
The cellular uptake of LNPs and the subsequent release of their nucleic acid cargo into the cytoplasm is a multi-step process. The diagram below illustrates the key stages.
Detailed Experimental Protocols
The following are generalized protocols based on common practices in the field. Specific parameters may need to be optimized for individual lipids and nucleic acid payloads.
LNP Formulation via Microfluidic Mixing
-
Preparation of Solutions :
-
Lipid Solution : Dissolve the ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and PEGylated lipid in ethanol (B145695) at the desired molar ratios.[1]
-
Nucleic Acid Solution : Dilute the mRNA or siRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) to the desired concentration.[5]
-
-
Microfluidic Mixing :
-
Set up a microfluidic mixing device (e.g., a Y-junction or staggered herringbone mixer).[6]
-
Load the lipid and nucleic acid solutions into separate syringes and place them on a syringe pump.[6]
-
Pump the two solutions through the microfluidic device at a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 organic to aqueous phase).[6]
-
-
Purification and Concentration :
-
The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[6]
-
LNPs can be concentrated using centrifugal filter units if necessary.
-
-
Characterization :
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).[6]
-
In Vivo Animal Studies
-
Animal Model :
-
LNP Administration :
-
In Vivo Bioluminescence Imaging (for luciferase reporter) :
-
At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), anesthetize the mice with isoflurane.[7][8]
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.[8]
-
After a short incubation period (e.g., 10 minutes), acquire bioluminescence images using an in vivo imaging system (IVIS).[7][8]
-
For biodistribution analysis, organs can be harvested after the final imaging session for ex vivo imaging.[7]
-
Toxicity Assessment
-
Serum Biochemistry :
-
Histopathology :
-
Harvest the liver and other relevant organs and fix them in 10% neutral buffered formalin.[1]
-
Embed the tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[1]
-
Examine the stained sections under a microscope for any signs of pathology, such as inflammation, necrosis, or steatosis.[11]
-
-
Cytokine Analysis :
Conclusion
The choice of ionizable lipid has a profound impact on the in vivo performance of LNP-based nucleic acid therapeutics. While clinically established lipids such as DLin-MC3-DMA, SM-102, and this compound serve as important benchmarks, ongoing research into novel lipid structures continues to push the boundaries of efficacy and safety.[1] Structure-activity relationship studies have highlighted the importance of parameters like pKa, biodegradability, and the number and length of hydrophobic tails in determining delivery efficiency and toxicity.[6][14][15] This guide provides a framework for the comparative evaluation of ionizable lipids, emphasizing the need for standardized and well-controlled in vivo studies to identify the most promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. phoenixbio.com [phoenixbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LNP Formulation For mRNA delivery [advancingrna.com]
- 15. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of ALC-0315 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lipid nanoparticles (LNPs) formulated with the ionizable lipid ALC-0315 against prominent alternatives, namely SM-102 and DLin-MC3-DMA. The performance of these LNP systems is evaluated based on a comprehensive review of experimental data for both in vitro and in vivo applications.
Executive Summary
This compound is a key component in advanced mRNA delivery systems, including the Pfizer-BioNTech COVID-19 vaccine. Its performance is benchmarked against other clinically relevant ionizable lipids to guide researchers in selecting the most appropriate LNP formulation for their specific therapeutic or research needs. This guide synthesizes data on transfection efficiency, cytotoxicity, and biodistribution, providing a holistic view of this compound LNP performance.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound LNPs in comparison to LNPs formulated with SM-102 and DLin-MC3-DMA.
Table 1: Physicochemical Properties of Formulated LNPs
| Parameter | This compound LNP | SM-102 LNP | DLin-MC3-DMA LNP |
| Hydrodynamic Diameter (nm) | 80 - 100 | 70 - 100 | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
| mRNA Encapsulation Efficiency (%) | > 90% | > 90% | > 90% |
| Zeta Potential (mV) at neutral pH | Near-neutral | Near-neutral | Near-neutral |
Table 2: In Vitro Performance Comparison
| Assay | This compound LNP | SM-102 LNP | DLin-MC3-DMA LNP |
| Transfection Efficiency (Reporter Gene Expression) | High | Very High | High |
| Cell Viability / Cytotoxicity | Low cytotoxicity | Low cytotoxicity | Moderate cytotoxicity at higher concentrations |
Table 3: In Vivo Performance Comparison
| Application | This compound LNP | SM-102 LNP | DLin-MC3-DMA LNP |
| Protein Expression (e.g., intramuscular) | High, comparable to SM-102 | High, sometimes superior to this compound | Lower than this compound and SM-102 |
| Gene Silencing (siRNA delivery) | Highly potent | Not the primary application | Potent, clinically approved for siRNA |
| Primary Organ Tropism (intravenous) | Liver, Spleen | Liver, Spleen | Liver |
| Observed Toxicity | Low at therapeutic doses; potential for liver toxicity at high doses.[1][2] | Generally well-tolerated | Dose-dependent toxicity |
Experimental Workflows and Signaling Pathways
To understand the evaluation process and the mechanism of action of these LNPs, the following diagrams illustrate a typical experimental workflow and the cellular uptake pathway.
Experimental workflow for LNP evaluation.
LNP cellular uptake and endosomal escape.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device.
-
Materials:
-
Ionizable lipid (this compound, SM-102, or DLin-MC3-DMA), DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695).
-
mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
-
Procedure:
-
Prepare the lipid solution in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic device with a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:ethanolic phase).
-
Load the lipid and mRNA solutions into separate syringes and mount them on the syringe pumps of the device.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Purify and concentrate the LNPs by dialysis against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Physicochemical Characterization
-
Instrument: Zetasizer Nano ZS or similar DLS instrument.
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4) to a suitable concentration to avoid multiple scattering.
-
Equilibrate the instrument to 25°C.
-
Transfer the diluted sample to a cuvette and place it in the instrument.
-
Perform the measurement using a He-Ne laser at 633 nm and a detection angle of 173°.
-
The instrument's software calculates the Z-average diameter (size) and PDI from the fluctuations in scattered light intensity.
-
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 solution.
-
96-well black plate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a standard curve of the mRNA used for encapsulation.
-
In a 96-well plate, prepare two sets of dilutions for each LNP sample: one in TE buffer and another in TE buffer containing 2% Triton X-100. The Triton X-100 lyses the LNPs to release the encapsulated mRNA.
-
Add the RiboGreen reagent to all wells containing standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the concentration of free mRNA (from samples in TE buffer) and total mRNA (from samples with Triton X-100) using the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
In Vitro Transfection Efficiency Assay
This protocol uses a luciferase reporter mRNA to quantify transfection efficiency.
-
Materials:
-
Luciferase mRNA-LNPs.
-
Adherent cells (e.g., HeLa, HEK293T, or a relevant cell line for the study).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
The following day, replace the culture medium with fresh medium containing serial dilutions of the mRNA-LNPs.
-
Incubate the cells for 24-48 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer. Higher luminescence indicates greater luciferase expression and thus higher transfection efficiency.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
LNPs.
-
Cells seeded in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Treat cells with varying concentrations of LNPs for 24-48 hours, as in the transfection assay.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at ~570 nm.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
In Vivo Biodistribution and Efficacy
This protocol provides a general framework for assessing LNP biodistribution and efficacy in a murine model.
-
Materials:
-
Luciferase mRNA-LNPs.
-
Female BALB/c or C57BL/6 mice (6-8 weeks old).
-
In Vivo Imaging System (IVIS).
-
D-luciferin substrate.
-
-
Procedure:
-
Administration: Inject mice with mRNA-LNPs via the desired route (e.g., intravenous for systemic delivery, intramuscular for vaccination studies). A typical dose might be 0.1-1.0 mg/kg of mRNA.
-
Biodistribution Imaging:
-
At various time points post-injection (e.g., 2, 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection.
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to visualize the location and intensity of luciferase expression, which corresponds to the biodistribution of the LNPs.
-
For more detailed analysis, organs can be harvested for ex vivo imaging.
-
-
Efficacy Assessment:
-
The method for assessing efficacy depends on the mRNA cargo.
-
For a vaccine, this would involve collecting blood samples at different time points to measure antibody titers (e.g., by ELISA) or isolating splenocytes to assess T-cell responses (e.g., by ELISpot or flow cytometry).
-
For a therapeutic protein, this would involve measuring the level of the expressed protein in the target tissue or serum.
-
-
References
ALC-0315's Role in Enhancing Cellular Immune Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ionizable lipid ALC-0315 with other alternatives, focusing on its role in enhancing the cellular immune response in the context of mRNA-based vaccines and therapeutics. The information presented is supported by experimental data to aid in the selection of optimal lipid nanoparticle (LNP) components for drug development.
Executive Summary
This compound is a critical component of lipid nanoparticle formulations for mRNA delivery, demonstrating a potent ability to stimulate robust cellular immune responses. Comparative studies indicate that while alternatives like SM-102 may offer advantages in protein expression and antibody production, this compound consistently induces a strong and favorable T-cell mediated immunity. When compared to the earlier generation ionizable lipid, MC3, this compound has been shown to elicit a more potent cellular immune response, characterized by enhanced T-cell activation and a Th1-biased cytokine profile. The choice of ionizable lipid can therefore be tailored to the specific immunological outcome desired for a given therapeutic application.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies comparing this compound with its main alternatives, SM-102 and MC3, in their ability to stimulate cellular immune responses.
| Parameter | This compound LNP | MC3 LNP | Reference |
| Dendritic Cell (DC) Activation (CD86+ DCs in dLNs) | Significantly Higher vs. MC3 | Lower vs. This compound | [1] |
| T-Cell Activation (CD4+ and CD8+ T cells in dLNs) | Significantly Higher vs. MC3 | Lower vs. This compound | [1] |
| Th1-type Cytokine Production (Splenic Restimulation) | Significantly Increased | Increased | [1] |
Table 1: Comparison of this compound and MC3 in Cellular Immune Response. Data from studies on SARS-CoV-2 RBD mRNA-LNP vaccines in mice show that this compound LNPs lead to a more pronounced activation of dendritic cells and T-cells in draining lymph nodes (dLNs) and a stronger Th1-type cytokine response upon splenic restimulation compared to MC3 LNPs.[1]
| Parameter | This compound LNP | SM-102 LNP | Reference |
| In Vitro Protein Expression (various cell lines) | Lower vs. SM-102 | Superior vs. This compound | [2] |
| In Vivo Protein Expression (mice) | Similar to SM-102 | Similar to this compound | [2] |
| Antigen-Specific T-Cell Proliferation (in vitro) | Lower vs. SM-102 | Superior vs. This compound | [2] |
| Antigen-Specific T-Cell Immune Response (in vivo, mice) | Strong and Comparable to SM-102 | Strong and Comparable to this compound | [2] |
| Antibody Production (mice) | Lower vs. SM-102 | Higher vs. This compound | [3] |
Table 2: Comparison of this compound and SM-102 in Cellular and Humoral Immune Response. In vitro studies suggest SM-102's superiority in protein expression and T-cell proliferation.[2] However, in vivo studies in mice indicate that both this compound and SM-102 elicit robust and comparable antigen-specific T-cell responses.[2] SM-102 has been shown to induce higher antibody production.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the validation of this compound's role in cellular immunity, the following diagrams are provided.
References
Cross-platform comparison of LNP formulation techniques for ALC-0315
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid ALC-0315 is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, most notably in the Pfizer-BioNTech COVID-19 mRNA vaccine. The method chosen for LNP formulation significantly influences the physicochemical properties of the nanoparticles, such as particle size, polydispersity index (PDI), and encapsulation efficiency, which in turn affect the safety and efficacy of the final product. This guide provides a cross-platform comparison of three common LNP formulation techniques—microfluidics, T-junction mixing, and thin-film hydration—with a focus on their application to this compound.
Performance Comparison of Formulation Techniques
The choice of formulation technique has a profound impact on the critical quality attributes (CQAs) of this compound LNPs. The following table summarizes typical performance characteristics for each method based on available experimental data. It is important to note that direct comparative studies for this compound across all three platforms are limited, and performance can vary based on specific process parameters.
| Feature | Microfluidics | T-Junction Mixing | Thin-Film Hydration |
| Particle Size (nm) | 50 - 150 (highly tunable) | 50 - 200 | 100 - 500+ (often requires post-processing) |
| Polydispersity Index (PDI) | < 0.2 (highly monodisperse) | < 0.25 | > 0.3 (typically polydisperse) |
| Encapsulation Efficiency (%) | > 90% | > 85% | Variable, often lower for hydrophilic drugs |
| Reproducibility | High | High | Low to Medium |
| Scalability | Readily scalable through parallelization | Suitable for large-scale production | Difficult to scale up |
| Control over CQAs | High | Moderate to High | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing LNP formulations. Below are representative protocols for each technique.
Microfluidic Formulation
Microfluidic mixing offers precise control over the nanoprecipitation process, leading to uniform and reproducible LNPs.[1][2][3] This method involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo in a microfluidic chip.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, cholesterol)
-
PEGylated lipid (e.g., ALC-0159)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA)
-
Microfluidic mixing device (e.g., staggered herringbone mixer)
-
Syringe pumps
Protocol:
-
Preparation of Solutions:
-
Dissolve this compound, helper lipids, and PEGylated lipid in ethanol to the desired molar ratios and total lipid concentration.
-
Dissolve the nucleic acid cargo in the aqueous buffer.
-
-
System Setup:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.
-
Mount the syringes onto the syringe pumps and connect them to the inlets of the microfluidic chip.
-
-
Mixing and LNP Formation:
-
Set the desired flow rates for both pumps. The flow rate ratio (FRR) of the aqueous to organic phase is a critical parameter for controlling particle size.
-
Initiate the flow to allow for rapid mixing within the microfluidic channels, leading to the self-assembly of LNPs.
-
-
Purification:
-
Collect the LNP dispersion from the outlet of the chip.
-
Perform buffer exchange and remove the organic solvent using a suitable method such as dialysis or tangential flow filtration (TFF).
-
-
Characterization:
-
Measure particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
T-Junction Mixing
T-junction mixing is a high-throughput method where two streams, one containing the lipids in an organic solvent and the other containing the aqueous phase with the payload, are forced to impinge upon each other at high velocity in a T-shaped junction.[4] This rapid mixing promotes the formation of LNPs.
Materials:
-
Same as for Microfluidic Formulation.
-
T-junction mixing apparatus.
-
High-pressure pumps.
Protocol:
-
Solution Preparation: Prepare the lipid-organic and nucleic acid-aqueous solutions as described for the microfluidic method.
-
System Setup: Connect the solution reservoirs to high-pressure pumps, which are then connected to the two inlets of the T-junction mixer.
-
Mixing and LNP Formation:
-
Pump the two solutions at high flow rates through the T-junction, causing turbulent mixing and LNP self-assembly.
-
The total flow rate and the ratio of the flow rates are key parameters to control LNP properties.
-
-
Purification: The resulting LNP suspension is collected and purified as in the microfluidic method.
-
Characterization: Characterize the LNPs for size, PDI, and encapsulation efficiency.
Thin-Film Hydration
Thin-film hydration is a traditional, multi-step batch process for preparing liposomes and LNPs.[5][6] It involves the formation of a thin lipid film followed by hydration with an aqueous solution.
Materials:
-
Same as for Microfluidic Formulation.
-
Rotary evaporator.
-
Round-bottom flask.
-
Sonication or extrusion equipment.
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous solution containing the nucleic acid cargo.
-
Agitate the flask, often at a temperature above the phase transition temperature of the lipids, to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Post-processing):
-
The resulting LNP suspension is typically heterogeneous in size.
-
Reduce the particle size and lamellarity using sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification: Remove any unencapsulated cargo by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the final LNP suspension for particle size, PDI, and encapsulation efficiency.
Visualizing the Processes and Pathways
To better understand the experimental procedures and the biological fate of the formulated LNPs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for LNP formulation techniques.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Conclusion
The choice of formulation technique for this compound LNPs is a critical decision in the development of nucleic acid therapies. Microfluidics stands out for its ability to produce highly uniform and reproducible LNPs with excellent control over their physicochemical properties, making it ideal for both research and large-scale production through parallelization. T-junction mixing is also a robust method suitable for large-scale manufacturing, though it may offer slightly less precise control than microfluidics. Thin-film hydration, while simple to implement at the lab scale, generally results in more heterogeneous LNPs and faces significant challenges in scalability and reproducibility. For the development of precisely engineered LNP-based therapeutics utilizing this compound, microfluidic-based methods are generally preferred.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
ALC-0315: A Comparative Guide to its Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid ALC-0315 has emerged as a critical component in the success of mRNA-based therapeutics and vaccines, most notably as a key excipient in the Pfizer-BioNTech COVID-19 vaccine. Its primary function is to encapsulate and facilitate the intracellular delivery of RNA payloads. This guide provides a comprehensive comparison of this compound's efficacy in various animal models, supported by experimental data, detailed protocols, and visual diagrams to aid in the design and interpretation of preclinical studies.
Comparative Efficacy of this compound in Rodent Models
This compound has been extensively evaluated in rodent models, primarily mice and rats, for both mRNA vaccine and siRNA delivery applications. Studies consistently demonstrate its ability to induce robust immune responses and achieve significant gene silencing.
mRNA Vaccine Delivery
In the context of mRNA vaccines, this compound-formulated lipid nanoparticles (LNPs) have been shown to elicit potent humoral and cellular immune responses. When compared to other well-established ionizable lipids such as DLin-MC3-DMA (MC3), this compound often demonstrates superior performance.
Key Findings:
-
Enhanced Antibody Response: Mice immunized with this compound-based mRNA vaccines exhibit significantly higher levels of antigen-specific IgG antibodies and neutralizing antibody titers compared to those immunized with MC3-based formulations.[1]
-
Robust T-Cell Activation: this compound LNPs have been shown to induce a strong T-cell response, characterized by the activation of dendritic cells and a Th1-biased cytokine profile, which is crucial for an effective antiviral response.[1]
-
Comparable to SM-102: In some murine studies, the in vivo protein expression and subsequent immune responses induced by this compound and SM-102, another clinically advanced ionizable lipid, were found to be comparable, with both outperforming MC3.[2][3]
Table 1: Comparative Immunogenicity of this compound and MC3 in Mice (mRNA Vaccine)
| Parameter | This compound LNP | MC3 LNP | Reference |
| Antigen-Specific IgG Titer | Significantly Higher | Lower | [1] |
| Neutralizing Antibody Titer | Significantly Higher | Lower | [1] |
| Dendritic Cell Activation | Significantly Enhanced | Lower | [1] |
| T-cell Activation (Th1-biased) | Significantly Increased | Lower | [1] |
siRNA Delivery
For siRNA-mediated gene silencing, this compound has demonstrated high potency, particularly for hepatic targets.
Key Findings:
-
Superior Gene Knockdown: In mouse models, this compound LNPs have achieved greater knockdown of target genes in hepatocytes compared to MC3-formulated LNPs.
-
Biodistribution: Following intravenous or intramuscular administration in rodents, this compound LNPs primarily accumulate in the liver, making it a suitable delivery vehicle for treating liver-associated diseases.[4]
Efficacy of this compound in Non-Human Primates
Data on the efficacy of this compound in non-human primates (NHPs), such as rhesus macaques and cynomolgus monkeys, is more limited in the public domain. However, the available information suggests that the potent immunogenicity observed in rodents translates to these larger animal models.
Key Findings:
-
Robust Immune Responses: Studies in rhesus macaques have shown that mRNA vaccines formulated with LNPs containing ionizable lipids, including those structurally similar to this compound, can induce robust and durable neutralizing antibody responses.
-
Dose-Dependent Immunogenicity: The magnitude of the immune response in NHPs is often dose-dependent, with higher doses of mRNA-LNPs generally leading to stronger antibody titers.
Due to the proprietary nature of many commercial LNP formulations, direct head-to-head comparisons of this compound with other ionizable lipids in NHPs are not extensively published.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for key experiments involving this compound LNPs.
LNP Formulation via Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a common and scalable method.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.
-
Prepare the RNA solution by diluting the mRNA or siRNA in the low pH buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to alcoholic).
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and RNA encapsulation efficiency.
In Vivo mRNA Vaccine Efficacy Study in Mice
This protocol outlines a typical study to assess the immunogenicity of an this compound-formulated mRNA vaccine in mice.
Animal Model:
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
On day 0, administer a prime immunization of the mRNA-LNP vaccine (e.g., 1-10 µg of mRNA per mouse) via intramuscular injection into the hind limb.
-
On day 21, administer a booster immunization of the same vaccine formulation and dose.
-
Collect blood samples via submandibular or retro-orbital bleeding at baseline (day 0) and at specified time points post-immunization (e.g., days 14, 28, 35).
-
Separate serum from the blood samples and store at -80°C.
-
Analyze the serum for antigen-specific IgG titers using an enzyme-linked immunosorbent assay (ELISA).
-
Perform a neutralization assay using pseudovirus or live virus to determine the titer of neutralizing antibodies.
-
At the end of the study, mice can be euthanized, and spleens and lymph nodes can be harvested for T-cell analysis by ELISPOT or flow cytometry.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing mRNA vaccine efficacy.
Innate Immune Signaling Pathway for LNP-mRNA
Caption: Innate immune activation by this compound LNPs.
References
- 1. This compound Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Ionizable Lipids on the Stability of Lipid Nanoparticles: A Comparative Analysis of ALC-0315 and Other Key Lipids
For researchers, scientists, and drug development professionals, the stability of lipid nanoparticles (LNPs) is a critical determinant of therapeutic efficacy and shelf-life. The choice of ionizable lipid is paramount in this regard. This guide provides a comparative study of ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine, against other widely used ionizable lipids, supported by experimental data to inform formulation strategies.
The stability of LNPs, which are essential for protecting and delivering delicate mRNA payloads, is significantly influenced by their composition. Ionizable lipids, such as this compound, SM-102 (used in the Moderna COVID-19 vaccine), and DLin-MC3-DMA (MC3), are fundamental to LNP structure and function.[1][2][3] These lipids are designed to be neutral at physiological pH, promoting stability in circulation, and become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm.[4][5]
Comparative Stability of LNP Formulations
Studies have shown that the choice of ionizable lipid has a direct impact on the long-term stability of LNPs, particularly concerning particle size, polydispersity index (PDI), and mRNA encapsulation efficiency (EE). These parameters are critical quality attributes that can affect the safety and potency of LNP-based therapeutics.
A direct comparison between LNPs formulated with this compound and SM-102 has revealed differences in their stability profiles, especially at refrigerated temperatures (4°C). Research indicates that SM-102 LNPs exhibit greater long-term stability at 4°C compared to this compound LNPs.[6][7] However, at colder temperatures, such as -80°C, the stability of both formulations is comparable.[6] Another study highlighted that LNPs formulated with this compound were consistently less stable in terms of their quality attributes when stored at room temperature compared to those with SM-102.[8]
When compared to the clinically approved lipid DLin-MC3-DMA, both this compound and MC3 have demonstrated good stability in LNP formulations.[9][10] However, the specific application may influence the choice of lipid, as studies have shown differences in their efficiency for siRNA delivery to different liver cell types.[3][11]
The inclusion of cryoprotectants, such as sucrose (B13894), has been shown to improve the stability of LNPs, including those with DLin-MC3-DMA, during freeze-thaw cycles and storage at -80°C.[12] Lyophilization (freeze-drying) with lyoprotectants like trehalose (B1683222) and sucrose is another effective strategy for ensuring the long-term stability of LNPs under ambient conditions.[13][14]
Data Presentation
The following tables summarize quantitative data from comparative stability studies of LNPs formulated with this compound and other ionizable lipids.
Table 1: Stability of this compound vs. SM-102 mRNA-LNPs at 4°C
| Time Point | Parameter | This compound LNP | SM-102 LNP | Reference |
| Initial | Size (nm) | ~80-90 | ~80-90 | [6] |
| Initial | Encapsulation Efficiency (%) | >90% | >90% | [6] |
| Long-term | Stability at 4°C | Moderately less stable | More stable | [6][7] |
Table 2: Stability of this compound vs. SM-102 mRNA-LNPs at Room Temperature
| Storage Duration | Parameter | This compound LNP | SM-102 LNP | Reference |
| 2 Months | Particle Size (z-average) | Showed doubling in some cases | Less change in quality attributes | [8] |
| 2 Months | Encapsulation Efficiency (%) | Generally lower than SM-102 | Higher than this compound | [8] |
Table 3: Physicochemical Properties of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Average Size (nm) (without mRNA) | PDI (with mRNA) | Zeta Potential (mV) (with mRNA) | Reference |
| This compound | ~200 | Stabilized | Decreased | [15] |
| SM-102 | ~200 | Stabilized | Decreased | [15] |
| DLin-MC3-DMA | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LNP Formulation
Lipid nanoparticles are typically prepared using a microfluidic mixing approach.[16] A lipid mixture, including the ionizable lipid (e.g., this compound, SM-102, or DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid, is dissolved in ethanol (B145695).[3][5] The mRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4).[5][16] The lipid-ethanol solution and the mRNA-aqueous solution are then rapidly mixed using a microfluidic device, such as the NanoAssemblr™.[5] This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs. The resulting LNP solution is then dialyzed against a storage buffer, typically phosphate-buffered saline (PBS), to remove the ethanol and raise the pH.[16]
Measurement of Particle Size and Polydispersity Index (PDI)
The size (hydrodynamic diameter) and PDI of the LNPs are measured using Dynamic Light Scattering (DLS).[6][17] LNP samples are diluted in an appropriate buffer (e.g., PBS) and analyzed with a DLS instrument, such as a Malvern Zetasizer.[5] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. This information is then used to calculate the size distribution and the PDI, which is a measure of the heterogeneity of the particle sizes.
Measurement of Zeta Potential
The zeta potential, which is a measure of the surface charge of the LNPs, is determined using Electrophoretic Light Scattering (ELS).[17] The LNP sample is diluted in a low-salt buffer (e.g., 0.1x PBS) to maintain a stable pH while allowing for particle movement in an applied electric field.[16] The velocity of the particles is measured, from which the zeta potential is calculated.
Measurement of mRNA Encapsulation Efficiency
The encapsulation efficiency of mRNA within the LNPs is commonly determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[6][8] The principle of this assay is to measure the amount of mRNA that is accessible to the intercalating dye (RiboGreen), which fluoresces upon binding to RNA. The total amount of mRNA is measured after disrupting the LNPs with a detergent, such as Triton X-100. The amount of unencapsulated mRNA is measured in a parallel sample without the detergent. The encapsulation efficiency is then calculated as:
EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
Mandatory Visualization
Caption: Workflow for LNP formulation and stability assessment.
Caption: Role of ionizable lipids in endosomal escape of mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. This compound Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Assessing the Preclinical Safety Profile of ALC-0315: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of ALC-0315, a key ionizable lipid used in lipid nanoparticle (LNP) formulations for mRNA delivery. The performance of this compound is compared with another widely used ionizable lipid, SM-102, with supporting experimental data from various preclinical studies. This document is intended to inform researchers and drug development professionals on the safety characteristics of these critical delivery vehicles.
Executive Summary
Preclinical studies have demonstrated that this compound exhibits a generally favorable safety profile, characterized by low acute and chronic toxicity.[1] The primary adverse effects observed are often associated with the immunogenicity of the mRNA payload rather than the lipid component itself.[1] Biodistribution studies in rodents have consistently shown that LNPs formulated with this compound predominantly accumulate in the liver following intravenous or intramuscular administration.[2][3] Comparative studies with SM-102, the ionizable lipid used in the Moderna COVID-19 vaccine, provide valuable context for evaluating the safety of this compound. Both lipids are integral to the success of mRNA vaccines, with distinct but often comparable preclinical safety and immunogenicity profiles.
Comparative Biodistribution and Pharmacokinetics
The biodistribution and pharmacokinetic (PK) profiles of this compound and SM-102 are critical determinants of their safety and efficacy. Preclinical studies in rats and mice have provided quantitative insights into their in vivo fate.
Quantitative Biodistribution Data
Table 1: Comparative Biodistribution of this compound and SM-102 in Rats (Intravenous Administration)
| Parameter | This compound | SM-102 | Reference |
| Primary Organ of Accumulation | Liver | Liver | [4] |
| % of Administered Dose in Liver | ~60% | Not explicitly quantified in the same study, but also shows significant liver tropism. | [4] |
| Plasma Elimination Half-life (t½) | 6-8 days | Not explicitly quantified in the same study. | [4] |
| Fecal Excretion (% of dose) | ~1% | Not explicitly quantified in the same study. | [1] |
| Urinary Excretion | Not detected | Not detected | [1] |
Following a 1 mg/kg mRNA dose in rats, with corresponding this compound dosage of 15.3 mg/kg.[4]
A head-to-head comparison of this compound and SM-102 based LNPs delivering plasmid DNA in mice suggested that the this compound formulation may have increased hepatic tropism.[3]
Experimental Protocol: In Vivo Biodistribution Study in Rats
This protocol outlines a typical method for assessing the biodistribution of LNP-formulated mRNA in rats.
Objective: To determine the tissue distribution and clearance of this compound or SM-102 containing LNPs following intravenous administration.
Materials:
-
Wistar Han or Sprague-Dawley rats (male, 8-10 weeks old)
-
LNP-formulated luciferase-encoding modRNA (with either this compound or SM-102)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
Scintillation counter or appropriate analytical instrument for quantification
Procedure:
-
Animal Dosing: Administer the LNP formulation intravenously via the tail vein at a specified dose (e.g., 1 mg/kg of mRNA).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 3, 6, 24, 48, and 168 hours post-dose), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest key organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissues: Weigh and homogenize tissue samples.
-
-
Quantification: Analyze the concentration of the lipid (e.g., using a radiolabeled lipid or mass spectrometry) in plasma and tissue homogenates.
-
Data Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), area under the curve (AUC), and the percentage of the administered dose in each tissue.
Comparative Toxicity Profile
The toxicity of LNP formulations is a critical aspect of their preclinical safety assessment. Studies have investigated both local and systemic toxicity following administration of this compound and SM-102 containing LNPs.
Quantitative Toxicity Data
A direct comparative study in mice at a high dose (5 mg/kg) of siRNA delivered by LNPs showed that the this compound formulation led to an increase in alanine (B10760859) aminotransferase (ALT) and bile acids, markers of liver toxicity, whereas the same dose of a DLin-MC3-DMA formulated LNP did not show a significant increase.[5][6] Another study noted that SM-102 hardly accumulates in vivo with repeated administration, suggesting a low likelihood of toxicity from this cationic lipid.[4]
Table 2: Comparative In Vivo Toxicity Markers (Mice)
| Ionizable Lipid | Dose (siRNA) | Observation | Reference |
| This compound | 5 mg/kg | Increased ALT and bile acids | [5][6] |
| DLin-MC3-DMA | 5 mg/kg | No significant increase in ALT | [5][6] |
| SM-102 | Not specified | Low likelihood of toxicity due to minimal accumulation with repeated dosing | [4] |
Experimental Protocol: In Vivo Toxicity Assessment in Mice
This protocol describes a general method for evaluating the in vivo toxicity of LNP formulations in mice.
Objective: To assess the systemic toxicity of this compound or SM-102 containing LNPs following a single or repeat dose administration.
Materials:
-
C57BL/6 mice (male and female, 6-8 weeks old)
-
LNP formulation
-
Phosphate-buffered saline (PBS) as a control
-
Blood collection supplies
-
Clinical chemistry analyzer
-
Histology equipment
Procedure:
-
Dose Administration: Administer the LNP formulation (at various dose levels) and a vehicle control (PBS) to different groups of mice via a clinically relevant route (e.g., intravenous or intramuscular).
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity (e.g., changes in weight, behavior, and appearance).
-
Blood Collection: Collect blood at specified time points (e.g., 24 hours, 48 hours, and 14 days post-dose) for hematology and clinical chemistry analysis.
-
Serum Chemistry: Measure key markers of organ function, including:
-
Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological examination to identify any treatment-related microscopic changes.
-
Data Analysis: Statistically compare the data from the LNP-treated groups with the control group to identify any dose-dependent adverse effects.
Inflammatory Response
The lipid components of LNPs, particularly the ionizable lipids, can be recognized by the innate immune system and trigger inflammatory responses. This is a crucial aspect of their safety profile and also contributes to their adjuvant effect in vaccines.
Signaling Pathway of LNP-Induced Inflammation
Preclinical studies suggest that the inflammatory response to LNPs can be mediated through the activation of Toll-like receptor 4 (TLR4). This activation leads to downstream signaling cascades that result in the production of pro-inflammatory cytokines and chemokines. Research indicates that the ionizable cationic lipid this compound is a key immune-stimulating component.[8]
Experimental Protocol: Assessment of Inflammatory Response in Mice
This protocol provides a method to quantify the inflammatory response to LNP administration in mice.
Objective: To measure the levels of pro-inflammatory cytokines in the serum of mice following LNP administration.
Materials:
-
BALB/c or C57BL/6 mice
-
LNP formulation
-
Lipopolysaccharide (LPS) as a positive control
-
PBS as a negative control
-
Blood collection supplies
-
Cytokine analysis kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Animal Treatment: Administer the LNP formulation, LPS, or PBS to different groups of mice via the desired route (e.g., intramuscular or intravenous).
-
Blood Collection: At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood from the mice.
-
Serum Separation: Process the blood samples to obtain serum.
-
Cytokine Measurement: Use a commercially available ELISA or multiplex bead array kit to quantify the levels of key pro-inflammatory cytokines in the serum, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1).
-
Data Analysis: Compare the cytokine levels in the LNP-treated groups to those in the control groups to determine the extent of the inflammatory response.
Conclusion
The preclinical safety profile of this compound, a critical component of LNP-based mRNA delivery systems, has been extensively studied. The available data indicates a favorable safety profile, with the liver being the primary site of accumulation and a low potential for systemic toxicity at therapeutic doses. Comparative studies with SM-102 and other ionizable lipids provide a valuable framework for understanding the structure-activity relationships that govern both the efficacy and safety of these delivery platforms. The inherent immunogenicity of this compound-containing LNPs, mediated in part through TLR4 activation, contributes to their adjuvant effect in vaccines. Further research to establish a definitive NOAEL and to fully elucidate the long-term safety profile will continue to be of high importance as the applications for mRNA therapeutics expand.
References
- 1. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of DLin-MC3-DMA and this compound for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DLin-MC3-DMA and this compound for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ALC-0315: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ALC-0315, a key ionizable cationic lipid in mRNA-based therapeutics, is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper handling and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize risks and ensure compliance with regulatory standards.
Understanding the Hazards
This compound is classified as a hazardous substance with specific risks that must be managed throughout its lifecycle, including disposal. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Flammable liquids | H225: Highly flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin irritation | H315: Causes skin irritation.[1][2][3] | Wash hands thoroughly after handling. Wear protective gloves.[3] |
| Eye irritation | H319: Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection.[3] |
| Aquatic toxicity | H402: Harmful to aquatic life.[2][3] | Avoid release to the environment.[2][3] |
Proper Disposal Protocol
While specific federal or international regulations for this compound disposal are not explicitly detailed in publicly available documents, the safety data sheets (SDS) consistently emphasize that disposal must be in accordance with all applicable local, state, and federal regulations.[3] The following step-by-step process outlines the recommended best practices for the safe disposal of this compound waste.
A logical workflow for the disposal of this compound is presented below. This diagram outlines the decision-making process and subsequent actions required for compliant waste management.
Detailed Methodologies for Safe Handling and Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
2. Waste Segregation and Collection:
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Requirements: The waste container must be leak-proof, compatible with the chemical, and kept tightly sealed when not in use.[1][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[1]
-
Crucially, store it away from sources of ignition due to its high flammability.[1]
4. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be conducted by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and relationships with certified vendors.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
A common procedure is to triple rinse the container with a suitable solvent, such as ethanol (B145695). The rinsate from this process must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to your institution's policies for non-hazardous waste.
Considerations for Lipid Nanoparticle (LNP) Formulations
The disposal of waste containing lipid nanoparticles formulated with this compound presents additional challenges due to the poor water solubility of the components.[5] Cleaning of equipment and disposal of LNP-containing waste may require the use of formulated detergents or solvents like ethanol to ensure effective removal.[5][6] All cleaning solutions and residues should be collected and disposed of as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Personal protective equipment for handling ALC-0315
Essential Safety and Handling Guide for ALC-0315
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. This compound is an ionizable aminolipid used in the formation of lipid nanoparticles (LNPs) for applications such as mRNA delivery[1][2][3][4].
Hazard Identification
This compound presents several hazards that require careful management. It is classified as a highly flammable liquid and vapor[5]. Furthermore, it is known to cause skin irritation and serious eye irritation[5][6][7]. Environmental precautions are also necessary, as the substance is harmful to aquatic life[6][7].
Hazard Summary Table:
| Hazard Class | GHS Code | Description | Citations |
| Flammable Liquid | H225 | Highly flammable liquid and vapor | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][6][7] |
| Acute Aquatic Toxicity | H402 | Harmful to aquatic life | [6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn when handling this compound.
PPE Requirements Table:
| Equipment | Specification | Purpose | Citations |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated. | [7][8] |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or aerosols. | [6][7][8] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. | [8] |
| Foot Protection | Closed-toe shoes. | To protect feet from accidental spills. | [8] |
| Respiratory Protection | Not generally required for handling small quantities. | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. | [5][6][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated location away from heat, sparks, open flames, and other ignition sources[5]. The container must be kept tightly sealed[5]. Specific this compound formulations or kits may require storage at lower temperatures, such as -20°C or -80°C; always follow the storage information listed on the product insert[5][9].
Preparation and Use
-
Work Area: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.
-
Grounding: Take precautionary measures against static discharge, as the vapor is highly flammable[5][6][7].
-
Handling: Avoid all direct contact. Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing[9]. Avoid prolonged or repeated exposure[5][6][7].
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete[6][7][9].
Spill Management
-
Evacuation: For large spills, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Extinguishing: For fires, use CO2, extinguishing powder, or an alcohol-resistant foam. A water spray can also be used to fight larger fires[5].
-
Containment: For liquid spills, use an inert absorbent material to contain and collect the substance. Place the absorbed material into a suitable, sealed container for disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: All unused this compound and materials heavily contaminated with it (e.g., from a spill) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed waste bag or container designated for chemically contaminated solid waste.
Disposal Procedure
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal official regulations[7].
-
Environmental Protection: Do not allow the product to be released into the environment or enter the sewage system[6][7].
-
Waste Vendor: Arrange for a licensed chemical waste disposal company to collect and manage the hazardous waste.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 4. What is this compound? | BroadPharm [broadpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
